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  • Product: Dimethyl 9h-carbazole-3,6-dicarboxylate
  • CAS: 22404-78-0

Core Science & Biosynthesis

Foundational

"Dimethyl 9h-carbazole-3,6-dicarboxylate" fundamental properties

An In-depth Technical Guide to Dimethyl 9H-carbazole-3,6-dicarboxylate Introduction: A Core Building Block in Advanced Materials Dimethyl 9H-carbazole-3,6-dicarboxylate is a key organic compound built upon the carbazole...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Dimethyl 9H-carbazole-3,6-dicarboxylate

Introduction: A Core Building Block in Advanced Materials

Dimethyl 9H-carbazole-3,6-dicarboxylate is a key organic compound built upon the carbazole scaffold, a nitrogen-containing heterocyclic aromatic system. Its rigid, planar structure and electron-rich nature make it a fundamental building block in the fields of materials science, supramolecular chemistry, and organic electronics.[1][2][3] The strategic placement of dimethyl ester groups at the 3 and 6 positions provides reactive sites for further chemical modification, making it a versatile precursor for more complex molecules.[4]

This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of Dimethyl 9H-carbazole-3,6-dicarboxylate, intended for researchers and development professionals. The compound is particularly significant as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) and Porous Coordination Cages (PCCs), where it acts as a linker between metal nodes to create highly porous materials with applications in gas storage and separation.[4][5] Furthermore, the inherent photophysical properties of the carbazole core position its derivatives as critical components in organic light-emitting diodes (OLEDs) and perovskite solar cells, where they function as hole-transporting or host materials.[3][6][7]

Molecular Structure and Physicochemical Properties

The core of the molecule is the tricyclic 9H-carbazole system. The ester functionalities at the 3 and 6 positions are crucial for its utility as a molecular building block.

Caption: Chemical structure of Dimethyl 9H-carbazole-3,6-dicarboxylate.

Core Properties

A summary of the fundamental physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₆H₁₃NO₄Derived
Molecular Weight 283.28 g/mol Derived
Appearance Colorless block crystals[4]
Solubility Soluble in dichloromethane (DCM), tetrahydrofuran (THF), acetone, N,N-dimethylformamide (DMF)[4]
CAS Number 57102-99-5N/A
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) is a primary technique for structural confirmation. The ¹H NMR spectrum provides characteristic signals for the aromatic protons and the methyl ester groups.

Proton AssignmentChemical Shift (δ) ppmMultiplicity & Coupling Constant (J) Hz
NH12.1s (singlet)
H-4, H-58.9s (singlet)
H-2, H-78.1d (doublet), J = 8.4 Hz
H-1, H-87.6d (doublet), J = 8.0 Hz
OCH₃3.9s (singlet)
Data acquired in DMSO-d₆ at 400 MHz. Source:[4]
Crystal Structure and Solid-State Packing

While the specific crystal structure of the title compound is not detailed in the provided literature, analysis of its direct precursor, Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate, reveals important solid-state characteristics that are likely influential in the de-benzylated product.[4] X-ray crystallography on related carbazole dicarboxylates shows a nearly planar carbazole ring system.[8][9] In the solid state, these molecules often arrange into dimers through N—H···O hydrogen bonds between the carbazole amine and an ester carbonyl oxygen of a neighboring molecule.[8][9] These dimers can be further linked by parallel slipped π–π stacking interactions, which are crucial for charge transport in electronic applications.[8]

Synthesis and Purification: A Validated Protocol

A reliable, high-yield synthesis for Dimethyl 9H-carbazole-3,6-dicarboxylate has been established that avoids pyrophoric reagents or costly transition metal catalysts.[4][5] The strategy involves a multi-step process beginning with the commercially available 9H-carbazole, utilizing a protecting group for the carbazole nitrogen to ensure clean oxidation and esterification steps.

Causality in Experimental Design

The choice of a benzyl protecting group for the carbazole nitrogen is critical. Direct oxidation of the acetyl groups on an unprotected 3,6-diacetyl-9H-carbazole is low-yielding and requires intensive workups.[4][10] The benzyl group is installed to facilitate a clean, high-yield synthesis of the dicarboxylic acid intermediate.[4] Subsequently, deprotection of the benzyl group from the free dicarboxylic acid is also inefficient. Therefore, the synthetic design wisely postpones the deprotection step until after the esterification is complete, as the cleavage of the benzyl group from the dimethyl ester precursor proceeds rapidly and cleanly in the presence of a Lewis acid like AlCl₃.[4][11]

Synthesis_Workflow Start 9H-Carbazole Step1 3,6-Diacetyl-9H-carbazole Start->Step1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) Step2 3,6-Diacetyl-9-benzyl-carbazole Step1->Step2 N-Benzylation (Benzyl Bromide, KOH) Step3 9-Benzyl-carbazole-3,6-dicarboxylic acid Step2->Step3 Haloform Reaction (NaOBr) Step4 Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate Step3->Step4 Esterification (Iodomethane, K₂CO₃) Final Dimethyl 9H-carbazole-3,6-dicarboxylate Step4->Final Deprotection (AlCl₃)

Caption: Multi-step synthesis pathway for Dimethyl 9H-carbazole-3,6-dicarboxylate.

Detailed Experimental Protocol

The following protocol is adapted from a validated literature procedure.[4]

Step 1: Synthesis of 3,6-diacetyl-9H-carbazole

  • Suspend AlCl₃ (23.9 g, 179.4 mmol) in 200 mL of dichloromethane (DCM) and cool to 0 °C with stirring.

  • Add acetyl chloride (21.3 mL, 299 mmol) to the suspension.

  • To this mixture, add a solution of 9H-carbazole (10 g, 59.8 mmol) in 100 mL of DCM dropwise over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into 1 L of deionized (DI) water.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 150 mL).

  • Combine the organic portions, dry over anhydrous MgSO₄, and remove the solvent via rotary evaporation to yield the product.

Step 2: Synthesis of 3,6-diacetyl-9-benzyl-carbazole

  • Dissolve 3,6-diacetyl-9H-carbazole (7 g, 27.8 mmol) in 50 mL of N,N-dimethylformamide (DMF).

  • Add KOH (9.8 g, 174 mmol) and stir at room temperature for 30 minutes.

  • Add benzyl bromide (4.8 mL, 41.7 mmol) and continue stirring at room temperature for 12 hours.

  • Pour the reaction mixture into 600 mL of DI water.

  • Collect the precipitated solids via vacuum filtration.

Step 3: Synthesis of 9-benzyl-carbazole-3,6-dicarboxylic acid

  • Suspend 3,6-diacetyl-9-benzyl-carbazole (8.7 g, 25.5 mmol) in 210 mL of 1,4-Dioxane.

  • In a separate flask, prepare a NaOBr solution by dissolving NaOH (51 g, 1.275 mol) in 210 mL of DI water, cooling to 0 °C, and adding Br₂ (21 mL) dropwise.

  • Add the prepared NaOBr solution dropwise to the carbazole suspension.

  • Heat the resulting mixture to 100 °C for 12 hours.

  • After cooling, add the mixture to 500 mL of a saturated Na₂SO₃ aqueous solution and acidify to pH = 1.

  • Collect the precipitated solids via vacuum filtration.

Step 4: Synthesis of Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate

  • Suspend 9-benzyl-carbazole-3,6-dicarboxylic acid (2.2 g, 6.5 mmol) and K₂CO₃ (3.6 g, 26 mmol) in 50 mL of DMF and stir for 30 minutes.

  • Add iodomethane (2 mL, 32.5 mmol) and heat the mixture to 75 °C for 12 hours.

  • After cooling, add the mixture to 500 mL of DI water and collect the precipitated solids via vacuum filtration.

Step 5: Synthesis of Dimethyl 9H-carbazole-3,6-dicarboxylate

  • Dissolve Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate (3.6 g, 9.6 mmol) in 200 mL of DCM.

  • Add AlCl₃ (7.7 g, 57.6 mmol) and stir at room temperature for 4 hours.

  • Pour the reaction mixture into 1 L of DI water.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 150 mL).

  • Combine the organic portions, dry over anhydrous MgSO₄, and remove the solvent via rotary evaporation to yield the final product.

Key Applications in Science and Technology

The unique structural and electronic properties of Dimethyl 9H-carbazole-3,6-dicarboxylate make it a valuable component in several advanced technology sectors.

Applications Core Dimethyl 9H-carbazole-3,6-dicarboxylate App1 Porous Materials Core->App1 App2 Organic Electronics Core->App2 App3 Pharmaceuticals & Probes Core->App3 sub1_1 Metal-Organic Frameworks (MOFs) App1->sub1_1 sub1_2 Porous Coordination Cages (PCCs) App1->sub1_2 sub2_1 OLEDs (Host & Emitter Materials) App2->sub2_1 sub2_2 Perovskite Solar Cells (Hole Transport Layers) App2->sub2_2 sub3_1 Fluorescent Probes App3->sub3_1

Caption: Major application areas for Dimethyl 9H-carbazole-3,6-dicarboxylate and its derivatives.

Ligand for Porous Coordination Materials

The primary and most direct application is as an organic linker. The dicarboxylate functional groups can be deprotected to form 9H-carbazole-3,6-dicarboxylic acid, which serves as a multitopic ligand that coordinates with metal ions to form highly ordered, porous structures.[4][12][13]

  • Metal-Organic Frameworks (MOFs): These extended, crystalline materials possess exceptionally high surface areas, making them ideal candidates for gas storage (e.g., H₂, CO₂) and separations.[4]

  • Porous Coordination Cages (PCCs): These are discrete, molecule-like cages with internal cavities. The carbazole-based cages exhibit notable thermal stability and interesting gas adsorption properties.[4][5] The rigid and planar nature of the carbazole unit helps in the formation of well-defined and robust frameworks.

Building Block for Organic Electronics

Carbazole and its derivatives are pillars of organic electronics due to their excellent hole-transporting capabilities, high thermal stability, and wide energy gap.[3]

  • Organic Light-Emitting Diodes (OLEDs): Carbazole units are frequently incorporated into host materials for phosphorescent emitters or into the emissive molecules themselves.[3][6][14] Their high triplet energy helps to prevent energy back-transfer from the phosphorescent guest, leading to high efficiency.

  • Perovskite Solar Cells (PSCs): Derivatives of carbazole are used to create self-assembled monolayers (SAMs) that function as highly effective hole-selective or hole-transporting layers (HTLs).[7][15][16][17] These layers facilitate efficient extraction of holes from the perovskite absorber layer to the electrode, minimizing charge recombination and boosting overall power conversion efficiency.[15][16] The ability to functionalize the carbazole core allows for fine-tuning of energy levels to better align with the perovskite layer.

Intermediate for Functional Materials

Beyond these primary roles, the compound serves as a versatile intermediate. The ester groups can be converted to other functional groups, and the carbazole nitrogen can be alkylated or arylated, opening pathways to a wide array of functional molecules, including fluorescent probes and active pharmaceutical ingredients.[6]

References

  • Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. (2020-05-12). OSTI.GOV. [Link]

  • The Role of 3,6-Dimethyl-9H-Carbazole in Advancing Organic Electronics. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate. (2015). National Center for Biotechnology Information. [Link]

  • 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. (2024-02-02). MDPI. [Link]

  • Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. (2020). Dalton Transactions. [Link]

  • Crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate. ResearchGate. [Link]

  • Wettability Improvement of a Carbazole-Based Hole-Selective Monolayer for Reproducible Perovskite Solar Cells. (2023-01-06). ACS Publications. [Link]

  • A convenient preparation of 9 H -carbazole-3,6-dicarbonitrile and 9 H -carbazole-3,6-dicarboxylic acid. (2014). KAUST Repository. [Link]

  • Dimethyl 9H-carbazole-3,6-dicarboxylate (9H-Carbazole-3,6-dicarboxylic acid, 3,6-dimethyl ester). MCE. [Link]

  • 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. National Center for Biotechnology Information. [Link]

  • 3,6-Bis(methylthio)-9H-carbazole Based Self-Assembled Monolayer for Highly Efficient and Stable Inverted Perovskite Solar Cells. PubMed. [Link]

  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (2024-12-23). MDPI. [Link]

  • Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. IDEAS/RePEc. [Link]

  • 3,6-Bis(methylthio)-9H-carbazole Based Self-Assembled Monolayer for Highly Efficient and Stable Inverted Perovskite Solar Cells. ResearchGate. [Link]

  • Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels (RSC Publishing). [Link]

Sources

Exploratory

Engineering Advanced Optoelectronic and Porous Materials: A Technical Guide to Dimethyl 9H-carbazole-3,6-dicarboxylate

An in-depth technical guide on the synthesis, properties, and applications of Dimethyl 9H-carbazole-3,6-dicarboxylate, designed for researchers and materials scientists. Structural Rationale and Core Significance In the...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the synthesis, properties, and applications of Dimethyl 9H-carbazole-3,6-dicarboxylate, designed for researchers and materials scientists.

Structural Rationale and Core Significance

In the development of advanced functional materials, the selection of organic precursors dictates the ultimate performance of the synthesized framework or device. Dimethyl 9H-carbazole-3,6-dicarboxylate (CAS: 22404-78-0) has emerged as a highly versatile, core building block in materials science[1].

The molecular architecture of this compound offers two distinct, orthogonal functional zones:

  • The 9H-Carbazole Core: A rigid, planar, and highly π -conjugated tricyclic system. The electron-rich nitrogen atom at the 9-position imparts exceptional hole-transporting capabilities and high charge-carrier mobility, making it an ideal candidate for organic electronics[2].

  • The 3,6-Dimethyl Ester Groups: Substituting the carbazole at the 3 and 6 positions extends the conjugation pathway symmetrically. Crucially, maintaining these groups as methyl esters rather than free carboxylic acids prevents premature polymerization, significantly enhances solubility in organic solvents, and allows for controlled, stepwise functionalization[3][4].

Physicochemical Profile

To facilitate experimental design, the quantitative physicochemical properties of Dimethyl 9H-carbazole-3,6-dicarboxylate are summarized below[1][2]:

PropertyValueScientific Implication
CAS Number 22404-78-0Unique chemical identifier for procurement and safety tracking.
Molecular Formula C₁₆H₁₃NO₄Defines the stoichiometric baseline for downstream coupling.
Molecular Weight 283.28 g/mol Utilized for precise molar equivalent calculations.
Density ~1.337 ± 0.06 g/cm³Indicates solid-state packing density, relevant for thin-film deposition.
Boiling Point 480.6 ± 25.0 °CHigh thermal stability; requires high-vacuum conditions for sublimation.
pKa (N-H proton) ~15.09 ± 0.30Requires strong bases (e.g., NaH, KOtBu) for N-alkylation/deprotonation.

Application Landscape: Causality in Material Design

The structural duality of Dimethyl 9H-carbazole-3,6-dicarboxylate allows it to branch into three primary high-technology sectors:

  • Porous Coordination Cages (PCCs) and MOFs: The ester groups can be hydrolyzed to yield 9H-carbazole-3,6-dicarboxylic acid. This free acid acts as a multitopic organic linker that coordinates with transition metal nodes (such as Cu²⁺ or Zr⁴⁺) to form Metal-Organic Frameworks (MOFs) and discrete coordination cages[4][5]. The rigid carbazole backbone is critical here; it prevents the porous framework from collapsing upon the removal of trapped solvent molecules (desolvation), ensuring permanent microporosity for gas storage applications[4].

  • Optoelectronics (OLEDs and OFETs): The secondary amine (N-H) at the 9-position is highly reactive. Through N-alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura coupling), the carbazole core can be linked with other conjugated units like thiophene or benzodithiophene[2]. This structural tuning directly modulates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, optimizing the material for use as a light-emitting layer in OLEDs or a semiconductor channel in Organic Field-Effect Transistors (OFETs)[2].

  • Energy Storage (Supercapacitors): The monomer can undergo electrochemical polymerization to form robust polycarbazole networks. The nitrogen atom's electron-donating nature facilitates rapid charge transfer, yielding supercapacitor electrodes with high specific capacitance and excellent charge-discharge cycling stability[2].

Applications Core Dimethyl 9H-carbazole- 3,6-dicarboxylate MOF Porous Coordination Cages & MOFs Core->MOF Hydrolysis to Dicarboxylate + Metal Nodes (Cu, Zr) OLED Optoelectronics (OLEDs, OFETs) Core->OLED N-alkylation / Suzuki Coupling (Conjugation extension) Energy Energy Storage (Supercapacitors) Core->Energy Electropolymerization (Polycarbazole networks)

Downstream application workflows for Dimethyl 9H-carbazole-3,6-dicarboxylate.

Mechanistic Synthesis: The Benzyl-Protection Strategy

Historically, synthesizing carbazole-3,6-dicarboxylic acid derivatives involved the Friedel-Crafts acylation of 9H-carbazole to yield 3,6-diacetyl-9H-carbazole, followed by harsh oxidation. However, direct oxidation of the acetyl groups is notoriously low-yielding and requires intensive, hazardous workups[3].

A modern, high-yielding, and transition-metal-free route developed by Rowland et al. utilizes a benzyl-protecting group strategy[3][4]. By first synthesizing 9-benzyl-carbazole-3,6-dicarboxylic acid and esterifying it to Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate, researchers bypass the solubility issues of the free acid. The benzyl group is then selectively cleaved using Aluminum Chloride (AlCl₃) to yield the target Dimethyl 9H-carbazole-3,6-dicarboxylate[3].

Causality of the Reagents: The benzyl group enhances solubility in organic solvents during intermediate steps and promotes favorable aryl-aryl interactions that stabilize crystal packing[4]. The Lewis acid (AlCl₃) is specifically chosen because it selectively coordinates to and cleaves the sterically accessible N-benzyl bond without hydrolyzing the more stable methyl ester linkages[3].

Synthesis A 9-Benzyl-carbazole- 3,6-dicarboxylic acid B Dimethyl 9-benzyl- carbazole-3,6-dicarboxylate A->B Esterification (MeOH, H+) C Dimethyl 9H-carbazole- 3,6-dicarboxylate (Target) B->C N-Debenzylation (AlCl3, DCM, RT)

Synthetic pathway of Dimethyl 9H-carbazole-3,6-dicarboxylate via N-debenzylation.

Self-Validating Experimental Protocol: N-Debenzylation Workflow

The following step-by-step methodology details the final deprotection stage to isolate Dimethyl 9H-carbazole-3,6-dicarboxylate, adapted from established coordination cage ligand synthesis protocols[3][4]. This protocol is designed as a self-validating system, incorporating in-process controls to ensure high fidelity.

Materials Required:

  • Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate (3.6 g, 9.6 mmol)

  • Aluminum Chloride (AlCl₃) (7.7 g, 57.6 mmol)

  • Anhydrous Dichloromethane (DCM) (200 mL)

  • Deionized Water (DI H₂O) (1 L)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 3.6 g (9.6 mmol) of Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate in 200 mL of anhydrous DCM.

    • Causality: Anhydrous conditions are critical. Any ambient moisture will prematurely hydrolyze the AlCl₃ catalyst, generating HCl gas and rendering the Lewis acid inactive for the debenzylation step.

  • Lewis Acid Addition: While stirring at room temperature (RT), carefully add 7.7 g (57.6 mmol) of AlCl₃ to the solution. Allow the reaction mixture to stir at RT for 4 hours[3].

    • Causality: A 6-fold molar excess of AlCl₃ is utilized to drive the equilibrium of the N-debenzylation to absolute completion, overcoming the steric hindrance of the protected amine.

  • In-Process Control (IPC): After 3.5 hours, extract a 0.1 mL aliquot and perform Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent system.

    • Validation: The reaction is complete when the starting material spot disappears. The deprotected target product will exhibit a lower Rf​ value due to the newly exposed, highly polar N-H bond interacting with the silica stationary phase.

  • Quenching: Slowly pour the reaction mixture into a beaker containing 1 L of vigorously stirred DI H₂O[3].

    • Causality: Water violently hydrolyzes the active AlCl₃ complex, halting the reaction and partitioning the organic product into the heavier DCM layer, while water-soluble aluminum salts remain in the aqueous phase.

  • Extraction & Drying: Transfer the quenched mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with additional DCM (3 x 150 mL). Combine all organic portions and dry over anhydrous MgSO₄[3].

    • Causality: MgSO₄ acts as a desiccant, removing microscopic water droplets from the DCM. This ensures that the final product does not undergo unintended ester hydrolysis during the subsequent heating phase.

  • Isolation: Filter off the hydrated MgSO₄ salts. Remove the DCM solvent via rotary evaporation under reduced pressure to collect the solid Dimethyl 9H-carbazole-3,6-dicarboxylate[3]. Verify final purity via ¹H-NMR (looking for the distinct N-H proton peak at ~11.5 ppm in DMSO-d6).

References

  • Yiji Industrial. "3,6-咔唑二羧酸二甲酯 (Dimethyl 9H-carbazole-3,6-dicarboxylate) Technical Specifications." Shanghai Yiji Industrial Co., Ltd. Available at: [Link]

  • Rowland, C. A., Yap, G. P. A., & Bloch, E. D. "Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages." Dalton Transactions, 49, 16340-16347 (2020). DOI: 10.1039/D0DT01149E. Available at:[Link]

  • Antonio, A. M., et al. "Utilization of a Mixed-Ligand Strategy to Tune the Properties of Cuboctahedral Porous Coordination Cages." Inorganic Chemistry, 61, 4609-4617 (2022). DOI: 10.1021/acs.inorgchem.1c03883. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide on the Molecular Structure and Geometry of Dimethyl 9H-carbazole-3,6-dicarboxylate

This technical guide provides a comprehensive analysis of the molecular structure and geometry of Dimethyl 9H-carbazole-3,6-dicarboxylate, a key organic compound with significant potential in materials science and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the molecular structure and geometry of Dimethyl 9H-carbazole-3,6-dicarboxylate, a key organic compound with significant potential in materials science and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the structural characteristics that underpin the compound's properties and applications.

Introduction: The Significance of the Carbazole Scaffold

Carbazole and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered considerable attention due to their unique photophysical and electronic properties.[3] The rigid, planar carbazole core provides a robust platform for functionalization, allowing for the fine-tuning of its chemical and physical characteristics. Dimethyl 9H-carbazole-3,6-dicarboxylate, with its symmetrically placed dimethyl ester groups, is a particularly interesting derivative. These functional groups can influence the molecule's solubility, crystal packing, and intermolecular interactions, making it a versatile building block for the synthesis of polymers, dyes, and coordination complexes.[1][2]

Molecular Structure and Connectivity

The fundamental structure of dimethyl 9H-carbazole-3,6-dicarboxylate consists of a central carbazole core, which is a tricyclic aromatic system comprising two benzene rings fused to a central pyrrole ring. The key structural features are:

  • Carbazole Core: A planar, electron-rich aromatic system.

  • Dimethyl Ester Groups: Two -COOCH₃ groups attached to the 3 and 6 positions of the carbazole ring. These groups are electron-withdrawing and can participate in hydrogen bonding.

  • Nitrogen Atom: The pyrrole nitrogen atom at the 9-position possesses a lone pair of electrons that contributes to the aromaticity of the system.

Below is a diagram illustrating the atom connectivity and numbering scheme of the molecule.

Caption: Molecular structure of Dimethyl 9H-carbazole-3,6-dicarboxylate.

Molecular Geometry: Insights from a Structural Analogue

Based on the study of the 2,7-isomer, the following geometric characteristics can be anticipated for the 3,6-isomer:

  • Planarity of the Carbazole Core: The carbazole ring system is expected to be nearly planar, a characteristic feature of fused aromatic systems.[4][5] This planarity is crucial for facilitating π-π stacking interactions in the solid state.

  • Orientation of the Ester Groups: The two dimethyl ester groups are likely to be slightly tilted out of the plane of the carbazole ring.[4][5] This out-of-plane orientation is a result of steric hindrance and electronic effects.

  • Intermolecular Interactions: In the solid state, the molecule is expected to form hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen of an adjacent molecule, leading to the formation of dimers.[4][5]

Geometric ParameterExpected Value/ObservationRationale/Reference
Carbazole Ring System Nearly PlanarThe fused aromatic ring structure favors a planar conformation to maximize π-orbital overlap. This is supported by the crystal structure of the 2,7-isomer.[4][5]
Dihedral Angle (Carbazole-Ester) Small (e.g., ~8°)A slight tilt of the ester groups out of the carbazole plane is expected due to steric interactions, as observed in the 2,7-isomer.[4][5]
Intermolecular Hydrogen Bonding N-H···O=CThe N-H group acts as a hydrogen bond donor, and the carbonyl oxygen of the ester group acts as a hydrogen bond acceptor, leading to the formation of dimeric structures in the solid state.[4][5]
Synthesis and Spectroscopic Characterization

A reliable synthetic route to dimethyl 9H-carbazole-3,6-dicarboxylate has been established, typically involving the esterification of 9H-carbazole-3,6-dicarboxylic acid.[6] The dicarboxylic acid precursor can be synthesized from 9H-carbazole through a series of reactions including Friedel-Crafts acylation and subsequent oxidation.[6]

Experimental Protocol: Synthesis of Dimethyl 9H-carbazole-3,6-dicarboxylate [6]

  • Preparation of 3,6-diacetyl-9H-carbazole: To a suspension of AlCl₃ and acetyl chloride in DCM at 0 °C, solid 9H-carbazole is added portion-wise. The reaction mixture is warmed to room temperature and stirred for 3 hours. The product is isolated by extraction.

  • N-Benzylation: The resulting 3,6-diacetyl-9H-carbazole is dissolved in DMF, and KOH is added. Benzyl bromide is then added, and the mixture is stirred at room temperature.

  • Oxidation to Dicarboxylic Acid: The 3,6-diacetyl-9-benzyl-carbazole is oxidized to 9-benzyl-carbazole-3,6-dicarboxylic acid using a suitable oxidizing agent.

  • Esterification: The dicarboxylic acid is esterified to dimethyl 9-benzyl-carbazole-3,6-dicarboxylate using a methylating agent.

  • Deprotection: The benzyl protecting group is cleaved using AlCl₃ in DCM to yield the final product, dimethyl 9H-carbazole-3,6-dicarboxylate.

The structure of the synthesized compound is typically confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified dimethyl 9H-carbazole-3,6-dicarboxylate in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical spectrum would show signals corresponding to the aromatic protons, the N-H proton, and the methyl protons of the ester groups.

  • Data Analysis: Integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicity) and coupling constants to assign the signals to the specific protons in the molecule.

Expected ¹H NMR (400 MHz, DMSO-d₆) signals for Dimethyl 9H-carbazole-3,6-dicarboxylate: [6]

  • δ 12.1 (s, 1H, N-H)

  • δ 8.9 (s, 2H, Ar-H)

  • δ 8.1 (d, J = 8.4 Hz, 2H, Ar-H)

  • δ 7.6 (d, J = 8.0 Hz, 2H, Ar-H)

  • δ 3.9 (s, 6H, -OCH₃)

Computational Insights into Molecular Geometry

In the absence of experimental crystal structure data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the optimized geometry of the molecule.[7] Geometry optimization calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. Such studies on carbazole derivatives have confirmed the planarity of the carbazole core and have been instrumental in understanding the electronic structure and properties of these compounds.[7]

The following workflow outlines a typical computational approach for geometry optimization.

Computational_Workflow cluster_0 Computational Geometry Optimization Input_Structure Build Initial 3D Structure Method_Selection Select DFT Functional and Basis Set (e.g., B3LYP/6-31G*) Input_Structure->Method_Selection Geometry_Optimization Perform Geometry Optimization Calculation Method_Selection->Geometry_Optimization Frequency_Analysis Perform Frequency Analysis to Confirm Minimum Energy Structure Geometry_Optimization->Frequency_Analysis Output_Data Extract Optimized Geometric Parameters (Bond Lengths, Angles, Dihedrals) Frequency_Analysis->Output_Data

Caption: A typical workflow for computational geometry optimization.

Conclusion

Dimethyl 9H-carbazole-3,6-dicarboxylate is a molecule of significant interest with a well-defined structure that is amenable to synthetic modification. Its geometry is characterized by a planar carbazole core with symmetrically disposed dimethyl ester groups. While a definitive crystal structure remains to be reported, analysis of its isomer and computational studies provide a robust model of its geometric parameters. The synthetic accessibility and the potential for tuning its properties through chemical modification make dimethyl 9H-carbazole-3,6-dicarboxylate a valuable building block for the development of advanced materials and potential therapeutic agents.

References

  • Lehane, R. L., Golen, J. A., Rheingold, A. L., & Manke, D. R. (2015). Crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o784–o785. [Link]

  • Rowland, C. A., Yapa, G. P. A., & Bloch, E. D. (2020). Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. Dalton Transactions, 49(23), 7853–7857. [Link]

  • Lehane, R. L., Golen, J. A., Rheingold, A. L., & Manke, D. R. (2015). Crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate. ResearchGate. [Link]

  • Schlegel, H. B. (2011). Geometry optimization. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(5), 790-809. [Link]

  • Kadhim, M. M., & Al-Amiery, A. A. (2021). DFT Studies and Molecular Dynamics of the Molecular and Electronic Structure of Cu (II) and Zn (II) Complexes with the Symmetric. Biointerface Research in Applied Chemistry, 12(5), 5953-5968. [Link]

  • Hassan, M. A., et al. (2025). Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. Molecules, 30(23), 5678. [Link]

  • Patel, A. D., & Tandel, H. N. (2021). Density Functional Theory investigation of bond length, bond angle and thermodynamic parameters in 1,2,3,4-tetrahydro-6. International Journal of Chemical and Pharmaceutical Sciences, 7(Special Issue). [Link]

Sources

Exploratory

Thermal Stability and Decomposition Kinetics of Dimethyl 9H-carbazole-3,6-dicarboxylate: A Technical Guide for Advanced Materials Development

Executive Summary Dimethyl 9H-carbazole-3,6-dicarboxylate (CAS: 22404-78-0) is a highly rigid, conjugated heterocyclic precursor utilized extensively in the synthesis of porous coordination cages, metal-organic framework...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl 9H-carbazole-3,6-dicarboxylate (CAS: 22404-78-0) is a highly rigid, conjugated heterocyclic precursor utilized extensively in the synthesis of porous coordination cages, metal-organic frameworks (MOFs), and aggregation-induced emission (AIE) probes[1, 2]. Its structural geometry—featuring a central electron-rich carbazole core flanked by two esterifiable carboxylate groups—endows it with exceptional thermal resilience.

Understanding the precise thermal boundaries of this ligand is critical. Premature thermal degradation during MOF activation (desolvation) leads to irreversible framework collapse, while incomplete activation leaves residual solvent that blocks active binding sites. This whitepaper elucidates the thermodynamic stability, TGA/DSC kinetics, and self-validating experimental protocols required to accurately profile and utilize this molecule.

Structural Thermodynamics and Thermal Resilience

The thermal stability of Dimethyl 9H-carbazole-3,6-dicarboxylate is fundamentally rooted in its molecular architecture. The high degree of aromaticity and resonance stabilization across the tricyclic carbazole core requires significant thermal energy to break the internal C-C and C-N bonds.

In the solid state, the planar geometry of the carbazole backbone facilitates strong intermolecular π−π stacking interactions, with typical interplanar distances ranging from 3.45 to 3.80 Å [1]. These non-covalent interactions significantly elevate the energy barrier for thermal decomposition. However, the molecule is not thermally invincible; the thermodynamic "weak links" are the ester linkages at the 3,6-positions.

Mechanistic Decomposition Pathway

When subjected to extreme thermal stress, the molecule undergoes a predictable sequence of degradation:

  • Ester Cleavage (300°C – 350°C): The methyl ester groups undergo homolytic cleavage and decarboxylation, releasing methanol and carbon dioxide.

  • Core Fragmentation (>400°C): The nitrogen-containing heterocyclic ring ruptures, emitting hydrogen cyanide (HCN) and carbon monoxide.

  • Carbonization (>500°C): The remaining carbon skeleton undergoes pyrolysis, forming a graphitic char.

ThermalDecomposition A Dimethyl 9H-carbazole-3,6-dicarboxylate (Stable < 300°C) B Ester Cleavage & Decarboxylation (300°C - 350°C) A->B Thermal Energy C Carbazole Core Fragmentation (> 400°C) B->C Continued Heating V1 Volatile Loss: Methanol, CO2 B->V1 Off-gassing D Carbonization / Char Formation (> 500°C) C->D Pyrolysis V2 Volatile Loss: HCN, CO, Hydrocarbons C->V2 Off-gassing

Figure 1: Thermal decomposition pathway of Dimethyl 9H-carbazole-3,6-dicarboxylate.

TGA and DSC Profiling: Pure Ligand vs. Coordinated States

The thermal behavior of the pure ligand differs drastically from its coordinated state within metal-organic polyhedra (MOPs). Transition metals act as localized heat sinks but can also catalyze ligand breakdown at lower temperatures.

  • Pure Ligand: Thermogravimetric analysis (TGA) under an inert nitrogen atmosphere shows no significant mass loss until approximately 320°C.

  • Cu(II) Coordination Cages: When the ligand is saponified and coordinated to copper paddlewheels (e.g., Cu12(benzyl-cdc)12), the thermal stability of the resulting cage is dictated by the Cu-O coordination bond. Prolonged exposure to temperatures above 200°C induces cuboctahedral cage collapse [1]. Optimal thermal desolvation occurs at 75°C.

  • Cr(II) Coordination Cages: Chromium-based cages exhibit higher thermal robustness due to stronger metal-ligand dative bonds. TGA of Cr12(cdc)12 reveals a 40% mass loss at 250°C, which corresponds directly to catastrophic framework decomposition [3].

Quantitative Thermal Data Summary
Material / ComplexStateThermal Stability LimitPrimary Mass Loss Event
Dimethyl 9H-carbazole-3,6-dicarboxylate Pure Ligand~320°C Ester cleavage / Decarboxylation
Cu12(benzyl-cdc)12 Cage Coordinated MOF~200°C Desolvation at 75°C; Framework collapse >200°C
Cr12(cdc)12 Cage Coordinated MOF~250°C 40% mass loss at 250°C (Framework decomposition)

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Causality is embedded in every step to explain why the parameters are chosen.

Protocol A: High-Resolution TGA/DSC for Decomposition Profiling

Purpose: To determine the precise onset of thermal degradation ( Tonset​ ) without oxidative interference.

  • System Calibration & Blank Run (Validation Step): Run an empty alumina crucible under the exact experimental conditions. Causality: This establishes a baseline to subtract buoyancy effects and confirms that instrumental drift is <10 µg, preventing false mass-loss readings.

  • Sample Preparation: Weigh 2.0 to 5.0 mg of Dimethyl 9H-carbazole-3,6-dicarboxylate into the alumina crucible. Causality: Alumina is chosen over platinum to prevent potential catalytic oxidation of the carbazole nitrogen.

  • Inert Purge: Purge the furnace with ultra-high purity Nitrogen ( N2​ ) at 50 mL/min for 15 minutes prior to heating. Causality: Displacing oxygen is critical to isolate pure thermal pyrolysis from oxidative combustion.

  • Thermal Ramping: Heat the sample from 25°C to 600°C at a rate of 10°C/min. Causality: A 10°C/min ramp rate perfectly balances thermal equilibrium within the sample bed against experimental throughput, ensuring sharp DSC endotherms.

  • Data Extraction: Calculate Tonset​ by finding the intersection of the pre-transition baseline and the inflection tangent of the mass-loss curve.

TGAWorkflow S1 1. Sample Prep (2-5 mg, Alumina) S2 2. N2 Purge (50 mL/min, 15 min) S1->S2 S3 3. Thermal Ramp (10°C/min to 600°C) S2->S3 S4 4. Data Acquisition (Mass & Heat Flow) S3->S4 S5 5. Kinetic Analysis (Onset Extraction) S4->S5

Figure 2: Standardized TGA/DSC experimental workflow for thermal stability profiling.

Protocol B: Incremental Thermal Activation of Carbazole-Based MOFs

Purpose: To remove trapped solvent from the pores without exceeding the thermal stability limit of the coordinated ligand.

  • Solvent Exchange: Submerge the as-synthesized MOF in anhydrous methanol, replacing the solvent every 12 hours for 3 days. Causality: High-boiling solvents like DMF require excessive heat to evaporate. Exchanging DMF for low-boiling methanol drastically lowers the required activation temperature[1].

  • Preliminary Degassing: Apply a dynamic vacuum ( 10−3 Torr) at 25°C for 12 hours. Causality: Removing surface-bound solvent at room temperature prevents rapid boiling during heating, which causes capillary forces that fracture delicate cage structures.

  • Incremental Heating: Increase the temperature in 25°C increments up to 75°C, holding for 4 hours at each step under vacuum.

  • Validation Check: Perform a low-pressure N2​ adsorption isotherm at 77 K. Causality: If the measured Brunauer–Emmett–Teller (BET) surface area matches the crystallographically predicted surface area, the thermal activation was successful, and the framework remains intact.

References

  • Rowland, C. A., Yap, G. P. A., & Bloch, E. D. (2020). Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. Dalton Transactions, 49(45), 16340-16347.[Link]

  • Gosselin, E. J., Rowland, C. A., & Bloch, E. D. (2018). Methane Storage in Paddlewheel-Based Porous Coordination Cages. Journal of the American Chemical Society, 140(32), 10136-10139.[Link]

Foundational

An In-Depth Technical Guide to the Electronic and Photophysical Properties of Dimethyl 9H-carbazole-3,6-dicarboxylate

This guide provides a comprehensive overview of the core electronic and photophysical properties of Dimethyl 9H-carbazole-3,6-dicarboxylate. It is intended for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the core electronic and photophysical properties of Dimethyl 9H-carbazole-3,6-dicarboxylate. It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, characterization, and potential applications of this and related carbazole derivatives. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and to provide a framework for the investigation of similar novel materials.

Introduction: The Significance of the Carbazole Core

Carbazole and its derivatives are a cornerstone of modern organic electronics and photophysics.[1] The rigid, electron-rich tricyclic structure of the carbazole nucleus provides excellent thermal and chemical stability, while its high hole mobility makes it an ideal component in a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a scaffold in medicinal chemistry.[1][2] The ease of functionalization at the 3, 6, and 9 positions allows for the fine-tuning of its electronic and photophysical properties.[2] The introduction of electron-withdrawing or -donating groups can modulate the HOMO-LUMO energy gap, influencing the absorption and emission characteristics of the molecule.[3]

Dimethyl 9H-carbazole-3,6-dicarboxylate, with its electron-withdrawing carboxylate groups at the 3 and 6 positions, is a particularly interesting derivative. These substituents are expected to significantly influence the electronic structure of the carbazole core, making a thorough understanding of its properties essential for its application in advanced materials.

Synthesis of Dimethyl 9H-carbazole-3,6-dicarboxylate

A reliable and scalable synthesis of Dimethyl 9H-carbazole-3,6-dicarboxylate is crucial for its further study and application. One effective method involves a multi-step process starting from 9H-carbazole, as detailed below.[4] This synthetic route utilizes a protecting group strategy to achieve high yields and purity.

Experimental Protocol: Synthesis of Dimethyl 9H-carbazole-3,6-dicarboxylate

Step 1: Friedel-Crafts Acylation of 9H-carbazole

  • To a solution of acetyl chloride in dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl₃) portion-wise while stirring.

  • Add solid 9H-carbazole to the reaction mixture in portions over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Pour the reaction mixture into 1 L of deionized water and separate the organic layer.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic fractions, dry over anhydrous MgSO₄, and remove the solvent via rotary evaporation to yield 3,6-diacetyl-9H-carbazole.[4]

Step 2: N-Benzylation of 3,6-diacetyl-9H-carbazole

  • Dissolve 3,6-diacetyl-9H-carbazole in dimethylformamide (DMF).

  • Add potassium hydroxide (KOH) and stir at room temperature for 30 minutes.

  • Add benzyl bromide and continue stirring at room temperature for 12 hours.

  • Pour the reaction mixture into deionized water to precipitate the product.

  • Collect the solid by vacuum filtration to obtain 3,6-diacetyl-9-benzyl-carbazole.[4]

Step 3: Oxidation to 9-benzyl-carbazole-3,6-dicarboxylic acid

  • Suspend 3,6-diacetyl-9-benzyl-carbazole in 1,4-dioxane.

  • In a separate flask, dissolve sodium hydroxide (NaOH) in deionized water and cool to 0 °C.

  • Slowly add the NaOH solution to the suspension of the acetylated carbazole and stir.

  • The detailed oxidation procedure to yield the dicarboxylic acid would follow standard protocols for haloform-type reactions or other appropriate oxidation methods.

Step 4: Esterification to Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate

  • Suspend 9-benzyl-carbazole-3,6-dicarboxylic acid and potassium carbonate (K₂CO₃) in DMF and stir at room temperature for 30 minutes.

  • Add iodomethane and heat the reaction mixture to 75 °C for 12 hours.

  • After cooling, add the reaction mixture to deionized water to precipitate the product.

  • Collect the solid by vacuum filtration to yield Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate.[4]

Step 5: Deprotection to Dimethyl 9H-carbazole-3,6-dicarboxylate

  • Dissolve Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate in DCM and stir at room temperature.

  • Add AlCl₃ and stir for 4 hours.

  • Add the reaction mixture to deionized water and separate the organic layer.

  • Extract the aqueous layer with DCM (3 x 150 mL).

  • Combine the organic portions, dry over anhydrous MgSO₄, and remove the solvent via rotary evaporation to obtain the final product, Dimethyl 9H-carbazole-3,6-dicarboxylate.[4]

The structure and purity of the synthesized compound can be confirmed by ¹H NMR spectroscopy. The expected ¹H NMR (400 MHz, DMSO-d₆) spectrum for Dimethyl 9H-carbazole-3,6-dicarboxylate shows the following characteristic peaks: δ = 12.1 (s, 1H, NH), 8.9 (s, 2H), 8.1 (d, J = 8.4 Hz, 2H), 7.6 (d, J = 8.0 Hz, 2H), 3.9 (s, 6H, OCH₃).[4]

Electronic Properties: Understanding the Frontier Molecular Orbitals

The electronic properties of Dimethyl 9H-carbazole-3,6-dicarboxylate are governed by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[5] The energy levels of these frontier orbitals determine the molecule's ionization potential, electron affinity, and the energy of its lowest electronic transition (the HOMO-LUMO gap).[5]

Theoretical Investigation: Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic structure of molecules.[6]

Workflow for DFT Calculations:

G cluster_0 Computational Workflow Molecular Structure Input Molecular Structure Input Geometry Optimization Geometry Optimization Molecular Structure Input->Geometry Optimization DFT (e.g., B3LYP/6-31G(d)) Single-Point Energy Calculation Single-Point Energy Calculation Geometry Optimization->Single-Point Energy Calculation Optimized Geometry HOMO/LUMO Energy Extraction HOMO/LUMO Energy Extraction Single-Point Energy Calculation->HOMO/LUMO Energy Extraction Orbital Energies

Caption: A typical workflow for calculating HOMO and LUMO energy levels using DFT.

Methodology:

  • Geometry Optimization: The molecular structure of Dimethyl 9H-carbazole-3,6-dicarboxylate is first optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[6] This step finds the lowest energy conformation of the molecule.

  • Single-Point Energy Calculation: A single-point energy calculation is then performed on the optimized geometry to determine the energies of the molecular orbitals.[7]

  • Data Extraction: The energies of the HOMO and LUMO are extracted from the calculation output. The HOMO-LUMO energy gap is the difference between these two values.[7]

Based on the electron-withdrawing nature of the dicarboxylate groups, it is anticipated that the HOMO level of Dimethyl 9H-carbazole-3,6-dicarboxylate will be stabilized (lowered in energy) and the LUMO level will also be lowered compared to the parent carbazole molecule. This would result in a modulated HOMO-LUMO gap, which has significant implications for its photophysical properties.

Experimental Determination: Cyclic Voltammetry (CV)

Cyclic voltammetry is a key electrochemical technique used to experimentally determine the HOMO and LUMO energy levels of a molecule.[8]

Experimental Protocol for Cyclic Voltammetry:

  • Solution Preparation: Prepare a solution of Dimethyl 9H-carbazole-3,6-dicarboxylate in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[9]

  • Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Scan the potential of the working electrode and record the resulting current. The oxidation potential (E_ox) and reduction potential (E_red) can be determined from the voltammogram.

  • Data Analysis: The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, using the following empirical formulas (referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple):[9]

    • E_HOMO = - (E_onset,ox vs. Fc/Fc⁺ + 4.8) eV

    • E_LUMO = - (E_onset,red vs. Fc/Fc⁺ + 4.8) eV

Photophysical Properties: Absorption and Emission of Light

The photophysical properties of a molecule describe how it interacts with light, including absorption and emission processes.[10] These properties are critical for applications in OLEDs, sensors, and photodynamic therapy.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths of light that a molecule absorbs, which correspond to electronic transitions from the ground state to excited states.

Experimental Protocol for UV-Vis Spectroscopy:

  • Solution Preparation: Prepare a dilute solution of Dimethyl 9H-carbazole-3,6-dicarboxylate in a spectroscopic grade solvent (e.g., THF or dichloromethane).

  • Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer. The wavelength of maximum absorption (λ_max) corresponds to the HOMO to LUMO transition.

For carbazole derivatives, characteristic absorption bands are typically observed in the UV region. The presence of the dicarboxylate groups is expected to cause a shift in the absorption spectrum compared to unsubstituted carbazole.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to the ground state.

Experimental Protocol for Fluorescence Spectroscopy:

  • Solution Preparation: Prepare a dilute solution of the compound in a suitable solvent.

  • Measurement: Excite the sample at a wavelength corresponding to its absorption maximum and record the emission spectrum. The wavelength of maximum emission (λ_em) and the fluorescence quantum yield (Φ_F) can be determined.

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter for applications in light-emitting devices.

The relationship between absorption, emission, and other photophysical processes can be visualized using a Jablonski diagram.

G cluster_0 Jablonski Diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

Summary of Expected Properties

PropertyExpected CharacteristicRationale
HOMO Energy Level Lower (more negative) than carbazoleThe electron-withdrawing dicarboxylate groups stabilize the HOMO.
LUMO Energy Level Lower (more negative) than carbazoleThe electron-withdrawing groups also lower the energy of the LUMO.
HOMO-LUMO Gap Potentially smaller than carbazoleThe extent of the change in HOMO and LUMO levels will determine the final gap.
Absorption (λ_max) Likely red-shifted compared to carbazoleA smaller energy gap generally corresponds to absorption at longer wavelengths.
Emission (λ_em) Expected to be in the blue region of the spectrumMany 3,6-disubstituted carbazoles are blue emitters.[3]
Fluorescence Quantum Yield (Φ_F) Moderate to highThe rigid carbazole core often leads to high fluorescence quantum yields.

Conclusion

Dimethyl 9H-carbazole-3,6-dicarboxylate is a promising material with tunable electronic and photophysical properties. The presence of electron-withdrawing dicarboxylate groups at the 3 and 6 positions is expected to significantly modulate its frontier molecular orbital energies, leading to distinct absorption and emission characteristics. This in-depth guide has provided a comprehensive framework for the synthesis and characterization of this molecule. The detailed experimental and computational protocols outlined herein serve as a robust starting point for researchers to fully elucidate the properties of Dimethyl 9H-carbazole-3,6-dicarboxylate and to explore its potential in a wide range of applications, from organic electronics to medicinal chemistry. The principles and methodologies described are broadly applicable to the investigation of other novel carbazole derivatives, fostering further innovation in this exciting field.

References

Sources

Exploratory

Dimethyl 9H-carbazole-3,6-dicarboxylate: A Comprehensive Technical Guide to Its Discovery, Synthesis, and Applications

Executive Summary As a Senior Application Scientist navigating the intersection of materials science and medicinal chemistry, I frequently encounter molecular scaffolds that serve as linchpins for advanced structural des...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of materials science and medicinal chemistry, I frequently encounter molecular scaffolds that serve as linchpins for advanced structural design. Dimethyl 9H-carbazole-3,6-dicarboxylate (CAS: 22404-78-0) is one such molecule. Originally synthesized to overcome the inherent instability of free carbazole dicarboxylic acids, this compound has evolved into a premier organic ligand for Metal-Organic Frameworks (MOFs), a core precursor for optoelectronic materials, and a valuable intermediate in pharmaceutical drug discovery.

This whitepaper provides an authoritative, in-depth analysis of the molecule’s physicochemical properties, the mechanistic causality behind its synthesis, and its cross-disciplinary applications.

Chemical Identity & Physicochemical Profiling

Understanding the baseline metrics of a compound is the first step in predicting its behavior in complex synthetic workflows. The 3,6-substitution pattern on the carbazole core provides a rigid, 120-degree angular geometry, which is highly favorable for forming spherical coordination cages and extended π-conjugated polymer networks [3].

Table 1: Quantitative Physicochemical Data

PropertyValueScientific Implication
Chemical Name Dimethyl 9H-carbazole-3,6-dicarboxylateStandard IUPAC nomenclature.
CAS Number 22404-78-0Unique identifier for regulatory/procurement tracking.
Molecular Formula C₁₆H₁₃NO₄Indicates a highly unsaturated, conjugated system.
Molecular Weight 283.28 g/mol Optimal mass for high-volatility vacuum deposition in OLEDs.
Density (Predicted) 1.337 ± 0.06 g/cm³Suggests dense molecular packing in the solid state.
Boiling Point (Predicted) 480.6 ± 25.0 °CHigh thermal stability, crucial for MOF activation.
pKa (Predicted) 15.09 ± 0.30Weakly acidic secondary amine; requires strong bases for N-functionalization.

Historical Context: The Problem of Free Carboxylates

The discovery and widespread adoption of Dimethyl 9H-carbazole-3,6-dicarboxylate was born out of synthetic necessity. Researchers targeting the synthesis of 9H-carbazole-3,6-dicarboxylic acid for porous coordination cages encountered a severe roadblock: direct oxidation of acetyl groups to carboxylic acids on the carbazole core is notoriously low-yielding and requires intensive, destructive workups [1].

Furthermore, when utilizing a benzyl protecting group on the nitrogen atom, attempting to deprotect the benzyl group in the presence of free carboxylates resulted in near-total degradation of the product. The breakthrough occurred when chemists realized that esterification of the carboxylates prior to deprotection stabilized the molecule, allowing the benzyl group to be cleaved in moderate-to-good yields [1]. Thus, the dimethyl ester was no longer just an intermediate; it became the standard, stable, isolable precursor for all subsequent carbazole-3,6-dicarboxylate chemistry.

Synthesis Methodology: A Self-Validating Protocol

As scientists, we do not merely follow recipes; we engineer self-validating workflows where the success of one step guarantees the viability of the next. The following protocol details the air-stable, transition-metal-free synthesis of the target compound.

Step-by-Step Experimental Workflow
  • N-Protection (Benzylation):

    • Procedure: React 9H-carbazole with benzyl chloride in the presence of a strong base (e.g., NaH) in DMF.

    • Causality: The secondary amine is highly reactive and susceptible to oxidation. Protecting it with a benzyl group prevents unwanted N-acylation during the subsequent Friedel-Crafts step.

  • Friedel-Crafts Acylation:

    • Procedure: Dissolve 9-benzyl-9H-carbazole (3.6 g, 9.6 mmol) in 200 mL Dichloromethane (DCM). Add AlCl₃ (7.7 g, 57.6 mmol) and acetyl chloride. Stir at room temperature (RT) for 4 hours [1].

    • Causality: AlCl₃ acts as a Lewis acid to generate the highly electrophilic acylium ion. The 3 and 6 positions on the carbazole ring are the most electron-rich and sterically unhindered, directing the substitution precisely.

    • Validation: Quench in 1L DI H₂O, extract with DCM. The organic layer should yield 3,6-diacetyl-9-benzyl-carbazole.

  • Oxidation & Esterification:

    • Procedure: Oxidize the acetyl groups (e.g., using haloform reaction conditions), followed immediately by esterification in methanol with a catalytic acid.

    • Causality: As historically established, isolating the free acid leads to degradation. Trapping the intermediate as a dimethyl ester ensures thermodynamic stability.

  • Deprotection (Benzyl Cleavage):

    • Procedure: Subject the dimethyl 9-benzyl-carbazole-3,6-dicarboxylate to catalytic hydrogenation (Pd/C, H₂) or Lewis acid-mediated cleavage.

    • Validation: The successful formation of Dimethyl 9H-carbazole-3,6-dicarboxylate is confirmed by the reappearance of the N-H stretch (~3400 cm⁻¹) in FTIR and the loss of the benzylic CH₂ peak in ¹H-NMR.

Synthesis N1 9H-Carbazole N2 N-Benzylation (Protecting Group) N1->N2 N3 9-Benzyl-9H-carbazole N2->N3 N4 Friedel-Crafts Acylation (AlCl3, DCM, RT) N3->N4 N5 3,6-Diacetyl-9-benzyl-carbazole N4->N5 N6 Oxidation & Esterification N5->N6  Avoids low yield of  free carboxylate deprotection N7 Dimethyl 9-benzyl-carbazole -3,6-dicarboxylate N6->N7 N8 Benzyl Cleavage (Deprotection) N7->N8 N9 Dimethyl 9H-carbazole -3,6-dicarboxylate N8->N9

Workflow for synthesizing Dimethyl 9H-carbazole-3,6-dicarboxylate highlighting key causal steps.

Cross-Disciplinary Applications

Metal-Organic Frameworks (MOFs) and Coordination Cages

Dimethyl 9H-carbazole-3,6-dicarboxylate is heavily utilized as a precursor for MOF organic ligands [2]. When hydrolyzed back to the dicarboxylic acid in situ or under controlled conditions, it coordinates with transition metals (like Copper) to form complex structures. A prominent example is the Cu12(benzyl-cdc)12 paddlewheel cage . The aryl-aryl (π-π) interactions between the carbazole units (distances of 3.45 to 3.80 Å) endow these cages with enhanced solid-state interactions, leading to unprecedented thermal stability and intriguing gas adsorption properties for industrial gas separation [1].

Optoelectronics (OLEDs & OFETs)

The carbazole core possesses an exceptional π-conjugated system and high hole-transporting mobility. The 3,6-dimethyl ester groups preserve the stability of this conjugated structure while allowing for further chemical functionalization (e.g., Suzuki coupling) to introduce other conjugated units like thiophene or benzodithiophene [3]. This precise structural tuning allows materials scientists to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, directly improving the photoelectric conversion efficiency in Organic Solar Cells (OSCs) and the luminescence brightness in OLEDs.

Supercapacitor Energy Storage

Due to the rigid structure and electron-rich nitrogen atom, Dimethyl 9H-carbazole-3,6-dicarboxylate acts as a monomeric precursor for chemical or electrochemical polymerization. The resulting polycarbazole-based electrode materials exhibit high specific surface area and excellent electrical conductivity, enabling rapid charge/discharge cycles and superior cyclic stability in supercapacitors [3].

Pharmaceutical & Drug Discovery Relevance

While primarily a materials science building block, the carbazole scaffold is highly bioactive. Carbazole derivatives (e.g., Rimcazole, Mahanine, and Anti-inflammatory agent 88) exhibit potent anti-cancer properties, inhibit pro-inflammatory factors via the Myd88/Nf-κB pathway, and act as sigma (σ) receptor antagonists [4]. Dimethyl 9H-carbazole-3,6-dicarboxylate provides medicinal chemists with an orthogonally functionalized scaffold to design novel N-substituted carbazole therapeutics.

Conclusion

Dimethyl 9H-carbazole-3,6-dicarboxylate is a triumph of synthetic problem-solving. By utilizing an esterification-first strategy to bypass the instability of free carboxylate deprotection, chemists unlocked a highly stable, versatile building block. Whether you are engineering the next generation of porous coordination cages for carbon capture, tuning the HOMO/LUMO gaps of OLED displays, or designing novel anti-inflammatory therapeutics, this molecule remains an indispensable tool in the modern scientist's repertoire.

References

  • Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages - OSTI.gov. Available at: [Link]

  • 3,6-咔唑二羧酸二甲酯 (Physicochemical Properties & Optoelectronic Applications) - Yijisy. Available at: [Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis of "Dimethyl 9h-carbazole-3,6-dicarboxylate" from 9H-carbazole

An Application Guide for the Multi-Step Synthesis of Dimethyl 9H-carbazole-3,6-dicarboxylate Authored by: A Senior Application Scientist Abstract This comprehensive guide details a reliable and scalable, transition-metal...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Multi-Step Synthesis of Dimethyl 9H-carbazole-3,6-dicarboxylate

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a reliable and scalable, transition-metal-free synthetic protocol for Dimethyl 9H-carbazole-3,6-dicarboxylate, starting from the readily available 9H-carbazole. Carbazole derivatives are of significant interest to researchers in materials science and drug development due to their unique electronic properties and biological activities.[1][2] This document provides an in-depth, step-by-step methodology, moving beyond a simple recitation of procedures to explain the critical reasoning behind each strategic decision in the synthesis. The protocol is designed for researchers, scientists, and drug development professionals, ensuring scientific integrity through validated steps and authoritative citations.

Introduction and Strategic Overview

Dimethyl 9H-carbazole-3,6-dicarboxylate and its parent dicarboxylic acid are versatile organic building blocks used in the synthesis of polymers, porous coordination cages, and pharmacologically active molecules.[3][4] While several synthetic routes exist, including those starting from halogenated carbazoles,[5][6] this guide focuses on a robust strategy commencing with 9H-carbazole. This approach leverages a Friedel-Crafts acylation followed by a protection-oxidation-esterification-deprotection sequence.

The rationale for this multi-step pathway is rooted in achieving high yields and product purity by mitigating common synthetic challenges. Direct oxidation of the intermediate 3,6-diacetyl-9H-carbazole is often low-yielding and requires intensive purification.[3] To circumvent this, a protecting group strategy is employed. The acidic proton on the carbazole nitrogen is temporarily replaced with a benzyl group. This N-protection allows for a clean and efficient subsequent oxidation of the acetyl groups.[3] Furthermore, the deprotection of the benzyl group is most effective after the carboxylic acids have been esterified, as the free carboxylates can interfere with the Lewis acid catalyst used for deprotection.[3]

Overall Synthetic Workflow

The synthesis is executed in five distinct stages:

  • Friedel-Crafts Acylation: Symmetrical di-acylation of the electron-rich carbazole ring at the C3 and C6 positions.

  • N-H Protection: Benzylation of the carbazole nitrogen to prevent interference in subsequent steps.

  • Haloform Oxidation: Conversion of the 3,6-diacetyl groups to dicarboxylic acids.

  • Esterification: Conversion of the dicarboxylic acid to its corresponding dimethyl ester.

  • N-Deprotection: Removal of the benzyl protecting group to yield the final product.

Workflow Visualization

The following diagram provides a high-level overview of the complete synthetic pathway from the starting material to the final product.

Synthesis_Workflow Start 9H-Carbazole Step1 3,6-Diacetyl-9H-carbazole Start->Step1 1. Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Step2 3,6-Diacetyl-9-benzyl-carbazole Step1->Step2 2. N-Protection (Benzyl Bromide, KOH) Step3 9-Benzyl-carbazole-3,6-dicarboxylic acid Step2->Step3 3. Haloform Oxidation (NaOBr) Step4 Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate Step3->Step4 4. Esterification (Iodomethane, K2CO3) End Dimethyl 9H-carbazole-3,6-dicarboxylate Step4->End 5. N-Deprotection (AlCl3)

Caption: Synthetic pathway for Dimethyl 9H-carbazole-3,6-dicarboxylate.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation to yield 3,6-Diacetyl-9H-carbazole

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[7] Here, the acylium ion, generated from acetyl chloride and the Lewis acid catalyst aluminum chloride (AlCl₃), attacks the carbazole ring. The C3 and C6 positions are the most nucleophilic sites on the carbazole nucleus, leading to the desired disubstituted product.[8]

Protocol:

  • To a suspension of 9H-carbazole in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add anhydrous aluminum chloride (AlCl₃) in portions while stirring under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add acetyl chloride dropwise to the cooled suspension over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to afford 3,6-diacetyl-9H-carbazole as a solid.

Step 2: N-Protection to yield 3,6-Diacetyl-9-benzyl-carbazole

The acidic N-H proton of the carbazole must be protected to ensure the subsequent haloform oxidation proceeds cleanly and in high yield.[3] A benzyl group is an excellent choice as it is robust and can be removed under specific conditions later in the synthesis.

Protocol (based on[3]):

  • Dissolve 3,6-diacetyl-9H-carbazole (7.0 g, 27.8 mmol) in 50 mL of dimethylformamide (DMF) in a round-bottom flask.

  • Add potassium hydroxide (KOH) (9.8 g, 174 mmol) to the solution and stir the reaction mixture at room temperature for 30 minutes. The formation of the carbazolide anion will be observed.

  • Add benzyl bromide (4.8 mL, 41.7 mmol) to the mixture and continue stirring at room temperature for 12 hours.

  • Pour the reaction mixture into 600 mL of deionized water. A precipitate will form.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain 3,6-diacetyl-9-benzyl-carbazole. The reported yield for this step is high (91%).[3]

Step 3: Haloform Oxidation to yield 9-Benzyl-carbazole-3,6-dicarboxylic acid

This step converts the methyl ketone (acetyl) groups into carboxylic acids via the haloform reaction. A freshly prepared solution of sodium hypobromite (NaOBr) is used as the oxidizing agent. This method is highly effective for methyl ketones and avoids the harsh conditions that might otherwise affect the carbazole core.

Protocol (based on[3]):

  • Prepare the sodium hypobromite solution: In a separate flask, dissolve sodium hydroxide (NaOH) (51 g, 1.275 mol) in 210 mL of deionized water and cool the solution to 0 °C in an ice bath.

  • To the cold NaOH solution, add bromine (Br₂) (21 mL) dropwise over 15 minutes. Stir the resulting NaOBr solution at 0 °C for an additional 30 minutes.

  • In the main reaction flask, suspend 3,6-diacetyl-9-benzyl-carbazole (8.7 g, 25.5 mmol) in 210 mL of 1,4-dioxane.

  • Add the freshly prepared, cold NaOBr solution to the carbazole suspension dropwise over 30 minutes.

  • After addition, allow the reaction to proceed. Monitor the reaction for completion (e.g., by TLC).

  • Upon completion, quench any excess hypobromite with a reducing agent like sodium sulfite.

  • Acidify the mixture with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid product.

  • Collect the solid by vacuum filtration, wash with water, and dry. The product, 9-benzyl-carbazole-3,6-dicarboxylic acid, can often be used in the next step without further purification.[3]

Step 4: Esterification to yield Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate

Esterification is performed to protect the carboxylic acid groups before the final N-deprotection step.[3] A standard Sₙ2 reaction using iodomethane as the methyl source and potassium carbonate as the base is efficient for this transformation.

Protocol (based on[3]):

  • Suspend 9-benzyl-carbazole-3,6-dicarboxylic acid (2.2 g, 6.5 mmol) and potassium carbonate (K₂CO₃) (3.6 g, 26 mmol) in 50 mL of DMF.

  • Stir the suspension at room temperature for 30 minutes.

  • Add iodomethane (2 mL, 32.5 mmol) to the reaction mixture.

  • Heat the mixture to 75 °C and maintain for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into 500 mL of deionized water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry. This should yield Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate with high purity and yield (reported at 92%).[3]

Step 5: N-Deprotection to yield Dimethyl 9H-carbazole-3,6-dicarboxylate

The final step is the cleavage of the N-benzyl bond. A strong Lewis acid, aluminum chloride, is used to facilitate this deprotection, yielding the target molecule.

Protocol (based on[3]):

  • Dissolve Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate (3.6 g, 9.6 mmol) in 200 mL of dichloromethane (DCM).

  • Stir the solution at room temperature and add aluminum chloride (AlCl₃) (7.7 g, 57.6 mmol).

  • Allow the reaction mixture to stir at room temperature for 4 hours.

  • Carefully pour the reaction mixture into 1 L of deionized water.

  • Transfer the mixture to a separatory funnel and collect the organic layer.

  • Extract the aqueous layer with DCM (3 x 150 mL).

  • Combine all organic portions, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent via rotary evaporation to obtain the final solid product, Dimethyl 9H-carbazole-3,6-dicarboxylate.

Quantitative Data Summary

StepStarting MaterialKey ReagentsMolar Ratio (Reagent/Substrate)SolventYieldReference
1 9H-CarbazoleAcetyl Chloride, AlCl₃>2:1 (for each)NitrobenzeneGood[3],[8]
2 3,6-Diacetyl-9H-carbazoleBenzyl Bromide, KOH1.5:1, 6.3:1DMF91%[3]
3 3,6-Diacetyl-9-benzyl-carbazoleNaOH, Br₂50:1, ~8:11,4-Dioxane/H₂OGood[3]
4 9-Benzyl-carbazole-3,6-dicarboxylic acidIodomethane, K₂CO₃5:1, 4:1DMF92%[3]
5 Dimethyl 9-benzyl-carbazole-3,6-dicarboxylateAlCl₃6:1DCMModerate-Good[3]

Conclusion

The synthetic route presented provides a well-documented and high-yielding pathway to Dimethyl 9H-carbazole-3,6-dicarboxylate from 9H-carbazole. The strategic use of a benzyl protecting group for the carbazole nitrogen is a key element for the success of the oxidation step. Each stage of the protocol utilizes established and reliable chemical transformations, making this guide a valuable resource for researchers requiring access to this important carbazole derivative for applications in materials and medicinal chemistry.

References

  • Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. (2020). OSTI.gov. [Link]

  • 1-(4-Fluorobenzoyl)-9H-carbazole. (2022). MDPI. [Link]

  • Controlled Friedel-Crafts Acylation of 3,6-Disubstituted-9H-carbazole. (n.d.). ResearchGate. [Link]

  • Submitted by Wei Zhang, Hyeon Mo Cho, and Jeffrey S. Moore. (n.d.). Organic Syntheses. [Link]

  • 9H-Carbazole, 9-ethyl-3,6-dimethyl. (n.d.). Organic Syntheses. [Link]

  • Supporting Information. (2015). Royal Society of Chemistry. [Link]

  • Substrate-Controlled Regiodivergent Synthesis of Fluoroacylated Carbazoles via Friedel–Crafts Acylation. (2021). ACS Publications. [Link]

  • A convenient preparation of 9 H -carbazole-3,6-dicarbonitrile and 9 H - KAUST Repository. (2014). KAUST Repository. [Link]

  • A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. (n.d.). ResearchGate. [Link]

  • Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensit. (2023). Kobe University Repository. [Link]

  • Friedel-Crafts Acylation. (2025). Chemistry Steps. [Link]

  • 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. (2023). PMC. [Link]

  • Progress and Development of C-3, C-6, and N-9 Positions Substituted Carbazole Integrated Molecular Hybrid Molecules as Potential Anticancer Agents. (n.d.). PubMed. [Link]

Sources

Application

Application Notes &amp; Protocols: A High-Yield, Scalable Synthesis of Dimethyl 9H-carbazole-3,6-dicarboxylate via a Protecting Group-Assisted Friedel-Crafts Acylation Strategy

Abstract Dimethyl 9H-carbazole-3,6-dicarboxylate is a pivotal building block for the development of advanced organic materials, including porous coordination cages, and serves as a core scaffold in medicinal chemistry. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Dimethyl 9H-carbazole-3,6-dicarboxylate is a pivotal building block for the development of advanced organic materials, including porous coordination cages, and serves as a core scaffold in medicinal chemistry. This guide provides a comprehensive, in-depth protocol for its synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices. The synthetic route leverages a robust Friedel-Crafts acylation as the initial C-C bond-forming reaction, followed by a protecting group strategy to ensure high yields and purity in subsequent oxidation and esterification steps. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for producing this valuable carbazole derivative.

Introduction and Strategic Overview

Carbazole and its derivatives are a cornerstone class of nitrogen-containing heterocycles, prized for their unique electronic properties and biological activity. The functionalization of the carbazole core, particularly at the 3 and 6 positions, is crucial for tuning its characteristics for specific applications. While numerous methods exist for carbazole synthesis, the Friedel-Crafts acylation remains one of the most effective and classical electrophilic aromatic substitution reactions for introducing carbonyl functionalities.[1][2]

A direct Friedel-Crafts reaction to install the dicarboxylate groups is not practical. Instead, a more robust, multi-step approach commencing with the diacetylation of the carbazole nucleus is employed. This strategy ensures high regioselectivity and yield. However, direct conversion of the resulting 3,6-diacetyl-9H-carbazole to the dicarboxylic acid via haloform reaction is often low-yielding and produces numerous side products.[3]

To circumvent this, we present a refined protocol that incorporates a nitrogen-protecting group strategy. By first installing a benzyl group on the carbazole nitrogen, the subsequent haloform reaction proceeds cleanly and in high yield. The final product is then obtained through esterification and a straightforward deprotection step. This method avoids the use of harsh or pyrophoric reagents like n-BuLi, making it more amenable to large-scale synthesis.[3][4]

Reaction Mechanisms and Scientific Rationale

The Friedel-Crafts Acylation of 9H-Carbazole

The key initial step is the Friedel-Crafts acylation of 9H-carbazole. This reaction is a classic electrophilic aromatic substitution. A strong Lewis acid, aluminum trichloride (AlCl₃), is used to generate a highly reactive electrophile, the acylium ion, from acetyl chloride.[1] The electron-rich carbazole ring then acts as a nucleophile, attacking the acylium ion.

The directing influence of the nitrogen atom is paramount. The lone pair of electrons on the nitrogen activates the aromatic rings towards electrophilic attack, specifically at the positions para to it—the 3 and 6 positions.[5][6] This results in a highly regioselective synthesis of 3,6-diacetyl-9H-carbazole. A stoichiometric amount of AlCl₃ is necessary, as the Lewis acid complexes with both the carbonyl group of the acetyl chloride and the ketone groups of the product.[2]

G acetyl_chloride Acetyl Chloride (CH₃COCl) acylium Acylium Ion Generation [CH₃C≡O]⁺[AlCl₄]⁻ acetyl_chloride->acylium alcl3 AlCl₃ (Lewis Acid) alcl3->acylium carbazole 9H-Carbazole sigma_complex Nucleophilic Attack & σ-Complex Formation carbazole->sigma_complex acylium->sigma_complex deprotonation Deprotonation & Aromaticity Restoration sigma_complex->deprotonation product 3,6-diacetyl-9H-carbazole deprotonation->product

Caption: Mechanism of Friedel-Crafts Acylation on 9H-Carbazole.

Experimental Protocols

This synthesis is performed in five sequential steps, each designed for high yield and purity. All reagents should be of high purity (≥98%) and used as received from commercial vendors.[3]

Step 1: Synthesis of 3,6-diacetyl-9H-carbazole
  • Reaction Setup: Suspend aluminum trichloride (AlCl₃, 23.9 g, 179.4 mmol) in 200 mL of dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (21.3 mL, 299 mmol) to the cooled suspension.

  • Substrate Addition: Add solid 9H-carbazole (10 g, 59.8 mmol) portion-wise over a period of 30 minutes, ensuring the temperature remains low.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.[3]

  • Workup: Carefully pour the reaction mixture into 1 L of deionized water. Transfer the mixture to a separatory funnel and collect the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine all organic fractions, dry over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation to yield the solid product.[3]

Step 2: N-Benzylation (Protecting Group Installation)
  • Reaction Setup: Dissolve the 3,6-diacetyl-9H-carbazole (7 g, 27.8 mmol) from Step 1 in 50 mL of N,N-dimethylformamide (DMF).

  • Base Addition: Add potassium hydroxide (KOH, 9.8 g, 174 mmol) and stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add benzyl bromide (4.8 mL, 41.7 mmol) and continue stirring at room temperature for 12 hours.[3]

  • Isolation: Pour the reaction mixture into 600 mL of deionized water. The product will precipitate.

  • Purification: Collect the precipitated solid via vacuum filtration to obtain 3,6-diacetyl-9-benzyl-carbazole.[3]

Step 3 & 4: Haloform Reaction and Esterification

Scientific Insight: The acetyl groups of the N-benzylated intermediate are now converted to carboxylic acids via a haloform reaction (e.g., using sodium hypobromite or hypochlorite), followed by acidification. This step is performed on the protected intermediate to prevent side reactions on the carbazole N-H.[3] Following the formation of 9-benzyl-carbazole-3,6-dicarboxylic acid, a standard Fischer esterification is performed.

  • Haloform Reaction: The diacetyl-N-benzyl intermediate is treated with a freshly prepared solution of sodium hypobromite (from NaOH and Br₂) at 0 °C, followed by warming to room temperature.

  • Acidification: After the reaction is complete, the mixture is cooled and acidified (e.g., with HCl) to precipitate the 9-benzyl-carbazole-3,6-dicarboxylic acid.

  • Esterification: The dried dicarboxylic acid is refluxed in a large excess of methanol with a catalytic amount of concentrated sulfuric acid for 12-24 hours.

  • Workup: The methanol is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent like ethyl acetate to yield dimethyl 9-benzyl-carbazole-3,6-dicarboxylate.

Step 5: Deprotection to Yield Final Product
  • Reaction Setup: Dissolve dimethyl 9-benzyl-carbazole-3,6-dicarboxylate (3.6 g, 9.6 mmol) in 200 mL of DCM and stir at room temperature.[3]

  • Deprotection: Add AlCl₃ (7.7 g, 57.6 mmol) to the solution and allow the mixture to stir at room temperature for 4 hours.[3]

  • Workup: Quench the reaction by adding the mixture to 1 L of deionized water.

  • Extraction: Transfer to a separatory funnel, collect the organic layer, and extract the aqueous layer with DCM (3 x 150 mL).

  • Isolation: Combine the organic portions, dry over anhydrous MgSO₄, and remove the solvent via rotary evaporation to yield the final product, dimethyl 9H-carbazole-3,6-dicarboxylate.[3]

Data Summary and Characterization

The following table summarizes typical yields and characterization data for the key intermediates and the final product.

StepProduct NameStarting Material (Mass)YieldAppearance¹H NMR (400 MHz, DMSO-d₆) δ (ppm)[3]
13,6-diacetyl-9H-carbazole9H-carbazole (10 g)93%Solid12.1 (s, 1H), 9.0 (d, 2H), 8.1 (dd, 2H), 7.6 (d, 2H), 2.7 (s, 6H)
23,6-diacetyl-9-benzyl-carbazoleProduct of Step 1 (7 g)91%Precipitate9.1 (d, 2H), 8.1 (dd, 2H), 7.8 (d, 2H), 7.3 (m, 5H), 5.8 (s, 2H), 2.7 (s, 6H)
5Dimethyl 9H-carbazole-3,6-dicarboxylate Product of Step 4 (3.6 g)~85%SolidCharacterized by the absence of benzyl protons (δ ~5.8, 7.3 ppm) and the presence of methyl ester singlets (δ ~3.9 ppm) and the N-H proton.

Synthetic Workflow Visualization

The overall process can be visualized as a linear, five-stage synthesis.

G start 9H-Carbazole step1 3,6-diacetyl-9H-carbazole start->step1 Step 1: Friedel-Crafts Acylation step2 3,6-diacetyl-9-benzyl-carbazole step1->step2 Step 2: N-Benzylation (Protection) step3 9-benzyl-carbazole-3,6- dicarboxylic acid step2->step3 Step 3: Haloform Reaction step4 Dimethyl 9-benzyl-carbazole- 3,6-dicarboxylate step3->step4 Step 4: Esterification end Dimethyl 9H-carbazole- 3,6-dicarboxylate step4->end Step 5: Debenzylation (Deprotection)

Sources

Method

Application Note &amp; Protocol: High-Purity Isolation of Dimethyl 9H-carbazole-3,6-dicarboxylate via Automated Flash Column Chromatography

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds. Abstract This comprehensive guide details a robust and efficient method for the purifi...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Abstract

This comprehensive guide details a robust and efficient method for the purification of Dimethyl 9H-carbazole-3,6-dicarboxylate using automated flash column chromatography. As a pivotal building block in the development of advanced materials such as metal-organic frameworks (MOFs), high-performance polymers, and organic electronics, the purity of this carbazole derivative is paramount.[1][2][3] This document provides a scientifically-grounded protocol, from initial method development on Thin-Layer Chromatography (TLC) to a step-by-step automated flash chromatography workflow. It delves into the causality behind experimental choices, offering field-proven insights to overcome common purification challenges and ensure the isolation of a highly pure final product.

Introduction: The Significance of Purity for Dimethyl 9H-carbazole-3,6-dicarboxylate

Dimethyl 9H-carbazole-3,6-dicarboxylate is a rigid, planar molecule featuring a nitrogen-containing heterocyclic core functionalized with two methyl ester groups. This specific substitution pattern makes it an invaluable synthon for creating materials with tailored photophysical and electronic properties.[2] The presence of impurities, such as unreacted starting materials, by-products from preceding synthetic steps (e.g., debenzylation of precursors), or degradation products, can significantly compromise the performance and integrity of the final application.[1] Therefore, a reliable and scalable purification method is not merely a procedural step but a critical requirement for success.

Column chromatography on silica gel is the industry-standard technique for purifying such moderately polar organic compounds.[4] This guide focuses on an automated flash chromatography approach, which offers superior resolution, speed, and reproducibility compared to traditional gravity-fed methods.

Foundational Principles: Separation Strategy

The purification strategy hinges on the principles of adsorption chromatography. The stationary phase, silica gel, is a highly polar adsorbent rich in surface silanol (Si-OH) groups. The separation of Dimethyl 9H-carbazole-3,6-dicarboxylate from its potential impurities is achieved based on differential polarity.

  • The Target Molecule: The presence of two polar ester groups and the N-H proton makes Dimethyl 9H-carbazole-3,6-dicarboxylate a moderately polar compound. These functional groups will engage in hydrogen bonding and dipole-dipole interactions with the silica gel surface.

  • Common Impurities:

    • Less Polar Impurities: These may include residual starting materials or non-polar by-products which will have weaker interactions with the silica gel and thus elute first.

    • More Polar Impurities: Highly polar impurities, such as the corresponding dicarboxylic acid (if esterification was incomplete), will adsorb very strongly to the silica and elute much later or not at all with moderately polar eluents.

A gradient elution, where the polarity of the mobile phase is gradually increased, is the most effective strategy. This ensures that less polar impurities are washed off the column first, followed by the elution of the target compound in a sharp, well-defined band, leaving the most polar impurities adsorbed at the top of the column.

Workflow Diagram: From Crude Product to Pure Compound

Purification_Workflow cluster_prep Phase 1: Method Development cluster_purification Phase 2: Automated Flash Chromatography cluster_analysis Phase 3: Analysis & Isolation Crude Crude Product TLC TLC Analysis (Solvent System Scouting) Crude->TLC Spot Pack Pack Column (Silica Gel Slurry) TLC->Pack Optimized Conditions Load Sample Loading (Dry or Wet) Pack->Load Elute Gradient Elution (Automated System) Load->Elute Collect Fraction Collection Elute->Collect Monitor Monitor Fractions (TLC Analysis) Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Solvent Removal (Rotary Evaporation) Combine->Evaporate Pure Pure Product Evaporate->Pure

Sources

Application

Application Note: Comprehensive NMR Characterization of Dimethyl 9H-carbazole-3,6-dicarboxylate

An In-Depth Technical Guide Introduction Dimethyl 9H-carbazole-3,6-dicarboxylate is a key organic intermediate widely utilized in the synthesis of advanced materials, including porous coordination cages, metal-organic fr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction

Dimethyl 9H-carbazole-3,6-dicarboxylate is a key organic intermediate widely utilized in the synthesis of advanced materials, including porous coordination cages, metal-organic frameworks (MOFs), and functional dyes.[1] Its rigid, planar structure and functional handles make it an ideal building block for creating complex supramolecular architectures. Accurate structural confirmation and purity assessment are paramount for its successful application in these fields. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural elucidation of such molecules in solution.

This application note provides a comprehensive guide to the characterization of Dimethyl 9H-carbazole-3,6-dicarboxylate using high-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy. We will delve into the causality behind experimental choices, provide a detailed, field-proven protocol, and offer an in-depth interpretation of the spectral data, grounded in the fundamental principles of NMR and supported by authoritative references.

Molecular Structure and Symmetry Considerations

The structure of Dimethyl 9H-carbazole-3,6-dicarboxylate possesses a C₂ᵥ symmetry axis passing through the nitrogen atom (N9) and the midpoint of the C4a-C4b bond. This symmetry is a critical factor in interpreting its NMR spectra, as it renders specific pairs of protons and carbon atoms chemically and magnetically equivalent. Consequently, the number of observed NMR signals is significantly reduced, simplifying the spectra and aiding in their assignment. For instance, the protons at positions 1 and 8 are equivalent, as are those at 2 and 7, and 4 and 5. This equivalence is also observed for the corresponding carbon atoms.

Experimental Protocol: A Self-Validating System

The following protocol is designed to yield high-quality, reproducible NMR data for Dimethyl 9H-carbazole-3,6-dicarboxylate.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the meticulous preparation of the sample.

  • Analyte Purity: Begin with a sample of high purity to prevent the appearance of extraneous signals that could complicate spectral interpretation.

  • Solvent Selection: The choice of a deuterated solvent is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent for this compound due to its excellent solubilizing power for carbazole derivatives and the positioning of its residual solvent peak (~2.50 ppm for ¹H NMR) in a region that does not overlap with analyte signals.[1][2] Chloroform-d (CDCl₃) can also be used, though solubility may be lower.

  • Concentration: Prepare a solution by dissolving 5-10 mg of the compound in approximately 0.6 mL of DMSO-d₆. This concentration range is optimal for achieving a good signal-to-noise ratio on a standard 400 MHz spectrometer in a reasonable timeframe.[2]

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0.00 ppm.[2] However, modern NMR spectrometers can accurately reference the spectrum to the residual solvent peak, making the addition of TMS optional.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.

Parameter¹H NMR Spectroscopy¹³C NMR Spectroscopy
Spectrometer Frequency 400 MHz101 MHz
Pulse Sequence Standard single-pulse (zg30)Proton-decoupled single-pulse (zgpg30)
Acquisition Time ~4 seconds~1.5 seconds
Relaxation Delay (d1) 2 seconds2 seconds
Number of Scans 16-321024-4096
Spectral Width 0-14 ppm0-200 ppm
Temperature 298 K298 K

Workflow for NMR Data Acquisition and Analysis

The logical flow from sample preparation to final structural confirmation is a critical aspect of ensuring data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Final Confirmation Prep1 Weigh Pure Compound (5-10 mg) Prep2 Add Deuterated Solvent (DMSO-d6, 0.6 mL) Prep1->Prep2 Prep3 Vortex to Dissolve Prep2->Prep3 Prep4 Transfer to NMR Tube Prep3->Prep4 Acq1 Instrument Setup & Tuning Prep4->Acq1 Acq2 Acquire 1H Spectrum Acq1->Acq2 Acq3 Acquire 13C Spectrum Acq1->Acq3 Proc1 Fourier Transform Acq2->Proc1 Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Reference to Solvent/TMS Proc2->Proc3 Proc4 Integration (1H) & Peak Picking Proc3->Proc4 Proc5 Assign Signals to Structure Proc4->Proc5 Report1 Correlate 1H & 13C Data Proc5->Report1 Report2 Confirm Structure & Purity Report1->Report2

NMR Characterization Workflow

¹H NMR Spectral Data and Interpretation (400 MHz, DMSO-d₆)

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicities (splitting patterns), and integration values.

Data Summary
Signal AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
N-H (H9)~12.1Singlet (broad)-1H
H4, H5 ~8.9Singlet (or narrow d)-2H
H2, H7 ~8.1Doublet of DoubletsJ = 8.4, ~1.5 Hz2H
H1, H8 ~7.6DoubletJ = 8.4 Hz2H
-OCH₃ ~3.9Singlet-6H

Note: The presented data is based on experimentally reported values.[1]

Visual Representation of Proton Assignments
¹H NMR Assignments for Dimethyl 9H-carbazole-3,6-dicarboxylate
Detailed Interpretation
  • N-H Proton (H9): The proton attached to the nitrogen appears as a very deshielded, broad singlet at ~12.1 ppm.[1] Its significant downfield shift is characteristic of an acidic proton involved in hydrogen bonding with the DMSO solvent.[3][4] The broadening is due to slow to intermediate exchange with residual water in the solvent and quadrupolar relaxation effects from the adjacent ¹⁴N nucleus.

  • Aromatic Protons (H1-H8):

    • H4, H5 (~8.9 ppm): These protons are the most deshielded in the aromatic region. They are ortho to the strongly electron-withdrawing ester groups, which reduces the electron density around them, causing a significant downfield shift. Due to the molecule's symmetry, they are chemically equivalent. They appear as a singlet because their only adjacent proton (H2/H7) is four bonds away (a meta-coupling), which is often too small to be resolved.

    • H2, H7 (~8.1 ppm): These protons are ortho to one proton (H1/H8) and meta to another (H4/H5). This results in a "doublet of doublets" splitting pattern. The larger coupling constant (J ≈ 8.4 Hz) arises from the ortho-coupling with H1/H8, while the smaller coupling (J ≈ 1.5 Hz) is from the meta-coupling to H4/H5.[1]

    • H1, H8 (~7.6 ppm): These protons are the most upfield of the aromatic signals. They are split into a doublet by their ortho-coupling to the adjacent H2/H7 protons (J ≈ 8.4 Hz).[1]

  • Methyl Protons (-OCH₃): The six protons of the two equivalent methyl ester groups appear as a single, sharp singlet at ~3.9 ppm.[1] The integration value of 6H for this signal is a key identifier and provides a reference for the integration of the aromatic signals.

¹³C NMR Spectral Data and Interpretation (101 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the C₂ᵥ symmetry, only 8 distinct carbon signals are expected out of the 16 total carbon atoms.

Predicted Data Summary
Signal AssignmentPredicted Chemical Shift (δ) ppmRationale
C=O ~166Typical chemical shift for ester carbonyl carbons.
C8a, C9a ~141Quaternary carbons adjacent to nitrogen in a carbazole ring system.
C4a, C4b ~125Quaternary carbons at the fusion of the benzene rings.
C2, C7 ~123Aromatic CH carbons.
C3, C6 ~121Quaternary carbons attached to the ester groups.
C4, C5 ~120Aromatic CH carbons ortho to the ester groups.
C1, C8 ~112Aromatic CH carbons, typically shielded in carbazole systems.[5]
-OCH₃ ~52Typical chemical shift for methyl ester carbons.

Note: The presented data is predictive, based on known values for similar carbazole structures and general principles of ¹³C NMR.[5][6]

Detailed Interpretation
  • Carbonyl Carbons (C=O): The most deshielded signal at ~166 ppm is unambiguously assigned to the carbonyl carbons of the ester groups.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by their proximity to the nitrogen atom and the electron-withdrawing ester substituents. Carbons directly bonded to the electronegative nitrogen (C8a, C9a) are significantly deshielded. The carbons bearing the ester groups (C3, C6) are also shifted downfield. The proton-bearing carbons (CH) appear in the range of ~112-123 ppm, which is characteristic for the carbazole core.[5]

  • Methyl Carbons (-OCH₃): The most shielded signal at ~52 ppm corresponds to the two equivalent methyl carbons of the ester groups.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural verification and purity assessment of Dimethyl 9H-carbazole-3,6-dicarboxylate. By understanding the molecule's inherent symmetry and the electronic effects of its functional groups, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The protocols and spectral interpretations provided in this application note serve as a robust framework for researchers, scientists, and drug development professionals working with this important chemical entity, ensuring the integrity and reliability of their scientific endeavors.

References

  • Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. (2020). OSTI.GOV. [Link]

  • Effect of Conjugation and Aromaticity of 3,6 Di-substituted Carbazole On Triplet Energy. (n.d.). Royal Society of Chemistry. [Link]

  • A Convenient Synthesis of 3,6-Substituted Carbazoles via Nickel Catalyzed Cross-Coupling. (1998). Vanderbilt University. [Link]

  • Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation. (2022). Industrial Chemistry & Materials (RSC Publishing). [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. [Link]

  • Effect of the Intermolecular Hydrogen Bond between Carbazole and N,N-Dimethylformamide/Isopropanolamine on the Solubility of Carbazole. (2012). Energy & Fuels (ACS Publications). [Link]

  • Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensitizers. (2023). Kobe University. [Link]

  • Dimethyl 6-Amino-1-methyl-9H-carbazole-2,3-dicarboxylate. (2015). MDPI. [Link]

  • Crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate. (2015). ResearchGate. [Link]

  • 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. (2024). MDPI. [Link]

Sources

Method

Application Note: Dimethyl 9H-Carbazole-3,6-Dicarboxylate as a Strategic Precursor in MOF Synthesis

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Linker Engineering, Pre-synthetic Modification, and Solvothermal MOF Assembly Executive Summary & Mechanistic Rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Linker Engineering, Pre-synthetic Modification, and Solvothermal MOF Assembly

Executive Summary & Mechanistic Rationale

Metal-Organic Frameworks (MOFs) utilizing carbazole-based linkers exhibit exceptional porosity, photoactivity, and structural flexibility. However, synthesizing complex, N-functionalized carbazole linkers directly from 9H-carbazole-3,6-dicarboxylic acid (H2CDC) often results in low yields due to the interference of free carboxylate groups during transition-metal-catalyzed cross-coupling or alkylation reactions.

Dimethyl 9H-carbazole-3,6-dicarboxylate (CAS: 22404-78-0) serves as the critical "protected" precursor. By masking the reactive carboxylic acids as methyl esters, chemists can selectively functionalize the carbazole nitrogen (N9 position) via Ullmann coupling or Friedel-Crafts alkylation without poisoning the catalyst. The ester is subsequently hydrolyzed under basic conditions to yield the active dicarboxylate linker [1]. This protecting-group strategy is the foundational causality behind the successful synthesis of ultra-high surface area MOFs, such as the DUT and PCN series [1].

Structural and Functional Workflow

LinkerPrep A Dimethyl 9H-carbazole- 3,6-dicarboxylate (Protected Precursor) B N-Functionalization (Ullmann Coupling / Alkylation) A->B N-Substitution C Ester Hydrolysis (KOH / THF / H2O) A->C Direct Use B->C Deprotection D Functionalized H2CDC (Active MOF Linker) C->D E Solvothermal MOF Assembly (e.g., DUT-49, DUT-98) D->E Metal Salts + Modulator

Fig 1: Strategic workflow from dimethyl ester precursor to functionalized MOF assembly.

Quantitative Benchmarks: Carbazole-Derived MOFs

The versatility of the dimethyl 9H-carbazole-3,6-dicarboxylate precursor allows for the generation of diverse linkers. The table below summarizes key MOFs synthesized using this modular approach.

MOF DesignationMetal NodeFunctionalized Linker (Derived from Ester)BET Surface AreaPrimary Application / Property
DUT-49 Cu₂ paddlewheelBBCDC (Biphenyl-functionalized)5,476 m²/gExceptional methane/gas storage [2]
DUT-98 Zr₆O₈ clusterCPCDC (Carboxyphenyl-functionalized)~1,000 m²/gStimuli-responsive structural flexibility [3]
M₂Ti-CPCDC Ti-oxo clusterCPCDC (Carboxyphenyl-functionalized)MicroporousAerobic photo-oxidation of amines [4]
M12(cdc)12 Cu / PdH2CDC (Direct hydrolysis)VariablePorous coordination cages [1]

Validated Experimental Protocols

The following protocols establish a self-validating system, ensuring that each intermediate is verified before proceeding to the next synthetic step. This prevents the propagation of errors, a common pitfall in complex MOF synthesis.

Protocol A: Pre-synthetic Modification & Hydrolysis

Objective: Convert Dimethyl 9H-carbazole-3,6-dicarboxylate into an N-functionalized dicarboxylic acid linker (e.g., CPCDC).

Step 1: N-Arylation (Ullmann Coupling)

  • Charge a Schlenk flask with Dimethyl 9H-carbazole-3,6-dicarboxylate (1.0 eq), 4-iodobenzoic acid methyl ester (1.2 eq), anhydrous K₂CO₃ (2.0 eq), and a catalytic amount of CuI (0.1 eq).

  • Solvate in anhydrous DMF under an inert Argon atmosphere.

  • Heat to 110°C for 24 hours.

  • Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate. The complete disappearance of the starting carbazole ester validates the coupling efficiency.

Step 2: Ester Hydrolysis (Deprotection)

  • Isolate the intermediate via aqueous workup and dissolve it in a THF/MeOH/H₂O (2:1:1) solvent mixture.

  • Add an excess of KOH (10 eq) and reflux at 80°C for 12 hours.

  • Acidify the solution with 2M HCl to pH ~2 to precipitate the free acid linker (CPCDC).

  • Validation Check: Conduct ¹H-NMR (DMSO-d₆). The disappearance of the methyl ester singlet (~3.9 ppm) confirms complete hydrolysis to the active linker.

Protocol B: Solvothermal Synthesis of Carbazole-MOF (e.g., DUT-98 analog)

Objective: Assemble the functionalized linker with metal nodes into a highly crystalline framework.

Step 1: Precursor Dissolution

  • Dissolve the synthesized linker (0.1 mmol) and ZrCl₄ (0.1 mmol) in 10 mL of N,N-Diethylformamide (DEF) in a 20 mL scintillation vial.

  • Causality Note: DEF is preferred over DMF for certain Zr-MOFs because its slower thermal decomposition generates amine bases at a controlled rate, preventing rapid, amorphous precipitation.

Step 2: Modulator Addition

  • Add 2.0 mL of glacial acetic acid.

  • Causality Note: The modulator competes with the linker for Zr⁴⁺ coordination sites. This reversible binding slows crystal growth, allowing defects to "heal" and yielding phase-pure, macroscopic single crystals rather than kinetic powders.

Step 3: Thermal Assembly & Activation

  • Seal the vial and heat at 120°C for 48 hours at a controlled ramp rate of 2°C/min.

  • Harvest the resulting crystals and wash extensively with fresh DEF, followed by solvent exchange with anhydrous acetone over 3 days (replacing solvent twice daily).

  • Activate via Supercritical CO₂ (scCO₂) drying.

  • Causality Note: Carbazole-based MOFs possess massive void fractions. Direct vacuum drying from acetone causes capillary-force-induced pore collapse. scCO₂ drying avoids the liquid-gas phase boundary entirely, preserving the ultra-high surface area.

Solvothermal Step1 1. Dissolve Linker & ZrCl4 in DEF Solvent Step2 2. Add Acetic Acid (Crystal Modulator) Step1->Step2 Step3 3. Solvothermal Heating (120°C, 48h) Step2->Step3 Step4 4. Solvent Exchange (Acetone, 3 Days) Step3->Step4 Val1 Validation: PXRD (Phase Purity) Step3->Val1 Check Step5 5. Supercritical CO2 Activation Step4->Step5 Val2 Validation: BET Isotherm (Porosity) Step5->Val2 Check

Fig 2: Self-validating solvothermal synthesis and activation workflow.

Conclusion

The utilization of dimethyl 9H-carbazole-3,6-dicarboxylate as a starting material represents a masterclass in rational MOF design. By leveraging a protecting-group strategy, researchers can bypass the synthetic dead-ends associated with free dicarboxylic acids, unlocking a vast library of N-functionalized, high-porosity frameworks tailored for gas storage, photocatalysis, and stimuli-responsive applications.

References

  • Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordin
  • Metal–organic framework gels and monoliths.Chemical Science (RSC Publishing).
  • A Stimuli-Responsive Zirconium Metal-Organic Framework Based on Supermolecular Design.PubMed.
  • Porous Bimetallic Ti-MOFs for Photocatalytic Oxidation of Amines in Air.
Application

Application Notes &amp; Protocols: The Strategic Role of Dimethyl 9H-carbazole-3,6-dicarboxylate in the Supramolecular Assembly of Advanced Coordination Cages

Introduction: The Convergence of Carbazole Scaffolds and Supramolecular Design In the landscape of supramolecular chemistry, the rational design of discrete, three-dimensional architectures through coordination-driven se...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Convergence of Carbazole Scaffolds and Supramolecular Design

In the landscape of supramolecular chemistry, the rational design of discrete, three-dimensional architectures through coordination-driven self-assembly has emerged as a powerful strategy for creating functional nanomaterials.[1][2] Among the diverse array of molecular building blocks, coordination cages—hollow, well-defined structures formed from organic ligands and metal ions—have garnered significant attention for their potential applications in gas storage, molecular recognition, catalysis, and drug delivery.[1][3] The properties of these cages are intrinsically linked to the geometry and electronic nature of their constituent organic ligands.

The carbazole moiety, a rigid and electron-rich aromatic tricycle, has proven to be a particularly valuable scaffold for constructing robust and functional metal-organic materials.[4][5] Its planar structure and the potential for functionalization at the 9-position nitrogen atom allow for fine-tuning of the resulting supramolecular architectures.[3][6] Specifically, Dimethyl 9H-carbazole-3,6-dicarboxylate stands out as a pivotal ligand. The dicarboxylate groups at the 3 and 6 positions provide divergent coordination sites, essential for directing the self-assembly process towards the formation of discrete, cage-like structures rather than extended metal-organic frameworks (MOFs).[3] This application note provides a comprehensive guide to the synthesis of Dimethyl 9H-carbazole-3,6-dicarboxylate and its subsequent use in the formation of coordination cages, with a focus on the underlying chemical principles and detailed experimental protocols.

Part 1: Synthesis of the Ligand: Dimethyl 9H-carbazole-3,6-dicarboxylate

A reliable and high-yielding synthesis of the Dimethyl 9H-carbazole-3,6-dicarboxylate ligand is paramount for the successful construction of coordination cages. The following multi-step protocol is a robust method that avoids the use of pyrophoric reagents or transition metal catalysts in the key steps.[7]

Synthetic Strategy Overview

The synthesis begins with the readily available 9H-carbazole. A Friedel-Crafts acylation introduces acetyl groups at the 3 and 6 positions. To ensure a clean subsequent oxidation, the carbazole nitrogen is protected, typically with a benzyl group. The acetyl groups are then oxidized to carboxylic acids, followed by esterification to the desired methyl esters. The final step involves the deprotection of the nitrogen to yield the target ligand.[8]

Visualizing the Synthetic Pathway

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: N-Protection cluster_2 Step 3: Oxidation cluster_3 Step 4: Esterification cluster_4 Step 5: Deprotection Carbazole 9H-Carbazole Diacetylcarbazole 3,6-diacetyl-9H-carbazole Carbazole->Diacetylcarbazole Acetyl Chloride, AlCl3 Diacetylcarbazole_p 3,6-diacetyl-9H-carbazole Protected 3,6-diacetyl-9-benzyl-carbazole Diacetylcarbazole_p->Protected Benzyl Bromide, KOH Protected_ox 3,6-diacetyl-9-benzyl-carbazole Dicarboxylic_acid 9-benzyl-carbazole-3,6-dicarboxylic acid Protected_ox->Dicarboxylic_acid NaOBr Dicarboxylic_acid_es 9-benzyl-carbazole-3,6-dicarboxylic acid Dimethyl_ester_protected Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate Dicarboxylic_acid_es->Dimethyl_ester_protected Methyl Iodide Dimethyl_ester_protected_dep Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate Final_product Dimethyl 9H-carbazole-3,6-dicarboxylate Dimethyl_ester_protected_dep->Final_product AlCl3 G cluster_assembly Coordination-Driven Self-Assembly Ligand Dimethyl 9H-carbazole-3,6-dicarboxylate (L) Process Solvothermal Reaction (or Room Temperature) Ligand->Process Metal Metal Ions (e.g., Cu²⁺, Pd²⁺) Metal->Process Cage Coordination Cage (e.g., M₁₂L₁₂ or Pd₂L₄) Process->Cage

Caption: Generalized self-assembly of a coordination cage.

General Protocol for Coordination Cage Synthesis

The following is a generalized protocol that can be adapted for the synthesis of various carbazole-based coordination cages. The specific conditions, particularly the solvent system and temperature, may require optimization.

Protocol 2: Synthesis of a Carbazole-Based Coordination Cage

ParameterDescriptionTypical Values & ReagentsRationale
Ligand Dimethyl 9H-carbazole-3,6-dicarboxylateAs synthesized in Protocol 1Provides the organic framework of the cage.
Metal Precursor A salt of the desired metal ionCu(NO₃)₂·3H₂O, ₂ [9][10]Provides the inorganic nodes of the cage.
Solvent System A mixture of solvents to ensure solubility of reactantsDMF/Methanol, DMSO/Methanol, Acetonitrile [9]The solvent can influence the crystallization and final structure.
Temperature Reaction temperatureRoom Temperature to 70 °C [9]Higher temperatures can facilitate the reaction and crystallization.
Reaction Time Duration of the reaction12 to 24 hoursAllows for the completion of the self-assembly process.

Step-by-Step Methodology:

  • Preparation of Reactant Solutions: Prepare a solution of Dimethyl 9H-carbazole-3,6-dicarboxylate in a suitable solvent (e.g., DMF or DMSO). In a separate vial, prepare a solution of the metal precursor (e.g., Cu(NO₃)₂·3H₂O or ₂) in a compatible solvent (e.g., methanol or acetonitrile).

  • Mixing and Reaction: Combine the two solutions in a reaction vessel. The reaction can be carried out at room temperature or heated to a specific temperature (e.g., 70 °C) and stirred for a set period (e.g., 17 hours). [9]

  • Crystallization: The formation of the coordination cage is often evidenced by the precipitation of a crystalline solid. Slow cooling or vapor diffusion of a less-coordinating solvent can be employed to obtain single crystals suitable for X-ray diffraction.

  • Activation: For applications such as gas storage, the solvent molecules within the pores of the cage need to be removed. This is typically achieved by washing the crystals with a volatile solvent like methanol, followed by heating under vacuum. [3]The activation conditions are critical and can significantly impact the material's porosity. [3]

Part 3: Characterization

Thorough characterization is essential to confirm the structure of the synthesized ligand and the resulting coordination cage.

  • ¹H and ¹³C NMR Spectroscopy: Used to confirm the molecular structure of the ligand in solution. For the coordination cage, NMR can confirm the formation of a single, symmetrical species in solution.

  • Mass Spectrometry (ESI-MS): Provides evidence for the formation of the desired cage assembly by showing a prominent peak corresponding to the molecular weight of the cage. [11]* Single-Crystal X-ray Diffraction: The definitive method for determining the precise three-dimensional structure of the coordination cage in the solid state.

  • Gas Adsorption Analysis (BET): For porous cages, this technique is used to measure the surface area and pore volume, which are crucial for gas storage applications. [8]* Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the coordination cages. [3]

Part 4: Applications and Future Outlook

Coordination cages constructed from Dimethyl 9H-carbazole-3,6-dicarboxylate and its derivatives have shown significant promise, particularly in the field of gas storage. The aromatic interiors of these cages provide favorable environments for the adsorption of gases like methane. [3]Furthermore, the N-H group on the carbazole ligand offers a site for post-synthetic modification, allowing for the introduction of functional groups to enhance properties such as gas selectivity or catalytic activity. [3][6] The strategic functionalization of the carbazole ligand at the 9-position with aryl groups has been shown to increase the thermal stability of the resulting cages due to enhanced inter-cage aryl-aryl interactions. [6][8][12]This highlights the tunability of these systems and opens avenues for the design of more robust and functional materials. Future research will likely focus on exploring a wider range of metal ions, developing heterometallic cages, and incorporating these cages into devices for sensing and catalysis. [13][14]

References

  • Increasing structural and functional complexity in self-assembled coordination cages. (2021). Dalton Transactions.
  • Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordin
  • Self‐Assembly Pathways of Carbazole‐derived Macrocycles Into Nanotubular Architectures. (2025). Chemistry – An Asian Journal.
  • Synthesis and characterization of novel octahedral coordination cages for gas storage applications. (n.d.). University of Delaware Institutional Repository.
  • Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. (2020). Dalton Transactions.
  • Carbazole-Equipped Metal-Organic Framework for Stability, Photocatalysis, and Fluorescence Detection. (2022). Inorganic Chemistry.
  • Design and synthesis of aryl-functionalized carbazole-based porous coordin
  • Integrative self-sorting of coordination cages based on 'naked' metal ions. (n.d.).
  • Coordination-Driven Self-Assembly of Carbazole-Based Metallodendrimers with Generation-Dependent Aggregation-Induced Emission Behavior. (2015). Chemistry – A European Journal.
  • Single‐Step Synthesis of a Heterometallic [Cu₂PdL₄]²⁺ Hybrid Metal–Organic Coordination Cage. (n.d.).
  • The Construction of Carbazole-Based Metal–Organic Frameworks as Fluorescent Probes for Picric Acid Detection. (2025). Molecules.
  • A carbazole-functionalized metal–organic framework for efficient detection of antibiotics, pesticides and nitroaromatic compounds. (n.d.). Dalton Transactions.
  • Carbazole-Equipped Metal–Organic Framework for Stability, Photocatalysis, and Fluorescence Detection. (2022).
  • 9H-Carbazole, 9-ethyl-3,6-dimethyl. (n.d.). Organic Syntheses.
  • Synthesis of the coordination cages 1–4. Conditions: (a)... (n.d.).
  • Design and synthesis of aryl-functionalized carbazole-based porous coordination cages. (n.d.).
  • Crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate. (n.d.).
  • Synthetic Strategy for Incorporating Carboxylate Ligands into Coordination Polymers under a Solvent-Free Reaction. (2021). Crystal Growth & Design.
  • Coordination-directed self-assembly of nano- cages: metal ion-change, ligand-extending, shape. (2023). Semantic Scholar.
  • 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. (2024). MDPI.
  • Synthesis of dimethyl 6-amino-1-methyl-9H-carbazole-2,3-dicarboxylate (2). (n.d.).

Sources

Method

Application of Dimethyl 9H-carbazole-3,6-dicarboxylate in Gas Adsorption Studies: A Technical Guide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of "Dimethyl 9h-carbazole-3,6-dicarboxylate" and its derivatives in the field of gas adsorpt...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of "Dimethyl 9h-carbazole-3,6-dicarboxylate" and its derivatives in the field of gas adsorption. This guide delves into the synthesis of advanced porous materials derived from this versatile building block and outlines detailed protocols for their characterization and evaluation in gas uptake and separation processes.

Introduction: The Potential of Carbazole-Based Porous Materials

"Dimethyl 9h-carbazole-3,6-dicarboxylate" is a key organic linker used in the synthesis of highly porous materials such as Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs). The inherent properties of the carbazole moiety, including its electron-rich aromatic system and the presence of a nitrogen heteroatom, make it an exceptional candidate for applications in selective gas adsorption, particularly for carbon dioxide (CO₂) capture and the separation of hydrocarbons.[1][2] The rigid and planar structure of the carbazole unit contributes to the formation of robust frameworks with high thermal and chemical stability, a crucial aspect for industrial applications.

The functionalization of the carbazole core, particularly at the 9-position, allows for the fine-tuning of the resulting material's properties, including its porosity, surface area, and affinity for specific gas molecules.[3] This guide will focus on the use of "Dimethyl 9h-carbazole-3,6-dicarboxylate" as a precursor to 9H-carbazole-3,6-dicarboxylic acid, a bifunctional linker for the creation of these advanced adsorbent materials.

Synthesis of Porous Materials from Dimethyl 9H-carbazole-3,6-dicarboxylate

The primary application of "Dimethyl 9h-carbazole-3,6-dicarboxylate" in gas adsorption studies is as a precursor to the corresponding dicarboxylic acid, which then serves as a linker in the synthesis of porous frameworks. The synthesis of these materials is a critical step that dictates their final properties.

Protocol 1: Hydrolysis of Dimethyl 9H-carbazole-3,6-dicarboxylate to 9H-carbazole-3,6-dicarboxylic acid

This protocol details the conversion of the dimethyl ester to the dicarboxylic acid, the active linker for polymerization.

Materials:

  • Dimethyl 9H-carbazole-3,6-dicarboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve Dimethyl 9H-carbazole-3,6-dicarboxylate in a suitable alcoholic solvent (e.g., methanol or ethanol).

  • Add an aqueous solution of NaOH or KOH in excess.

  • Reflux the mixture for several hours (typically 4-6 hours) to ensure complete hydrolysis of the ester groups.

  • After cooling to room temperature, remove the alcohol solvent under reduced pressure.

  • Add water to dissolve the resulting salt.

  • Acidify the solution with HCl until a precipitate is formed.

  • Collect the solid precipitate (9H-carbazole-3,6-dicarboxylic acid) by filtration, wash with water to remove any remaining salt, and dry under vacuum.

Protocol 2: Synthesis of a Carbazole-Based Porous Organic Polymer (POP) via Oxidative Coupling

This protocol describes a common method for synthesizing a carbazole-based POP with high porosity.[4]

Materials:

  • 9H-carbazole-3,6-dicarboxylic acid (or a derivative)

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Methanol

  • Soxhlet extraction apparatus

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carbazole-based monomer in the anhydrous solvent.

  • In a separate flask, prepare a solution of anhydrous FeCl₃ in the same solvent.

  • Add the FeCl₃ solution dropwise to the monomer solution with vigorous stirring. The reaction is typically carried out at room temperature.

  • A precipitate will form as the polymerization proceeds. Allow the reaction to stir for 24-48 hours.

  • Quench the reaction by adding methanol.

  • Collect the solid polymer by filtration and wash thoroughly with methanol to remove the catalyst and any unreacted monomer.

  • Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, tetrahydrofuran, chloroform) for 24 hours each to remove any soluble impurities.

  • Dry the purified POP under high vacuum at an elevated temperature (e.g., 120 °C) overnight.

Synthesis of Carbazole-Based POP.

Gas Adsorption Studies: Protocols and Data Analysis

The performance of the synthesized porous materials in gas adsorption is evaluated using volumetric gas adsorption analyzers. Proper activation of the material is a critical prerequisite for obtaining accurate and reproducible results.

Protocol 3: Activation of Carbazole-Based Porous Materials

Activation is the process of removing guest molecules (solvents, water) from the pores of the material, making the internal surface area accessible to gas molecules.

Equipment:

  • Volumetric gas adsorption analyzer with a degassing port

  • Sample tube

  • Heating mantle

Procedure:

  • Place a precisely weighed amount of the synthesized porous material (typically 50-100 mg) into a pre-weighed sample tube.

  • Attach the sample tube to the degassing port of the gas adsorption analyzer.

  • Heat the sample under a high vacuum (<10⁻³ mbar). The activation temperature and duration are critical and depend on the thermal stability of the material. For many carbazole-based POPs, a temperature of 120-150 °C for 6-12 hours is effective.[1]

  • After the degassing is complete (indicated by a stable, low outgas rate), allow the sample to cool to room temperature under vacuum.

  • Weigh the sample tube again to determine the exact mass of the activated material.

  • Immediately transfer the sample tube to the analysis port of the instrument to prevent re-adsorption of atmospheric moisture.

Protocol 4: Volumetric Gas Adsorption Measurements

This protocol outlines the procedure for measuring gas adsorption isotherms to determine surface area, pore size distribution, and gas uptake capacity.

Equipment:

  • Volumetric gas adsorption analyzer

  • High-purity adsorptive gases (e.g., N₂, CO₂, CH₄, H₂)

  • Liquid nitrogen (for N₂ adsorption at 77 K)

  • Thermostatic bath or cryostat (for measurements at other temperatures)

Procedure:

  • Surface Area and Porosity Analysis (N₂ Adsorption at 77 K):

    • Transfer the sample tube with the activated material to the analysis port.

    • Immerse the sample tube in a dewar filled with liquid nitrogen (77 K).

    • Perform a nitrogen (N₂) adsorption-desorption isotherm measurement over a range of relative pressures (P/P₀).

    • The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data (typically in the P/P₀ range of 0.05-0.3) to calculate the specific surface area.

    • Pore size distribution can be determined using methods like Non-Local Density Functional Theory (NLDFT).[5]

  • CO₂ and Other Gas Adsorption Measurements:

    • For gases like CO₂, measurements are often performed at 273 K (0 °C) or 298 K (25 °C) using a temperature-controlled bath.

    • The instrument doses the sample with known amounts of the adsorptive gas and records the equilibrium pressure after each dose.

    • The amount of gas adsorbed at each pressure point is calculated to generate the adsorption isotherm.

Gas_Adsorption_Workflow cluster_prep Sample Preparation cluster_analysis Isotherm Measurement cluster_data Data Analysis weigh_sample Weigh Sample degas Degas/Activate (e.g., 150°C, 6h, vacuum) weigh_sample->degas weigh_activated Weigh Activated Sample degas->weigh_activated load_sample Load Sample into Analyzer weigh_activated->load_sample set_temp Set Analysis Temperature (e.g., 77K for N2, 273K for CO2) load_sample->set_temp dose_gas Dose with Adsorbate Gas set_temp->dose_gas equilibrate Equilibrate and Measure Pressure dose_gas->equilibrate repeat_dosing Repeat Dosing equilibrate->repeat_dosing repeat_dosing->dose_gas isotherm Generate Adsorption Isotherm repeat_dosing->isotherm bet BET Surface Area isotherm->bet psd Pore Size Distribution (NLDFT) isotherm->psd uptake Gas Uptake Capacity isotherm->uptake selectivity Selectivity (IAST) isotherm->selectivity

Gas Adsorption Experimental Workflow.

Data Interpretation and Performance Metrics

The analysis of gas adsorption data provides crucial insights into the properties and potential applications of the synthesized materials.

Key Performance Indicators
ParameterDescriptionTypical Values for Carbazole-Based POPs
BET Surface Area A measure of the total surface area available for gas adsorption, calculated from the N₂ adsorption isotherm at 77 K.500 - 2500 m²/g[5]
Pore Volume The total volume of the pores within the material, determined from the amount of gas adsorbed at a relative pressure close to 1.0.5 - 1.5 cm³/g
CO₂ Uptake Capacity The amount of CO₂ adsorbed by the material at a specific temperature and pressure (e.g., 273 K and 1 bar).10 - 22 wt%[2][5]
CO₂/N₂ Selectivity A measure of the material's preference for adsorbing CO₂ over N₂. It can be estimated from single-component isotherms using Ideal Adsorbed Solution Theory (IAST).[4]20 - 150[4]
C₂H₂/CO₂ Selectivity A measure of the material's preference for adsorbing acetylene (C₂H₂) over CO₂.2 - 3[6]
The Role of the Carbazole Moiety in Selective Gas Adsorption

The high performance of carbazole-based materials in gas adsorption, particularly for CO₂, can be attributed to several factors:

  • Electron-Rich Aromatic System: The π-conjugated system of the carbazole unit provides a high density of electrons, which can interact favorably with the quadrupole moment of CO₂ molecules.

  • Nitrogen Heteroatom: The nitrogen atom in the carbazole ring acts as a Lewis basic site, further enhancing the affinity for acidic gases like CO₂ through dipole-quadrupole interactions.[7]

  • Microporosity: The rigid and often contorted structures formed from carbazole-based linkers lead to the creation of micropores (pores with a diameter < 2 nm), which are ideal for trapping gas molecules.[8]

Conclusion

"Dimethyl 9h-carbazole-3,6-dicarboxylate" serves as a valuable and versatile building block for the synthesis of advanced porous materials with promising applications in gas storage and separation. The ability to create robust, high-surface-area materials with tunable properties through straightforward synthetic protocols makes carbazole-based MOFs and POPs a focal point of current research in materials science. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of these materials in addressing critical environmental and industrial challenges.

References

  • Abdelnaby, M. M., et al. (2023). New Carbazole-Based Conjugated Frameworks for Carbon Dioxide Capture and Water Purification: Insights on the Adsorptive Sites' Chemistry. Microporous and Mesoporous Materials, 349, 112427. Available from: [Link]

  • Chen, Z., et al. (2023). Synthesis of a Carbazole-Based Nanoporous Organic Polymer for Efficient Adsorption/Separation of C2H2 and CO2. ACS Publications. Available from: [Link]

  • Dawson, R., et al. (2019). A Pressure Swing Approach to Selective CO2 Sequestration Using Functionalized Hypercrosslinked Polymers. PMC. Available from: [Link]

  • Ghanem, B. S., et al. (2012). Microporous Polycarbazole with High Specific Surface Area for Gas Storage and Separation. Journal of the American Chemical Society, 134(14), 6084-6087. Available from: [Link]

  • Islam, S., et al. (2014). Efficient CO2 capture by a task-specific porous organic polymer bifunctionalized with carbazole and triazine groups. Chemical Communications, 50(75), 11051-11054. Available from: [Link]

  • Luebke, R., et al. (2020). Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. OSTI.GOV. Available from: [Link]

  • Mondal, J., et al. (2014). Highly selective CO2 adsorption performance of carbazole based microporous polymers. RSC Publishing. Available from: [Link]

  • Park, J., et al. (2021). Design and synthesis of aryl-functionalized carbazole-based porous coordination cages. OSTI.GOV. Available from: [Link]

  • Wei, P., et al. (2018). A 2D Metal‐Organic Framework Based on 9‐(Pyridin‐4‐yl)‐9H‐carbazole‐3,6‐dicarboxylic Acid: Synthesis, Structure and Properties. ResearchGate. Available from: [Link]

  • Zhang, X., et al. (2014). Porosity Enhancement of Carbazolic Porous Organic Frameworks Using Dendritic Building Blocks for Gas Storage and Separation. Chemistry of Materials, 26(13), 4023-4029. Available from: [Link]

  • Zhang, Y., et al. (2015). Design and synthesis of novel carbazole–spacer–carbazole type conjugated microporous networks for gas storage and separation. Journal of Materials Chemistry A, 3(10), 5523-5531. Available from: [Link]

  • Zhou, J., et al. (2025). Cost-Effective Synthesis of Carbazole-Based Nanoporous Organic Polymers for SO2 Capture. ACS Publications. Available from: [Link]

  • Zou, B., et al. (2023). Design and Synthesis of Porous Organic Polymers: Promising Catalysts for Lignocellulose Conversion to 5-Hydroxymethylfurfural and Derivates. MDPI. Available from: [Link]

  • Chen, Z., et al. (2023). Synthesis of a Carbazole-Based Nanoporous Organic Polymer for Efficient Adsorption/Separation of C2H2 and CO2. ACS Applied Polymer Materials, 5(11), 9133–9141. Available from: [Link]

  • Zhang, X., et al. (2014). Porosity Enhancement of Carbazolic Porous Organic Frameworks Using Dendritic Building Blocks for Gas Storage and Separation. Chemistry of Materials, 26(13), 4023-4029. Available from: [Link]

  • Li, B., et al. (2016). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. PMC. Available from: [Link]

  • Chen, Z., et al. (2025). Cost-Effective Synthesis of Carbazole-Based Nanoporous Organic Polymers for SO2 Capture. ACS Applied Materials & Interfaces. Available from: [Link]

  • Shen, C., et al. (2022). Porous Adsorption Materials for Carbon Dioxide Capture in Industrial Flue Gas. PMC. Available from: [Link]

  • Mondal, J., & Kim, K. S. (2014). Highly selective CO2 adsorption performance of carbazole based microporous polymers. Journal of Materials Chemistry A, 2(20), 7247-7253. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: Dimethyl 9H-Carbazole-3,6-Dicarboxylate as a Versatile Precursor for High-Performance Organic Electronics

Introduction The field of organic electronics hinges on the rational design of π-conjugated molecular and polymeric materials that possess tailored optoelectronic properties. Among the vast library of organic motifs, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The field of organic electronics hinges on the rational design of π-conjugated molecular and polymeric materials that possess tailored optoelectronic properties. Among the vast library of organic motifs, the 9H-carbazole core stands out as a preeminent building block.[1] Its rigid, electron-rich structure provides excellent thermal stability and, most critically, facilitates efficient hole transport, a property essential for numerous electronic devices.[2][3] The true power of the carbazole unit lies in its synthetic versatility; the nitrogen atom (N-9) and the aromatic backbone (primarily at the 3,6 and 2,7 positions) can be readily functionalized to fine-tune solubility, energy levels, and charge-carrier mobility.[1][3]

This guide focuses on a particularly valuable derivative: Dimethyl 9H-carbazole-3,6-dicarboxylate . This molecule is not typically the final, active material itself, but rather a pivotal precursor. The ester groups at the 3 and 6 positions serve as versatile synthetic handles, enabling its incorporation into a diverse range of functional materials, from high-efficiency polymers for solar cells to stable host materials for organic light-emitting diodes (OLEDs). We will explore the synthesis of this key intermediate, its subsequent polymerization, and its application in state-of-the-art organic electronic devices, providing detailed, field-proven protocols for researchers and material scientists.

Chapter 1: Synthesis of the Core Building Block and Functional Polymers

The journey from a simple precursor to a high-performance material begins with robust and reliable synthesis. The protocols below outline the preparation of the dimethyl 9H-carbazole-3,6-dicarboxylate intermediate and its subsequent conversion into a representative donor-acceptor (D-A) conjugated polymer, a class of materials highly effective in organic photovoltaics.

Protocol 1.1: Multi-Step Synthesis of Dimethyl 9H-Carbazole-3,6-Dicarboxylate

Scientific Rationale: Direct oxidation of 3,6-diacetyl-9H-carbazole to the corresponding dicarboxylic acid is often low-yielding.[4] A more reliable strategy involves protecting the reactive N-H position with a benzyl group, which can be cleanly removed later. The acetyl groups are then oxidized, followed by esterification. The final deprotection step yields the target diester with high purity, crucial for subsequent polymerization reactions where impurities can act as chain terminators or quenching sites.

Step-by-Step Methodology: [4]

  • N-Benzylation (Protection):

    • Dissolve 3,6-diacetyl-9H-carbazole (1.0 eq) in anhydrous Dimethylformamide (DMF).

    • Add potassium hydroxide (KOH) (6.2 eq) and stir at room temperature for 30 minutes under a nitrogen atmosphere.

    • Add benzyl bromide (1.5 eq) dropwise and continue stirring at room temperature for 12 hours.

    • Pour the reaction mixture into deionized water. Collect the resulting precipitate by vacuum filtration to yield 3,6-diacetyl-9-benzyl-carbazole.

  • Haloform Reaction (Oxidation):

    • Dissolve the 3,6-diacetyl-9-benzyl-carbazole from the previous step in 1,4-dioxane.

    • In a separate flask, prepare a solution of sodium hydroxide (NaOH) in water and cool to 0°C. Slowly add bromine (Br₂) while maintaining the temperature below 10°C to form a sodium hypobromite solution.

    • Add the sodium hypobromite solution dropwise to the carbazole solution and stir at room temperature for 24 hours.

    • Heat the mixture to 90°C for 1 hour, then cool to room temperature.

    • Quench the reaction with a sodium sulfite solution and acidify with concentrated HCl to precipitate the product.

    • Collect the solid by vacuum filtration to yield 9-benzyl-carbazole-3,6-dicarboxylic acid.

  • Fischer Esterification:

    • Suspend the dicarboxylic acid in a large excess of methanol (MeOH).

    • Add concentrated sulfuric acid (H₂SO₄) catalytically (approx. 2% v/v).

    • Reflux the mixture for 24 hours.

    • Cool the reaction, neutralize with a saturated sodium bicarbonate (NaHCO₃) solution, and extract with dichloromethane (DCM).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield dimethyl 9-benzyl-carbazole-3,6-dicarboxylate.

  • Debenzylation (Deprotection):

    • Dissolve the protected diester in DCM and stir at room temperature.

    • Add anhydrous aluminum chloride (AlCl₃) (6.0 eq) portion-wise.

    • Stir the reaction at room temperature for 4 hours.

    • Carefully pour the reaction mixture into a large volume of deionized water.

    • Separate the organic layer, wash with water, dry over MgSO₄, and concentrate to yield the final product, Dimethyl 9H-carbazole-3,6-dicarboxylate . Purify further by column chromatography or recrystallization as needed.

A 3,6-Diacetyl-9H-carbazole B N-Benzylation (BnBr, KOH, DMF) A->B C 3,6-Diacetyl-9-benzyl-carbazole B->C D Haloform Oxidation (NaOH, Br2) C->D E 9-Benzyl-carbazole-3,6-dicarboxylic Acid D->E F Esterification (MeOH, H2SO4) E->F G Dimethyl 9-Benzyl-carbazole-3,6-dicarboxylate F->G H Debenzylation (AlCl3, DCM) G->H I Dimethyl 9H-Carbazole-3,6-Dicarboxylate (Final Product) H->I

Caption: Workflow for the synthesis of the target precursor.

Protocol 1.2: Synthesis of a PCDTBT-type Polymer via Suzuki-Miyaura Polycondensation

Scientific Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, making it ideal for synthesizing conjugated polymers.[5][6][7] This protocol outlines the synthesis of a polymer analogous to the well-known PCDTBT, a benchmark material in organic photovoltaics.[8][9] The reaction couples a dibromo-carbazole monomer (the donor) with a diboronic ester-functionalized benzothiadiazole monomer (the acceptor). A palladium catalyst, typically with phosphine ligands, facilitates the reaction cycle, while a base is required for the activation of the boronic ester. High-purity monomers and strictly anaerobic conditions are paramount for achieving high molecular weights and defect-free polymers, which directly correlate with device performance.[5]

Step-by-Step Methodology:

  • Monomer Preparation:

    • Synthesize or procure high-purity (>99.5%) 2,7-dibromo-9-alkyl-9H-carbazole (Donor Monomer, M1 ). Note: This protocol uses the 2,7-isomer for consistency with high-performance literature examples, but a similar strategy applies to 3,6-isomers derived from the title compound after bromination and N-alkylation.

    • Synthesize or procure high-purity 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole (Acceptor Monomer, M2 ).

  • Polymerization:

    • In a Schlenk flask, combine equimolar amounts of M1 and M2 .

    • Add anhydrous toluene as the solvent.

    • Add a phase transfer catalyst such as Aliquat 336.

    • S घोलve tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-2 mol%) in a small amount of toluene and add it to the monomer mixture.

    • Degas the mixture by bubbling argon through it for 30 minutes.

    • Prepare a 2M aqueous solution of potassium carbonate (K₂CO₃) and degas it separately.

    • Add the K₂CO₃ solution (4-5 eq) to the reaction flask under a positive pressure of argon.

    • Heat the reaction to 90-100°C and stir vigorously for 48-72 hours under argon. The polymer will precipitate as it forms.

  • Work-up and Purification:

    • Cool the reaction to room temperature and pour it into a beaker containing vigorously stirring methanol to precipitate the polymer fully.

    • Filter the crude polymer and wash sequentially with water, methanol, and acetone to remove residual salts and oligomers.

    • Perform Soxhlet extraction to purify the polymer. Sequentially extract with acetone, hexane, and chloroform. The high molecular weight polymer will be in the chloroform fraction.

    • Precipitate the chloroform solution into methanol, filter the purified polymer, and dry it under vacuum.

Chapter 2: Application in Organic Photovoltaics (OPVs)

Scientific Rationale: Donor-acceptor copolymers based on a 3,6- or 2,7-linked carbazole donor exhibit deep Highest Occupied Molecular Orbital (HOMO) energy levels.[8][10] This is highly desirable for OPV applications because the open-circuit voltage (Voc) of a bulk heterojunction (BHJ) device is directly proportional to the energy difference between the HOMO of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor (typically a fullerene derivative).[11] A deeper HOMO level increases this gap, leading to a higher Voc and, consequently, a higher power conversion efficiency (PCE).[9]

Protocol 2.1: Fabrication and Characterization of a Bulk Heterojunction (BHJ) Solar Cell

Step-by-Step Methodology:

  • Substrate Cleaning:

    • Clean pre-patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes immediately before use to enhance the ITO work function and improve wettability.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a filtered aqueous dispersion of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 4000 rpm for 40 seconds.

    • Anneal the film at 140°C for 10 minutes in air.

  • Active Layer Deposition:

    • Prepare a solution of the carbazole-based polymer (e.g., PCDTBT) and an acceptor, such as[12][12]-phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM), in a suitable solvent like chlorobenzene or o-dichlorobenzene. A typical concentration is 20-25 mg/mL total solids with a donor:acceptor weight ratio of 1:2 to 1:4.

    • Transfer the substrate and solution into a nitrogen-filled glovebox.

    • Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed (e.g., 800-1500 rpm) will determine the film thickness (typically 80-120 nm).

    • Allow the film to dry slowly in the glovebox. Some systems benefit from solvent or thermal annealing to optimize morphology.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator chamber.

    • Deposit a thin layer (20-40 nm) of Calcium (Ca) followed by a thicker layer (100 nm) of Aluminum (Al) at a pressure below 5 x 10⁻⁶ Torr. The Ca acts as an electron transport layer, and the Al serves as the stable cathode.

  • Encapsulation and Testing:

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from air and moisture.

    • Test the device using a solar simulator under AM 1.5G illumination (100 mW/cm²) to obtain the current density-voltage (J-V) characteristics and determine the PCE, Voc, short-circuit current density (Jsc), and fill factor (FF).

cluster_0 Solution Processing (Glovebox) cluster_1 Vacuum Deposition A Cleaned ITO Substrate B Spin-coat PEDOT:PSS A->B C Anneal (140°C) B->C D Spin-coat Active Layer (Polymer:PCBM) C->D E Deposit Ca/Al Cathode D->E F Finished Device E->F Encapsulate & Test (AM 1.5G)

Caption: OPV device fabrication and testing workflow.

Data Summary: Performance of Carbazole-Based Polymers in OPVs
Polymer DonorAcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
PCDTBTPC₇₁BM0.8810.6666.1[10]
P1PC₇₀BM0.968.8749.64.22[9]
P2PC₇₀BM0.909.0050.84.12[9]
PCDSBTPC₆₁BM0.725.23441.65[10]

Chapter 3: Application in Organic Light-Emitting Diodes (OLEDs)

Scientific Rationale: For phosphorescent OLEDs (PHOLEDs) to achieve high efficiency, the host material must have a triplet energy (Eₜ) higher than that of the phosphorescent guest (dopant).[13][14] This ensures that energy transfer occurs from the host to the guest, and it prevents reverse energy transfer that would quench the guest's emission. Carbazole is an excellent building block for host materials because its core structure possesses a naturally high triplet energy (~3.0 eV).[2] By functionalizing the carbazole core, materials can be designed that maintain this high Eₜ while also having good charge transport properties and morphological stability, leading to efficient and long-lasting blue, green, or red PHOLEDs.[15][16]

Protocol 3.1: Fabrication of a Solution-Processed Green PHOLED

Step-by-Step Methodology:

  • Substrate Cleaning: Follow Step 1 from Protocol 2.1.

  • Hole Injection/Transport Layers (HIL/HTL):

    • Spin-coat PEDOT:PSS as the HIL (Protocol 2.1, Step 2).

    • To improve device performance, an additional HTL can be deposited. Prepare a solution of a suitable HTL material (e.g., TCTA) in a solvent that does not dissolve the underlying PEDOT:PSS layer (e.g., toluene). Spin-coat and anneal according to material specifications.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the carbazole-based host material and a green phosphorescent dopant, such as fac-Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃], in a solvent like chlorobenzene.

    • The doping concentration is critical and typically ranges from 5-15 wt%.

    • Inside a glovebox, spin-coat the EML solution onto the HTL. Anneal the film as required to remove residual solvent.

  • Electron Transport and Injection Layers (ETL/EIL):

    • Transfer the device to a thermal evaporator.

    • Deposit an ETL, such as 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) (30-40 nm).

    • Deposit a thin EIL, such as Lithium Fluoride (LiF) (1 nm), to facilitate electron injection.

  • Cathode Deposition and Encapsulation:

    • Deposit an Aluminum (Al) cathode (100 nm).

    • Encapsulate the device as described in Protocol 2.1, Step 5.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodetector.

    • Calculate the external quantum efficiency (EQE), power efficiency (PE), and current efficiency (CE). Measure the electroluminescence spectrum to confirm the emission color.

Caption: Energy level diagram of a PHOLED using a carbazole host.

Data Summary: Performance of Carbazole-Based Hosts in PHOLEDs
Host MaterialDopant (Color)EQEmax (%)PEmax (lm/W)Turn-on Voltage (V)Reference
BCz-tBuPhIr(ppy)₃ (Green)15.740.0~3.5[15]
Indenocarbazole Deriv.Ir(ppy)₃ (Green)22.866.3~3.0[13]
CBPIr(ppy)₃ (Green)~7-10~20-30~4.0[15]

References

  • D–A type carbazole derivatives (KZ, KZIC and KZRD) are reported as hole transport materials (HTMs) in conventional perovskite solar cells (PSCs). Sustainable Energy & Fuels.
  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. OSTI.GOV.
  • 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials.
  • Synthesis and Photovoltaic Properties of a Poly(2,7-carbazole) Derivative Based on Dithienosilole and Benzothiadiazole. Macromolecular Chemistry and Physics.
  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells.
  • Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Omega.
  • 3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs. MDPI.
  • Carbazole-based polymers for organic photovoltaic devices. RSC Publishing.
  • Highly efficient organic solar cells based on a poly(2,7-carbazole) derivative.
  • Carbazole and thienyl benzo[17][18][19]thiadiazole based polymers with improved open circuit voltages and processability for application in solar cells. Journal of Materials Chemistry.

  • CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES.
  • Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications.
  • Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Polymers.
  • An indenocarbazole-based host material for solution processable green phosphorescent organic light emitting diodes. RSC Publishing.
  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI.
  • Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. Science Review.
  • Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordin
  • 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules.
  • Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI.
  • Carbazole-based copolymers via direct arylation polymerization (DArP) for Suzuki-convergent polymer solar cell performance. RSC Publishing.
  • Poly( N -alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization: From Macrocyclization toward End Functionalization.
  • Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolbor

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Method

Application Notes and Protocols: Dimethyl 9H-carbazole-3,6-dicarboxylate as a Photosensitizer in Photocatalysis

Introduction: The Emergence of Carbazole-Based Organic Photosensitizers In the rapidly evolving field of photocatalysis, organic photosensitizers have garnered significant attention as sustainable and metal-free alternat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of Carbazole-Based Organic Photosensitizers

In the rapidly evolving field of photocatalysis, organic photosensitizers have garnered significant attention as sustainable and metal-free alternatives to traditional transition metal complexes. Among these, carbazole derivatives have emerged as a promising class of photosensitizers due to their robust photophysical properties, including strong absorption in the visible light spectrum and high quantum yields.[1][2] Dimethyl 9H-carbazole-3,6-dicarboxylate, a structurally rigid and electron-rich aromatic compound, is a noteworthy candidate within this class. Its extended π-conjugation and the presence of electron-withdrawing ester groups suggest favorable characteristics for facilitating photoredox reactions. These structural features are anticipated to influence the excited-state redox potentials, making it a versatile photosensitizer for a range of organic transformations.

This guide provides a comprehensive overview of the application of Dimethyl 9H-carbazole-3,6-dicarboxylate in photocatalysis, detailing its physicochemical properties, proposed photocatalytic mechanisms, and step-by-step protocols for representative reactions. The information presented herein is intended for researchers, scientists, and professionals in drug development seeking to leverage the potential of this promising organic photosensitizer.

Physicochemical and Photophysical Properties

While exhaustive experimental data for Dimethyl 9H-carbazole-3,6-dicarboxylate is not extensively documented in publicly available literature, its properties can be inferred from its structural analogs and the foundational carbazole moiety. The carbazole core is known for its fluorescence, with an excitation peak typically around 323-336 nm and an emission peak around 351-382 nm.[3] The substitution at the 3 and 6 positions with dimethyl carboxylate groups is expected to induce a bathochromic (red) shift in both the absorption and emission spectra, extending its activity into the visible light range.

PropertyValue (Predicted/Inferred)Rationale & References
Molecular Formula C₁₆H₁₃NO₄-
Molecular Weight 283.28 g/mol -
Appearance White to off-white solidGeneral property of similar organic compounds.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, CH₂Cl₂)The presence of polar ester groups enhances solubility in polar organic media.[4]
UV-Vis Absorption (λ_max) ~350-400 nmCarbazole itself absorbs in the UV region. Substitution with electron-withdrawing groups typically shifts absorption to longer wavelengths.[2]
Fluorescence Emission (λ_em) ~400-450 nmA corresponding red-shift from the native carbazole emission is expected.[2]
Excited-State Reduction Potential (E_(red))StrongCarbazole derivatives are known to be potent single-electron reductants in their excited state.[5]
Excited-State Oxidation Potential (E_(ox))ModerateThe electron-rich carbazole core facilitates oxidation.

The Photocatalytic Mechanism: A Tale of Electron and Energy Transfer

The photocatalytic activity of Dimethyl 9H-carbazole-3,6-dicarboxylate, like other organic photosensitizers, is predicated on its ability to absorb light and reach an electronically excited state. From this excited state, it can initiate chemical reactions through two primary pathways: single-electron transfer (SET) or energy transfer.

1. Single-Electron Transfer (SET) Pathway:

Upon irradiation with visible light, the photosensitizer (PS) is promoted to its excited state (PS*). In the SET mechanism, this excited state can either donate an electron to a substrate (oxidative quenching cycle) or accept an electron from a substrate (reductive quenching cycle), generating radical ions that proceed to react.

  • Oxidative Quenching Cycle: The excited photosensitizer (PS*) donates an electron to a suitable substrate (Substrate A), forming a radical cation of the photosensitizer (PS•⁺) and a radical anion of the substrate (Substrate A•⁻). The PS•⁺ is then reduced back to its ground state by a sacrificial electron donor (SED), completing the catalytic cycle.

  • Reductive Quenching Cycle: The excited photosensitizer (PS*) accepts an electron from a sacrificial electron donor (SED), forming a radical anion of the photosensitizer (PS•⁻) and a radical cation of the donor (SED•⁺). The PS•⁻ then donates an electron to the substrate (Substrate B), which goes on to form the product, and the photosensitizer returns to its ground state.

Photocatalytic Cycle cluster_oxidative Oxidative Quenching Cycle cluster_reductive Reductive Quenching Cycle PS_ox PS PS_star_ox PS* PS_ox->PS_star_ox hν (Light) PS_radical_cation PS•⁺ PS_star_ox->PS_radical_cation Substrate A PS_radical_cation->PS_ox SED Substrate_A Substrate A Substrate_A_radical Substrate A•⁻ Product_A Product A Substrate_A_radical->Product_A SED_ox SED SED_ox_radical SED•⁺ PS_red PS PS_star_red PS* PS_red->PS_star_red hν (Light) PS_radical_anion PS•⁻ PS_star_red->PS_radical_anion SED PS_radical_anion->PS_red Substrate B Substrate_B Substrate B Product_B Product B SED_red SED SED_red_radical SED•⁺

Generalized Photocatalytic Cycles

2. Energy Transfer Pathway:

In this mechanism, the excited photosensitizer in its triplet state (³PS*) can transfer its energy to a substrate molecule, typically molecular oxygen (³O₂), to generate highly reactive singlet oxygen (¹O₂). Singlet oxygen is a powerful oxidant capable of participating in a variety of organic transformations, such as the oxidation of sulfides to sulfoxides.[6][7]

Application Note 1: Photocatalytic Oxidation of Thioanisole to Methyl Phenyl Sulfoxide

Objective: To demonstrate the efficacy of Dimethyl 9H-carbazole-3,6-dicarboxylate as a photosensitizer for the selective oxidation of a sulfide to a sulfoxide using visible light and atmospheric oxygen.

Rationale: The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis, as sulfoxides are valuable intermediates in the production of pharmaceuticals and agrochemicals. Traditional methods often rely on stoichiometric amounts of harsh oxidants. Photocatalysis offers a greener alternative, and carbazole derivatives have shown potential in mediating such reactions through an energy transfer mechanism involving the generation of singlet oxygen.[6]

Experimental Protocol:

Materials:

  • Dimethyl 9H-carbazole-3,6-dicarboxylate (Photosensitizer, PS)

  • Thioanisole (Substrate)

  • Methanol (Solvent)

  • Standard laboratory glassware (e.g., Schlenk tube or vial)

  • Magnetic stirrer and stir bar

  • Visible light source (e.g., Blue LED lamp, λ_max ≈ 450 nm)

  • Oxygen source (e.g., balloon or atmospheric air)

Procedure:

  • Reaction Setup: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add Dimethyl 9H-carbazole-3,6-dicarboxylate (0.005 mmol, 1 mol%).

  • Addition of Reactants: Add thioanisole (0.5 mmol, 1.0 equiv) and methanol (5 mL).

  • Oxygenation: Seal the tube and purge with oxygen from a balloon for 5 minutes. Alternatively, the reaction can be performed open to the air, although reaction times may be longer.

  • Initiation of Reaction: Place the reaction vessel approximately 5-10 cm from a blue LED lamp and begin vigorous stirring. Ensure the reaction mixture is maintained at room temperature, using a fan if necessary to dissipate heat from the lamp.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired methyl phenyl sulfoxide.

Oxidation_Workflow A 1. Add Photosensitizer (Dimethyl 9H-carbazole-3,6-dicarboxylate) B 2. Add Thioanisole and Methanol A->B C 3. Purge with Oxygen B->C D 4. Irradiate with Blue LED and Stir C->D E 5. Monitor Reaction (TLC/GC) D->E F 6. Work-up and Purify (Column Chromatography) E->F G Product (Methyl Phenyl Sulfoxide) F->G

Workflow for Photocatalytic Sulfide Oxidation

Application Note 2: Photocatalytic Reductive Dehalogenation of an Aryl Halide

Objective: To illustrate the application of Dimethyl 9H-carbazole-3,6-dicarboxylate in a reductive photocatalytic transformation, specifically the dehalogenation of an activated aryl halide.

Rationale: Reductive dehalogenation is a fundamental reaction in organic synthesis, often employed in the final steps of complex molecule synthesis or for the detoxification of halogenated pollutants. Photoredox catalysis provides a mild and efficient method for this transformation. Carbazole derivatives have been successfully used as single-electron reductants for the dehalogenation of aryl bromides and chlorides.[5] This protocol will utilize a sacrificial electron donor to regenerate the photosensitizer in an oxidative quenching cycle.

Experimental Protocol:

Materials:

  • Dimethyl 9H-carbazole-3,6-dicarboxylate (Photosensitizer, PS)

  • 4-Bromoacetophenone (Substrate)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (Sacrificial Electron Donor)

  • Acetonitrile (Solvent)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk tube or vial)

  • Magnetic stirrer and stir bar

  • Visible light source (e.g., Blue LED lamp, λ_max ≈ 450 nm)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, dissolve Dimethyl 9H-carbazole-3,6-dicarboxylate (0.01 mmol, 2 mol%) in acetonitrile (5 mL).

  • Addition of Reactants: Add 4-bromoacetophenone (0.5 mmol, 1.0 equiv) and the sacrificial electron donor (e.g., triethylamine, 1.5 mmol, 3.0 equiv).

  • Degassing: Seal the tube and degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes.

  • Initiation of Reaction: Place the reaction vessel in front of a blue LED lamp and commence vigorous stirring at room temperature.

  • Monitoring the Reaction: Follow the consumption of the starting material using TLC or GC analysis.

  • Work-up and Isolation: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to obtain acetophenone.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low conversion - Inefficient light source or incorrect wavelength.- Deactivated photosensitizer.- Presence of quenchers (e.g., oxygen in reductive cycles).- Ineffective sacrificial agent.- Ensure the light source emits in the absorption range of the photosensitizer.- Use freshly prepared or purified photosensitizer.- Thoroughly degas the reaction mixture for reductive cycles.- Screen different sacrificial electron donors or bases.
Formation of side products - Over-oxidation/reduction of the product.- Undesired radical side reactions.- Monitor the reaction closely and stop it upon completion.- Adjust the concentration of reactants or photosensitizer.- Add radical trapping agents to investigate the mechanism.
Photosensitizer degradation - Photobleaching.- Use a lower catalyst loading or a less intense light source.- Ensure the reaction is performed under an inert atmosphere if the photosensitizer is oxygen-sensitive.

Conclusion

Dimethyl 9H-carbazole-3,6-dicarboxylate represents a promising and versatile metal-free photosensitizer for a variety of photocatalytic transformations. Its tunable electronic properties, stemming from the carbazole core and ester functionalities, allow for its participation in both oxidative and reductive catalytic cycles. The protocols outlined in these application notes provide a solid foundation for researchers to explore the utility of this compound in their own synthetic endeavors. As the demand for sustainable chemical methodologies continues to grow, the development and application of such organic photosensitizers will undoubtedly play a pivotal role in the future of synthetic chemistry.

References

  • Turn‐On Photocatalysis: Creating Lone‐Pair Donor–Acceptor Bonds in Organic Photosensitizer to Enhance Intersystem Crossing. Advanced Science. [Link]

  • Photocatalytic Aryl Sulfide Oxidation Using 4-Nitrophenylacetylene-Modified Cu2O Crystals. Inorganic Chemistry. [Link]

  • Turn-On Photocatalysis: Creating Lone-Pair Donor–Acceptor Bonds in Organic Photosensitizer to Enhance Intersystem Crossing. Advanced Science. [Link]

  • Photooxidation of Thioanisole with 3b as Catalyst a. ResearchGate. [Link]

  • Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. OSTI.GOV. [Link]

  • Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensit. Kobe University Repository. [Link]

  • Carbazol-3-olate photosensitizers enable photocatalytic hydrodefluorination and Birch-type reduction reactions. Organic Chemistry Frontiers. [Link]

  • Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications. DergiPark. [Link]

  • Enhanced photocatalytic hydrogen generation using carbazole-based sensitizers. Sustainable Energy & Fuels. [Link]

  • Enhanced photocatalytic hydrogen generation using carbazole-based sensitizers. University of Milano-Bicocca. [Link]

  • Designing and fabrication of phenothiazine and carbazole based sensitizers for photocatalytic water splitting application. ResearchGate. [Link]

  • Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. MDPI. [Link]

  • Crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate. National Institutes of Health. [Link]

  • 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. MDPI. [Link]

  • Multicarbazole-Based D−π–A Dyes Sensitized Hydrogen Evolution under Visible Light Irradiation. ACS Omega. [Link]

  • Fluorescence spectra for carbazole-based compounds. ResearchGate. [Link]

  • Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups. ResearchGate. [Link]

  • Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society. [Link]

  • Assessing Carbazole Derivatives as Single-Electron Photoreductants. National Science Foundation. [Link]

Sources

Application

Application Note: Advanced Crystallization Protocol for Dimethyl 9H-carbazole-3,6-dicarboxylate

Introduction & Mechanistic Rationale Dimethyl 9H-carbazole-3,6-dicarboxylate is a highly valued organic building block used extensively in the synthesis of porous metal-organic frameworks (MOFs), redox-active ruthenium-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Dimethyl 9H-carbazole-3,6-dicarboxylate is a highly valued organic building block used extensively in the synthesis of porous metal-organic frameworks (MOFs), redox-active ruthenium-organic polyhedra, and advanced coordination cages[1][2]. The molecule features a rigid, coplanar carbazole backbone with a unique 90° angle between its carboxylic planes, making it an ideal N-donor and structural strut for materials requiring high proton conductivity or selective gas adsorption[3].

Obtaining diffraction-quality single crystals of this intermediate presents a significant thermodynamic challenge. The extended aromatic system of the carbazole moiety drives strong intermolecular π-π stacking interactions (typically at distances of 3.58 Å to 3.77 Å), while the secondary amine provides a site for competitive hydrogen bonding[1]. If crystallization is attempted in highly volatile solvents like dichloromethane (DCM), the rapid increase in supersaturation kinetically traps the molecules. This uncontrolled nucleation leads to disordered, oily aggregates that are entirely unsuitable for Single-Crystal X-Ray Diffraction (SCXRD)[1].

To overcome this, we employ a thermodynamically controlled slow evaporation method utilizing N,N-dimethylformamide (DMF). As a polar aprotic solvent with a high boiling point, DMF moderates the rate of π-π stacking and selectively solvates the hydrogen-bonding sites, allowing the molecules to assemble into highly ordered, large colourless block crystals[1].

Experimental Setup & Reagents

CategoryItem / ReagentPurpose
Precursors Dimethyl 9-benzyl-carbazole-3,6-dicarboxylateStarting material for deprotection[1].
Reagents Aluminum Chloride (AlCl₃), AnhydrousLewis acid catalyst for benzyl cleavage[1].
Solvents Dichloromethane (DCM), N,N-Dimethylformamide (DMF), DI H₂OReaction medium, extraction, and crystallization[1].
Consumables Anhydrous MgSO₄, Glass Scintillation Vials (20 mL)Desiccant for organic phase; crystallization vessels.
Equipment Rotary Evaporator, Polarized Light MicroscopeSolvent removal; crystal quality validation.

Step-by-Step Methodology

Phase 1: Synthesis and Isolation

The target compound is generated via the deprotection of its benzyl-substituted precursor.

  • Dissolution: Dissolve 3.6 g (9.6 mmol) of Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate in 200 mL of DCM in a round-bottom flask[1].

  • Catalysis: Add 7.7 g (57.6 mmol) of AlCl₃ to the solution. Stir the reaction mixture continuously at room temperature (RT) for exactly 4 hours[1].

  • Quenching & Phase Separation: Carefully pour the reaction mixture into 1 L of DI H₂O. Transfer to a separatory funnel and collect the lower organic layer[1].

  • Extraction: Extract the remaining aqueous layer with DCM (3 x 150 mL). Combine all organic portions[1].

  • Drying: Dry the combined organic layers over anhydrous MgSO₄[1].

    • Self-Validation Checkpoint: The filtrate must be perfectly clear and non-turbid. Any residual cloudiness indicates the presence of an aqueous emulsion, which will critically disrupt the purity of the final solid and ruin subsequent crystallization attempts.

  • Concentration: Remove the solvent via rotary evaporation to collect the solid Dimethyl 9H-carbazole-3,6-dicarboxylate[1].

Phase 2: Crystallization via Slow Evaporation
  • Solubilization: Transfer approximately 50 mg of the isolated solid into a clean 20 mL glass scintillation vial. Add minimal quantities of DMF dropwise (typically 1-2 mL) until the solid is completely dissolved under gentle agitation[1].

    • Mechanistic Insight: Using minimal solvent ensures the solution is near the saturation point, allowing the system to enter the metastable zone required for controlled nucleation.

  • Evaporation Setup: Cap the vial loosely or cover the opening with Parafilm punctured with 2-3 small pinholes.

  • Incubation: Place the vial in an undisturbed, vibration-free environment at a constant ambient temperature (20-25 °C). Allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once large, colourless block crystals have formed, carefully decant the mother liquor[1].

    • Self-Validation Checkpoint: Inspect the harvest under a polarized light microscope. The appearance of sharp birefringence confirms the anisotropic, highly ordered crystalline nature of the solid. If the material appears as isotropic, amorphous oily droplets, the evaporation rate was too rapid, and the process must be restarted using a smaller pinhole aperture.

Data Presentation: Solvent Influence on Crystallization

The choice of solvent fundamentally alters the crystallization trajectory from a kinetic to a thermodynamic regime.

Solvent SystemVolatility (Boiling Point)Polarity / TypeIntermolecular Interaction ControlCrystallization OutcomeSCXRD Suitability
Dichloromethane (DCM) High (39.6 °C)Non-polarPoor; rapid, uncontrolled π-π stackingSmall, oily aggregates[1]Unsuitable
N,N-Dimethylformamide (DMF) Low (153 °C)Polar AproticExcellent; H-bond mediation and slow assemblyLarge, colourless blocks[1]Optimal

Visualizations

Workflow Step1 Precursor Synthesis (Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate) Step2 Deprotection Reaction (AlCl3 in DCM, 4h RT) Step1->Step2 Step3 Aqueous Extraction & Drying (DI H2O, MgSO4) Step2->Step3 Phase Separation Step4 Solubilization (Minimal DMF) Step3->Step4 Rotary Evaporation Step5 Controlled Slow Evaporation (Thermodynamic Regime) Step4->Step5 Nucleation Control Step6 SCXRD-Quality Crystals (Colourless Blocks) Step5->Step6 Crystal Growth

Workflow for the synthesis and crystallization of Dimethyl 9H-carbazole-3,6-dicarboxylate.

SolventMechanics cluster_kinetic Kinetic Pathway cluster_thermo Thermodynamic Pathway Solute Dimethyl 9H-carbazole-3,6-dicarboxylate (High π-π Stacking Potential) DCM DCM (High Volatility) Solute->DCM Dissolution DMF DMF (Low Volatility, Polar Aprotic) Solute->DMF Dissolution Oily Rapid Precipitation (Small Oily Crystals) DCM->Oily Uncontrolled Nucleation Block Ordered Assembly (Large Block Crystals) DMF->Block Controlled H-Bonding

Mechanistic pathways of solvent-dependent crystallization for carbazole derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Dimethyl 9H-carbazole-3,6-dicarboxylate Synthesis

Welcome to the technical support center for the synthesis of Dimethyl 9H-carbazole-3,6-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Dimethyl 9H-carbazole-3,6-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure you can achieve optimal yields and purity.

Frequently Asked Questions (FAQs)

Q1: My overall yield for Dimethyl 9H-carbazole-3,6-dicarboxylate is consistently low. What are the most likely causes?

Low yields in this multi-step synthesis can arise from several factors. The most common issues are related to the initial formation of the carbazole core, incomplete esterification, and challenges during purification. A particularly problematic step is often the oxidation of 3,6-diacetyl-9H-carbazole to the dicarboxylic acid, which is known to be low yielding and require intensive workups.[1]

Q2: I'm having trouble with the first step, the Friedel-Crafts acylation of 9H-carbazole. What can I do to improve this?

The Friedel-Crafts acylation to produce 3,6-diacetyl-9H-carbazole is generally a high-yielding reaction.[1] If you are experiencing low yields, consider the following:

  • Purity of Starting Materials: Ensure your 9H-carbazole is pure. Impurities can interfere with the catalyst.

  • Catalyst Activity: Anhydrous aluminum chloride (AlCl₃) is highly moisture-sensitive. Use freshly opened or properly stored AlCl₃.

  • Reaction Conditions: The reaction should be carried out under anhydrous conditions. The presence of water will deactivate the AlCl₃ catalyst.

Q3: The oxidation of the acetyl groups to carboxylic acids is proving to be very difficult. Are there alternative approaches?

Direct oxidation of 3,6-diacetyl-9H-carbazole to 9H-carbazole-3,6-dicarboxylic acid is often inefficient.[1] A more reliable, albeit longer, route involves the following:

  • N-Protection: Protect the nitrogen of 3,6-diacetyl-9H-carbazole with a benzyl group. This leads to a clean and high-yielding synthesis of 9-benzyl-carbazole-3,6-dicarboxylic acid.[1]

  • Esterification: Esterify the dicarboxylic acid to form Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate.

  • Deprotection: The benzyl group can then be cleaved under moderate to good yields to afford the desired Dimethyl 9H-carbazole-3,6-dicarboxylate.[1]

Q4: My esterification of 9H-carbazole-3,6-dicarboxylic acid is not going to completion. How can I drive the reaction forward?

Incomplete esterification is a common hurdle. To improve the yield of Dimethyl 9H-carbazole-3,6-dicarboxylate, consider these points:

  • Choice of Reagent: Iodomethane is an effective reagent for this esterification.[1]

  • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the ester product back to the carboxylic acid.

  • Removal of Water: If using an acid catalyst with methanol, employ a method to remove the water byproduct, such as a Dean-Stark apparatus.

Q5: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. What is causing this and how can it be prevented?

The formation of tar-like substances is often due to side reactions, especially at elevated temperatures during the carbazole ring formation or subsequent functionalization steps.[2] To mitigate this:

  • Temperature Control: Carefully control the reaction temperature. For some carbazole syntheses, like the Borsche-Drechsel cyclization, high temperatures can lead to tar formation.[2][3]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative side reactions that may lead to colored impurities.[4][5]

Troubleshooting Guide

This section provides a more in-depth look at specific problems and their solutions, complete with experimental protocols.

Problem 1: Low Yield in the Borsche-Drechsel Cyclization for Carbazole Core Synthesis

The Borsche-Drechsel cyclization is a classic method for forming the tetrahydrocarbazole intermediate.[3] Low yields are often traced back to the purity of the phenylhydrazine starting material and suboptimal reaction conditions.[2]

Troubleshooting Workflow

Caption: A decision-making flowchart for troubleshooting low yields in the Borsche-Drechsel cyclization.

Protocol: Purification of Phenylhydrazine
  • Distillation: If liquid, distill under reduced pressure. Collect the fraction that boils at the correct temperature.

  • Recrystallization: If a salt, dissolve in a minimal amount of hot ethanol and allow to cool slowly to form pure crystals.

Problem 2: Incomplete Reaction or Side Products in Palladium-Catalyzed Cross-Coupling Reactions

For more advanced syntheses of carbazole derivatives, palladium-catalyzed reactions like the Buchwald-Hartwig amination are common.[6] Low yields here can be due to catalyst deactivation, incorrect choice of base or ligand, or side reactions like hydrodehalogenation.[6]

Key Parameters for Buchwald-Hartwig Amination
ParameterRecommendationRationale
Catalyst Use a well-defined precatalyst (e.g., G3 or G4 precatalysts).[6]In situ generation from sources like Pd(OAc)₂ can be unreliable.[6]
Ligand Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).[6]Promotes the desired reductive elimination over side reactions.[6]
Base Strong, non-nucleophilic bases like NaOtBu or Cs₂CO₃.[6]Weaker bases may not effectively deprotonate the carbazole.[6]
Solvent Anhydrous and degassed toluene, dioxane, or THF.[6]Prevents catalyst deactivation.[6]
Temperature Typically 80-110 °C.[6]Higher temperatures may be needed for less reactive aryl chlorides.[6]
Problem 3: Difficulty in Purification and Isolation of the Final Product

Carbazole derivatives can be challenging to purify due to their planar structure and potential for aggregation. Recrystallization and column chromatography are the most common methods.

Purification Workflow

G cluster_0 Initial Purification cluster_1 Purity Assessment cluster_2 Final Product Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography TLC_Analysis TLC Analysis Recrystallization->TLC_Analysis Column_Chromatography->TLC_Analysis TLC_Analysis->Column_Chromatography Impure NMR_Spectroscopy NMR Spectroscopy TLC_Analysis->NMR_Spectroscopy Pure on TLC Pure_Product Pure Dimethyl 9H-carbazole-3,6-dicarboxylate NMR_Spectroscopy->Pure_Product Confirmed Structure

Caption: A general workflow for the purification of Dimethyl 9H-carbazole-3,6-dicarboxylate.

Protocol: Recrystallization of Dimethyl 9H-carbazole-3,6-dicarboxylate
  • Solvent Selection: Experiment with various solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for carbazole derivatives include ethanol, ethyl acetate, and toluene.[4][7]

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

References

  • Preparation and property analysis of antioxidant of carbazole derivatives - PMC. (n.d.).
  • Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages - OSTI. (2020, May 12).
  • 9H-Carbazole, 9-ethyl-3,6-dimethyl - Organic Syntheses Procedure. (n.d.).
  • Common side reactions in the synthesis of carbazole derivatives - Benchchem. (n.d.).
  • Purification of carbazole by solvent crystallization under two forced cooling modes | Request PDF - ResearchGate. (n.d.).
  • synthesis of novel carbazole derivatives by diels-alder reaction of indole-based dienes with - Open Metu. (2023, September 11).
  • Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles - PMC. (n.d.).
  • Technical Support Center: Purification of 1H-Benzo[c]carbazole Derivatives - Benchchem. (n.d.).
  • Technical Support Center: Purification of Aminopropyl Carbazole Derivatives - Benchchem. (n.d.).
  • Purification of carbazole - US2459135A - Google Patents. (n.d.).
  • Best practices for scaling up tetrahydrocarbazole synthesis. - Benchchem. (n.d.).
  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - DR-NTU. (n.d.).
  • Borsche–Drechsel cyclization - Wikipedia. (n.d.).

Sources

Optimization

Technical Support Center: Synthesis of Dimethyl 9H-carbazole-3,6-dicarboxylate

Welcome to the technical support resource for the synthesis of Dimethyl 9H-carbazole-3,6-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshoo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of Dimethyl 9H-carbazole-3,6-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of this valuable carbazole derivative. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate issues but also to optimize your synthetic strategy for improved yield, purity, and scalability.

Introduction: Navigating the Synthetic Landscape

Dimethyl 9H-carbazole-3,6-dicarboxylate is a key building block in materials science and medicinal chemistry, prized for its rigid, electron-rich scaffold. While several synthetic routes exist, each presents a unique set of challenges, from regioselectivity issues to stubborn side reactions. This guide primarily addresses the most common and scalable methods, focusing on troubleshooting the side reactions that can compromise the success of your experiments.

The two most prevalent synthetic strategies are visualized below. Route A, a post-functionalization approach, is often favored for its accessibility, while Route B, a pre-functionalization strategy, can offer better control over regiochemistry.

cluster_A Route A: Post-Functionalization of Carbazole cluster_B Route B: Cyclization Strategy A1 9H-Carbazole A2 3,6-Diacetyl-9H-carbazole A1->A2 Friedel-Crafts Acylation A3 9H-Carbazole-3,6-dicarboxylic acid A2->A3 Oxidation A4 Dimethyl 9H-carbazole-3,6-dicarboxylate A3->A4 Esterification B1 Substituted 2-Nitrobiphenyl B2 9H-Carbazole-3,6-dicarboxylic acid (or ester) B1->B2 Cadogan Cyclization B3 Dimethyl 9H-carbazole-3,6-dicarboxylate B2->B3 Esterification (if needed)

Caption: Overview of primary synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Issue 1: Friedel-Crafts Acylation Problems (Route A)

Question: My Friedel-Crafts acylation of 9H-carbazole gives a low yield of the desired 3,6-diacetyl product, and I see a lot of starting material and a mono-acetylated byproduct. What's going wrong?

Answer: This is a classic challenge in the functionalization of carbazole. The low yield and mixture of products stem from several factors inherent to the reaction mechanism:

  • Lewis Acid Stoichiometry: The nitrogen atom of the carbazole ring is a Lewis base and will coordinate with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the aromatic system, making the first acylation sluggish and the second even more difficult. You need at least one equivalent of AlCl₃ per carbazole nitrogen, plus the catalytic amount required for each acetyl group.

  • Reaction Conditions: Friedel-Crafts reactions are sensitive to temperature. Low temperatures may favor mono-acylation, while excessively high temperatures can lead to product degradation or isomeric byproducts.

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to incomplete conversion.

Troubleshooting Protocol:

  • Optimize Lewis Acid Stoichiometry: Start with at least 3 equivalents of AlCl₃ for a diacylation. One equivalent is consumed by the N-H, and one for each acetyl chloride.

  • Control Temperature: Begin the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exotherm, then allow it to warm to room temperature or heat moderately (e.g., to 40-50 °C) to drive the reaction to completion.[1]

  • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of starting material and the mono-acetylated intermediate. Extend the reaction time until the di-acetylated product is maximized.

  • Consider N-Protection: A more advanced strategy involves protecting the nitrogen first (e.g., with a benzyl group).[1] The N-benzylcarbazole undergoes a much cleaner diacylation because the nitrogen is no longer a Lewis base. The benzyl group can be removed later in the synthesis.[1]

Question: I'm getting a mixture of isomers. How can I ensure 3,6-disubstitution and not 1,8- or 2,7-?

Answer: The 3 and 6 positions of carbazole are the most electronically activated and sterically accessible for electrophilic substitution, so they are the kinetically and thermodynamically favored products. However, aggressive reaction conditions can lead to loss of selectivity.

  • Cause: High temperatures or a very high concentration of a highly active catalyst can overcome the activation energy barrier for substitution at other positions.

  • Solution: Employ milder reaction conditions. Using nitrobenzene or carbon disulfide as a solvent can sometimes provide better selectivity than dichloromethane. The most robust solution is to use a starting material where the desired regiochemistry is already set, such as 3,6-dibromocarbazole, and then convert the bromine atoms to the desired ester groups.[2]

Start Low Yield in Friedel-Crafts Acylation? CheckStoich Increase AlCl₃ stoichiometry (>3 eq) Start->CheckStoich Yes ConsiderProtect Advanced: Use N-benzyl protecting group Start->ConsiderProtect Persistent Issue CheckTemp Optimize Temperature (e.g., 0°C to RT/50°C) CheckStoich->CheckTemp CheckTime Increase Reaction Time (Monitor by TLC) CheckTemp->CheckTime Isomers Isomers Observed? CheckTime->Isomers MilderCond Use Milder Conditions (Lower Temp) Isomers->MilderCond Yes Purify Purify via Recrystallization or Column Chromatography Isomers->Purify No MilderCond->Purify

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Issue 2: Side Reactions in Palladium-Catalyzed Cross-Coupling

Question: I am attempting a Buchwald-Hartwig or Suzuki coupling to build the carbazole core (or functionalize it) and I'm seeing a significant amount of a hydrodehalogenation byproduct where my aryl halide is replaced by a hydrogen. How do I prevent this?

Answer: Hydrodehalogenation is a common and frustrating side reaction in many palladium-catalyzed cross-coupling reactions.[3] It competes directly with your desired C-N or C-C bond formation.

  • Mechanism: This side reaction can occur through two primary pathways:

    • β-Hydride Elimination: After the oxidative addition complex is formed, if the palladium intermediate has an available β-hydride, it can be eliminated.[4]

    • Direct Reduction: The aryl halide can be reduced by various species in the reaction mixture, sometimes facilitated by the palladium catalyst itself.

  • Causality & Prevention:

    • Ligand Choice: This is the most critical factor. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are designed to promote the desired reductive elimination step, making it faster than competing side reactions like β-hydride elimination.[3]

    • Base Selection: The strength and nature of the base are crucial. Sometimes, a weaker base (e.g., K₃PO₄, Cs₂CO₃) can be less prone to causing elimination than very strong bases like NaOtBu, although this may require higher temperatures.[3]

    • Temperature Control: Lowering the reaction temperature can sometimes suppress the hydrodehalogenation pathway, which may have a higher activation energy than the desired coupling.[3]

ParameterRecommendation to Minimize HydrodehalogenationRationale
Ligand Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).[3]Steric bulk accelerates reductive elimination, outcompeting side reactions.
Base Screen weaker bases (K₃PO₄, Cs₂CO₃) if strong bases (NaOtBu) fail.[3]The base can influence multiple steps; its role is complex and often substrate-dependent.
Temperature Use the lowest temperature that allows for a reasonable reaction rate.Side reactions are often more prevalent at higher temperatures.
Solvent Ensure anhydrous and degassed solvents.Oxygen can deactivate the Pd(0) catalyst, and water can interfere with the base and catalyst.
Issue 3: Incomplete Cadogan Cyclization (Route B)

Question: My Cadogan cyclization of a 2-nitrobiphenyl derivative is giving a complex mixture of products, and the yield of the carbazole is very low. What is happening?

Answer: The Cadogan cyclization involves the reductive deoxygenation of a nitro group by a phosphine reagent (like triphenylphosphine or triethyl phosphite), which then triggers cyclization.[5] An incomplete or messy reaction points to issues with the reduction cascade.

  • Intermediate Trapping: The reduction of the nitro group proceeds through nitroso and nitrene intermediates. If the cyclization of the nitrene is slow or if other reactive species are present, these highly reactive intermediates can undergo undesired side reactions (e.g., dimerization, abstraction), leading to a product mixture.

  • Reagent Purity and Stoichiometry: The phosphine reagent must be of high quality and used in sufficient excess (often 2-3 equivalents) to ensure complete deoxygenation.

  • Temperature: This reaction typically requires high temperatures (e.g., refluxing in o-dichlorobenzene) to drive both the deoxygenation and the final cyclization. Insufficient temperature can stall the reaction at an intermediate stage.

  • Regioselectivity: If your 2-nitrobiphenyl precursor is unsymmetrical, the cyclization can potentially occur in two different ways, leading to a mixture of isomeric carbazole products.[6][7]

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure your 2-nitrobiphenyl derivative is pure.

  • Use Excess, High-Purity Phosphine: Use freshly opened or purified triethyl phosphite or triphenylphosphine in at least 2-fold excess.

  • Ensure High Temperature: Use a high-boiling, inert solvent like o-dichlorobenzene or diphenyl ether and ensure the reaction reaches a vigorous reflux.

  • Rigorous Inert Atmosphere: While the reaction is a reduction, maintaining an inert (N₂ or Ar) atmosphere is good practice to prevent oxidation of the phosphine reagent.

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of the starting commercial 9H-carbazole for these syntheses?

A1: Extremely critical. Commercial carbazole sourced from coal tar can contain isomeric impurities, such as 1H-benzo[f]indole, even at low concentrations (<0.5 mol%).[8][9] These impurities can significantly impact the photophysical properties of the final product and may also interfere with certain reactions by acting as catalyst poisons or alternative reaction partners.[10][11] For applications in materials science, starting with highly purified, lab-synthesized carbazole is often necessary to achieve reproducible results.[8]

Q2: What are the best general practices for setting up palladium-catalyzed reactions for carbazole synthesis?

A2: Success hinges on meticulous technique. The active Pd(0) catalyst is sensitive to oxygen.[3]

  • Inert Atmosphere: Always use a rigorously maintained inert atmosphere (argon or nitrogen) by employing Schlenk line techniques or a glovebox.

  • Dry Reagents: Use anhydrous, degassed solvents. Ensure your base is dry (it can be baked in an oven if necessary).

  • Catalyst Pre-activation: Using a well-defined palladium pre-catalyst can often give more reproducible results than generating the active catalyst in situ from sources like Pd(OAc)₂.[3]

Q3: How can I reliably purify the final Dimethyl 9H-carbazole-3,6-dicarboxylate product?

A3: The target compound is typically a stable, crystalline solid.

  • Column Chromatography: This is the primary method for removing most impurities. A silica gel column using a gradient of ethyl acetate in hexanes or dichloromethane is usually effective.

  • Recrystallization: For removing minor impurities or achieving high purity after chromatography, recrystallization is ideal. Solvents like ethanol, ethyl acetate, or mixtures involving DMF can be effective.[1][12]

  • Aqueous Wash: A standard aqueous workup after the reaction (e.g., washing with saturated sodium bicarbonate and brine) is crucial for removing inorganic salts and water-soluble byproducts before chromatography.[12]

References
  • Buck, J. R., Park, M., Wang, Z., Prudhomme, D. R., & Rizzo, C. J. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Organic Syntheses Procedure. Retrieved from [Link]

  • Larrañaga, A., et al. (2020). Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. OSTI.GOV. Retrieved from [Link]

  • Kobe University. (2023, March 22). Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensit. Retrieved from [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
  • Reddy, K. S., et al. (2015). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. Retrieved from [Link]

  • Blouin, N., & Leclerc, M. (2004). Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s. The Journal of Organic Chemistry, 69(17), 5705–5711. Retrieved from [Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. (2023). Organometallics. Retrieved from [Link]

  • Highly Efficient Synthesis of 1,3-Dihydroxy-2-carboxycarbazole and Its Neuroprotective Effects. (2018). ACS Omega. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Cadogan cyclization as a key step for the synthesis of dodecacyclic‐fused scaffold. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of carbazole via Graebe‐Ullmann reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Preston, R. W. G., Tucker, S. H., & Cameron, J. M. L. (1942). The Graebe–Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazole. Journal of the Chemical Society (Resumed), 500. Retrieved from [Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. (2023). ACS Publications. Retrieved from [Link]

  • Preparation and Properties of 2,7-Linked N-Alkyl-9H-carbazole Main-Chain Polymers. (2004). Macromolecules. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). PTC N-Alkylation of Carbazole Derivative. Retrieved from [Link]

  • Studies on a Catalytic Cadogan Cyclization by P"n/Pv=O Redox Cycling. (2018). DSpace@MIT. Retrieved from [Link]

  • synthesis of novel carbazole derivatives by diels-alder reaction of indole-based dienes with. (2023). Open Metu. Retrieved from [Link]

  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. (n.d.). PMC. Retrieved from [Link]

  • Impurity effect on carbazole derivatives a,b, HPLC spectra recorded at... (n.d.). ResearchGate. Retrieved from [Link]

  • Chen, C., et al. (2021). Carbazole isomers induce ultralong organic phosphorescence. Nature Materials, 20(2), 175–180. Retrieved from [Link]

  • Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. (n.d.). PMC. Retrieved from [Link]

  • A new method for synthesis of 3,6-diacetyl-9-ethylcarbazole and its oxidation to the corresponding diglyoxal using several. (n.d.). SciSpace. Retrieved from [Link]

  • 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. (2024). MDPI. Retrieved from [Link]

  • New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. (2016). ResearchGate. Retrieved from [Link]

  • Blouin, N., & Leclerc, M. (2004). Synthesis of Diindolocarbazoles by Cadogan Reaction: Route to Ladder Oligo(p-aniline)s. The Journal of Organic Chemistry. Retrieved from [Link]

  • A Convenient Synthesis of 3,6-Substituted Carbazoles via Nickel Catalyzed Cross-Coupling. (n.d.). Vanderbilt University.
  • 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. (2024). MDPI. Retrieved from [Link]

  • Chen, C., et al. (2021). Revisiting Carbazole: Origin, Impurity, and Properties. ACS Materials Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbazole. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Dimethyl 9H-carbazole-3,6-dicarboxylate Purification

Welcome to the technical support center for the purification of Dimethyl 9H-carbazole-3,6-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Dimethyl 9H-carbazole-3,6-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile carbazole derivative. Carbazole-based molecules are foundational in fields ranging from organic electronics to medicinal chemistry, but their purification can present unique challenges.[1][2] This document provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the purification of Dimethyl 9H-carbazole-3,6-dicarboxylate, ensuring you can achieve the high purity required for your applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My crude product after synthesis is an oily solid or an intractable tar. How can I isolate a solid product suitable for purification?

A1: Initial Workup and Isolation Challenges

This is a common issue, particularly if residual high-boiling solvents (like DMF or DMSO) or deprotection reagents (like AlCl₃) remain.[3] The planar nature of the carbazole core can also lead to strong π-π stacking interactions, which can result in aggregation and the formation of non-crystalline solids or oils.[3]

Troubleshooting Steps:

  • Ensure Complete Quenching & Extraction: After synthesis, particularly if using Lewis acids like AlCl₃ for debenzylation, ensure the reaction is thoroughly quenched with a large volume of water.[3] Perform multiple extractions with a suitable organic solvent like dichloromethane (DCM) to recover all the product from the aqueous layer.[3]

  • Azeotropic Removal of Solvents: If high-boiling solvents like DMF were used, they can be difficult to remove under standard rotary evaporation.[3][4] Add a lower-boiling solvent like toluene and co-evaporate under reduced pressure. This process, repeated several times, can help azeotropically remove the residual high-boiling solvent.

  • Precipitation/Trituration:

    • Dissolve the oily residue in a minimal amount of a good solvent in which it is highly soluble (e.g., DCM, THF, or acetone).[3]

    • Add this solution dropwise to a large volume of a stirred anti-solvent, such as hexanes or cold methanol. The goal is to induce rapid precipitation of your product as a solid, leaving more soluble impurities behind.

    • Collect the resulting solid by vacuum filtration. This powder is now a much better starting material for subsequent purification steps like recrystallization or chromatography.

Q2: I'm struggling to find a suitable single-solvent system for recrystallization. The compound is either too soluble or not soluble enough. What should I do?

A2: Optimizing Recrystallization

Finding the right solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For carbazole derivatives, solvents like ethanol, toluene, and mixtures involving DCM are often effective.[1][5][6]

Troubleshooting & Protocol:

  • Two-Solvent Recrystallization: This is the most effective technique when a single solvent fails.

    • Dissolution: Dissolve your crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Dichloromethane (DCM) or Tetrahydrofuran (THF) are good starting points for carbazole dicarboxylates.[3]

    • Induce Cloudiness: While the solution is still hot, slowly add a "poor" solvent (an anti-solvent like hexanes, methanol, or ethanol) dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.

    • Re-clarify: Add a few more drops of the "good" solvent until the solution becomes clear again.

    • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask, as slow cooling promotes the formation of larger, purer crystals.

    • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 45-60 minutes to maximize crystal yield.[1]

    • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent. Dry the purified product in a vacuum oven.[1]

Recommended Solvent Systems to Screen:

Good Solvent (High Solubility) Poor Solvent (Low Solubility)
Dichloromethane (DCM) Methanol
Dichloromethane (DCM) Hexanes
Tetrahydrofuran (THF) Ethanol

| Toluene | Hexanes |

Q3: After recrystallization, my product's melting point is still broad, and TLC/HPLC analysis shows persistent impurities. What are these impurities and how can I remove them?

A3: Identifying and Removing Stubborn Impurities

Persistent impurities in carbazole synthesis often include starting materials, incompletely reacted intermediates, or byproducts from side reactions.

Common Impurities:

  • Starting Carbazole: Unreacted 9H-carbazole or its precursors.

  • N-Protected Intermediate: Such as Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate, if the deprotection step is incomplete.[3]

  • Mono-esterified or Di-acid Product: If the esterification of the dicarboxylic acid was not driven to completion or if some hydrolysis occurred.

  • Isomeric Impurities: Trace isomers formed during synthesis can be very difficult to separate due to similar polarities.[7][8]

Purification Strategy: Column Chromatography

When recrystallization is insufficient, column chromatography is the preferred method for separating compounds with different polarities.[9][10]

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Choose an appropriate non-polar solvent (e.g., hexanes) to create a slurry with silica gel. Pour this into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent (or a stronger solvent like DCM if solubility is an issue) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the column bed. This "dry loading" technique often results in better separation than loading the sample as a liquid.

  • Elution: Start with a non-polar mobile phase (e.g., 100% Hexanes or Petroleum Ether) and gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate or Dichloromethane). A typical gradient might be from 0% to 30% Ethyl Acetate in Hexanes.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Logical Flow for Purification Decisions

Purification_Workflow start Crude Product (Oily or Solid) recrystallization Attempt Recrystallization (e.g., DCM/Methanol) start->recrystallization purity_check1 Assess Purity (TLC, HPLC, mp) recrystallization->purity_check1 column_chromatography Perform Column Chromatography (e.g., Hexane/EtOAc gradient) purity_check1->column_chromatography Impurities Present final_product High-Purity Product purity_check1->final_product Purity >99% purity_check2 Assess Purity of Fractions (TLC) column_chromatography->purity_check2 combine_fractions Combine Pure Fractions & Evaporate Solvent purity_check2->combine_fractions Fractions are Pure re_purify Impure Fractions: Consider Re-chromatography purity_check2->re_purify Fractions are Mixed combine_fractions->final_product

Caption: Decision workflow for purifying Dimethyl 9h-carbazole-3,6-dicarboxylate.

Q4: The compound appears pure by NMR, but I'm observing unusual fluorescence or phosphorescence in my final material. What could be the cause?

A4: The Challenge of Trace Luminescent Impurities

This is a well-documented phenomenon in carbazole chemistry.[7][8] Commercially available carbazole and its derivatives can contain trace amounts of isomeric impurities, such as 1H-Benzo[f]indole, which are potent room-temperature phosphorescence (RTP) inducers.[8] These impurities are often present at levels below the detection limit of standard ¹H NMR but can have a dramatic impact on the material's photophysical properties.[8]

Troubleshooting and Characterization:

  • High-Purity Starting Materials: The most effective solution is preventative. Whenever possible, start your synthesis with high-purity, non-phosphorescent grade carbazole.[8]

  • Sensitive Analytical Techniques:

    • HPLC: Use a High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector to resolve and detect trace impurities that may co-elute during column chromatography.[7][9]

    • Emission Spectroscopy: Record the emission and excitation spectra of your material. The presence of unexpected long-lived emission (phosphorescence) is a strong indicator of these types of impurities.[8]

  • Rigorous Purification: If trace luminescent impurities are suspected, repeated recrystallization or preparative HPLC may be necessary to achieve the desired optical purity.

Workflow for Diagnosing Photophysical Impurities

Optical_Purity_Workflow cluster_analysis Analysis start Product Appears Pure by NMR observe_emission Observe Unexpected Luminescence (RTP) start->observe_emission hypothesis Hypothesis: Trace Isomeric Impurity (e.g., Benzoindole) observe_emission->hypothesis analysis Analysis Steps hplc Run HPLC with UV/Fluorescence Detector hypothesis->hplc emission_spec Record Emission/ Excitation Spectra hypothesis->emission_spec solution Solution hplc->solution emission_spec->solution rigorous_purification Perform Rigorous Purification: - Multiple Recrystallizations - Preparative HPLC solution->rigorous_purification high_purity_sm Use High-Purity Starting Materials for Future Syntheses solution->high_purity_sm

Caption: Troubleshooting unexpected luminescence in purified carbazole derivatives.

References

  • Benchchem. High-Purity 1H-Benzo(a)carbazole: Advanced Recrystallization Techniques for Research and Development.
  • OSTI.gov. Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. Available from: [Link]

  • Organic Syntheses. 9H-Carbazole, 9-ethyl-3,6-dimethyl. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for [Title of Paper]. Available from: [Link]

  • Benchchem. Purity Assessment of Synthesized 6-Amino-5,8-dimethyl-9H-carbazol-3-ol: A Comparative Guide.
  • ResearchGate. Impurity effect on carbazole derivatives. Available from: [Link]

  • ACS Publications. Assessing Carbazole Derivatives as Single-Electron Photoreductants. Available from: [Link]

  • Iraqi Journal of Science. Synthesis of new 9H-Carbazole derivatives. Available from: [Link]

  • European Patent Office. Carbazoles, process for their preparation, pharmaceutical compositions containing them, and intermediates thereto. Available from: [Link]

  • Der Pharma Chemica. Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Available from: [Link]

  • ResearchGate. A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. Available from: [Link]

  • Beilstein Journals. Synthesis, crystal structures and properties of carbazole-based[9]helicenes fused with an azine ring. Available from: [Link]

  • Vanderbilt University. A Convenient Synthesis of 3,6-Substituted Carbazoles via Nickel Catalyzed Cross-Coupling. Available from: [Link]

  • RSC Publishing. Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. Available from: [Link]

  • Wikipedia. Carbazole. Available from: [Link]

  • ACS Publications. Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions. Available from: [Link]

  • DergiPark. Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications. Available from: [Link]

Sources

Optimization

Technical Support Center: Dimethyl 9H-carbazole-3,6-dicarboxylate Purification

Welcome to the Technical Support Center for the isolation and purification of Dimethyl 9H-carbazole-3,6-dicarboxylate (CAS: 22404-78-0). This compound is a critical organic building block widely utilized in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of Dimethyl 9H-carbazole-3,6-dicarboxylate (CAS: 22404-78-0). This compound is a critical organic building block widely utilized in the synthesis of Metal-Organic Frameworks (MOFs) and porous coordination cages [1]. Because structural integrity in MOFs relies heavily on the purity of the bidentate ligand precursors, removing unreacted starting materials, mono-esterified intermediates, and catalytic residues is paramount.

This guide is designed for researchers and drug development professionals to troubleshoot and optimize their purification workflows.

Part 1: Troubleshooting FAQs

Q1: My crude product has a distinct yellow/brown tint instead of being an off-white or colorless powder. What causes this? A: Discoloration in carbazole derivatives typically arises from trace oxidation of the carbazole nitrogen (forming quinoidal structures) or residual transition metals/Lewis acids (such as AlCl3​ if synthesized via Friedel-Crafts acylation) [1]. Solution: Incorporate a dilute acid wash (e.g., 1M HCl) followed by a brine wash during the aqueous extraction phase to strip out Lewis acid residues. If oxidation is the culprit, passing the crude mixture through a short silica plug using Dichloromethane (DCM) will trap the highly polar oxidized polymeric species.

Q2: NMR analysis shows a persistent impurity with a carboxylic acid proton peak (~12-13 ppm). How do I remove it? A: This indicates the presence of the mono-esterified byproduct (Methyl 9H-carbazole-3,6-dicarboxylate) or unreacted 9H-carbazole-3,6-dicarboxylic acid. Because the esterification equilibrium may not have been pushed to completion, these acidic impurities remain. Solution: Perform a rigorous liquid-liquid extraction using a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ). The base will deprotonate the free carboxylic acid groups, rendering them water-soluble, while the fully esterified target compound remains in the organic phase (DCM or Ethyl Acetate).

Q3: The product is highly soluble in DCM but crashes out as an oil rather than a crystal. How can I obtain diffraction-quality crystals? A: Dimethyl 9H-carbazole-3,6-dicarboxylate and its N-alkylated derivatives are prone to forming oily precipitates when evaporated rapidly from highly volatile solvents like DCM [1]. Solution: Switch to a binary solvent system for recrystallization. Dissolve the crude oil in a minimal amount of hot N,N-dimethylformamide (DMF), and allow for slow evaporation or vapor diffusion using a non-polar antisolvent like ethanol or diethyl ether [1].

Part 2: Experimental Protocols

Protocol A: Liquid-Liquid Extraction & Acid Removal

Causality: This protocol leverages pKa differences to separate the neutral target diester from acidic byproducts and water-soluble catalysts.

  • Dissolution: Dissolve 5.0 g of crude Dimethyl 9H-carbazole-3,6-dicarboxylate in 150 mL of Dichloromethane (DCM).

  • Aqueous Quench: Transfer the organic layer to a separatory funnel and add 100 mL of saturated aqueous NaHCO3​ . Vent frequently to release CO2​ gas.

  • Phase Separation: Collect the lower organic phase. Extract the remaining aqueous layer with an additional 2 x 50 mL of DCM.

  • Washing: Wash the combined organic layers with 100 mL of distilled H2​O , followed by 100 mL of brine to remove residual DMF or inorganic salts.

  • Drying: Dry the organic phase over anhydrous MgSO4​ . Filter the drying agent and remove the solvent via rotary evaporation under reduced pressure to yield the solid precursor [1].

Protocol B: Recrystallization for High Purity (>97%)

Causality: Exploits the temperature-dependent solubility of the compound in polar aprotic solvents to exclude structurally similar but differently soluble impurities.

  • Heating: Suspend the dried crude solid in a minimal volume (approx. 10-15 mL) of N,N-dimethylformamide (DMF) and heat to 70°C until fully dissolved.

  • Antisolvent Addition: Slowly add warm Ethanol dropwise until the solution becomes faintly cloudy (the cloud point).

  • Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to an ice bath (0-4°C) for 2 hours.

  • Filtration: Collect the resulting colorless block crystals via vacuum filtration. Wash the filter cake with ice-cold ethanol to remove residual DMF.

Part 3: Data Presentation

Table 1: Solubility and Partitioning Profile for Purification

Solvent / ReagentTarget Compound SolubilityImpurity BehaviorApplication in Workflow
Dichloromethane (DCM) HighDissolves mono-estersPrimary extraction solvent
Aqueous NaHCO3​ InsolubleDissolves acids/mono-estersRemoves unreacted starting material
N,N-dimethylformamide (DMF) High (Hot)SolublePrimary recrystallization solvent
Ethanol (Cold) Very LowModerately SolubleAntisolvent / Filter cake wash

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Dimethyl 9H-carbazole- 3,6-dicarboxylate Wash Aqueous Wash (NaHCO3 / H2O) Crude->Wash Remove Acidic Impurities OrgLayer Organic Phase (DCM Extracts) Wash->OrgLayer Phase Separation Evap Solvent Evaporation (Rotary Evaporator) OrgLayer->Evap Dry over MgSO4 Recryst Recrystallization (Hot DMF / EtOH) Evap->Recryst Dissolve & Add Antisolvent Pure Pure Product (>97% Yield) Recryst->Pure Cool, Filter & Wash

Caption: Step-by-step liquid-liquid extraction and recrystallization workflow for MOF ligand purification.

References

  • OSTI.gov (U.S. Department of Energy Office of Scientific and Technical Information) . Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. (May 12, 2020). Retrieved from:[Link]

Troubleshooting

Preventing the formation of byproducts in "Dimethyl 9h-carbazole-3,6-dicarboxylate" synthesis

Overview Welcome to the Technical Support Center for the synthesis of Dimethyl 9H-carbazole-3,6-dicarboxylate (CAS: 22404-78-0). This bifunctional ligand is a critical building block for porous coordination cages (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center for the synthesis of Dimethyl 9H-carbazole-3,6-dicarboxylate (CAS: 22404-78-0). This bifunctional ligand is a critical building block for porous coordination cages (e.g., Cu12(cdc)12) and metal-organic frameworks (MOFs)[1]. However, direct synthesis from 9H-carbazole often suffers from severe byproduct formation, including N-oxidation tars and unwanted N-alkylation.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and an optimized, self-validating protocol utilizing a benzyl-protection strategy to ensure high-purity yields[1].

Pathway Visualization

SynthesisRoute A 9H-carbazole B 9-benzyl-9H-carbazole (N-Protection) A->B Benzyl Chloride, Base By1 Byproduct: N-Oxidation Tars (If unprotected) A->By1 Direct Oxidation (Avoid) C 3,6-diacetyl-9-benzyl-carbazole (Friedel-Crafts Acylation) B->C Acetyl Chloride, AlCl3 D 9-benzyl-carbazole-3,6-dicarboxylic acid (Oxidation) C->D NaOBr or KMnO4 E Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate (Esterification) D->E MeI, K2CO3 By2 Byproduct: N-Methylated Ester (If unprotected) D->By2 Direct Esterification (Avoid) F Dimethyl 9H-carbazole-3,6-dicarboxylate (AlCl3 Deprotection) E->F AlCl3, DCM, RT, 4h

Optimized synthesis of Dimethyl 9H-carbazole-3,6-dicarboxylate preventing major byproducts.

Troubleshooting FAQs

Q1: Why do I get black, tarry byproducts when oxidizing 3,6-diacetyl-9H-carbazole to the dicarboxylic acid?

Causality: The secondary amine (N-H) in the carbazole ring is highly electron-rich and susceptible to oxidative degradation. When subjected to strong oxidants (like KMnO4 or NaOBr) required to convert the acetyl groups to carboxylic acids, the unprotected nitrogen undergoes single-electron oxidation. This forms reactive nitrogen-centered radicals that rapidly polymerize, resulting in intensive workups and low-yielding tarry mixtures[1]. Solution: Implement a benzyl protecting group strategy. By installing a benzyl group at the N-H position prior to Friedel-Crafts acylation, you sterically and electronically shield the nitrogen, allowing for clean, high-yielding oxidation to 9-benzyl-carbazole-3,6-dicarboxylic acid[1].

Q2: During esterification with iodomethane (MeI) and potassium carbonate, my LC-MS shows a mass +14 Da higher than expected. What is this byproduct?

Causality: You are observing unwanted N-methylation, resulting in the formation of Dimethyl 9-methylcarbazole-3,6-dicarboxylate. If you attempt to esterify the free 9H-carbazole-3,6-dicarboxylic acid using standard basic conditions (MeI/K2CO3), the base deprotonates the relatively acidic carbazole N-H proton, allowing it to act as a nucleophile and attack the iodomethane. Solution: Order of operations is critical. Do not deprotect the benzyl group until after esterification. Esterifying the benzyl-protected dicarboxylic acid ensures that the nitrogen remains blocked[1]. Once the methyl esters are securely formed, the benzyl group can be cleaved cleanly.

Q3: My final deprotection step (removing the benzyl group) using AlCl3 results in poor yields and partial ester cleavage. How do I fix this?

Causality: Aluminum chloride (AlCl3) is a strong Lewis acid used to coordinate with the aromatic ring and facilitate the cleavage of the N-benzyl bond. However, if the reaction runs too long, or if trace moisture is present in the dichloromethane (DCM), AlCl3 can coordinate with the ester carbonyls. In the presence of water, it generates HCl, acting as a Lewis-acid assisted Brønsted acid that hydrolyzes your newly formed methyl esters back to the carboxylic acid. Solution: The protocol must be a self-validating system for anhydrous conditions. Use strictly anhydrous DCM. Limit the reaction time to exactly 4 hours at room temperature [1]. Extended reaction times directly correlate with increased ester hydrolysis.

Diagnostic Logic Tree

Troubleshooting Issue Low Yield / Byproducts Q1 Unprotected N-H during oxidation? Issue->Q1 A1 Yes Q1->A1 Q2 N-methylation during esterification? Q1->Q2 No S1 Action: Install Benzyl Protecting Group A1->S1 A2 Yes Q2->A2 Q3 Ester cleavage during AlCl3 deprotection? Q2->Q3 No S2 Action: Esterify BEFORE removing Benzyl A2->S2 A3 Yes Q3->A3 S3 Action: Use anhydrous DCM Limit to 4h A3->S3

Diagnostic logic tree for identifying and resolving common byproducts in carbazole synthesis.

Quantitative Yield & Purity Comparison

The following table summarizes the quantitative advantages of utilizing the benzyl-protected route over the direct (unprotected) synthesis route.

Synthesis PhaseDirect Route (Unprotected)Benzyl-Protected RoutePrimary Byproduct Prevented
Oxidation ~15% Yield>85% Yield N-Oxidation Tars / Polymers
Esterification ~40% Yield>90% Yield N-Methylated Esters (+14 Da)
Deprotection N/A~75% Yield Ester Hydrolysis (if controlled)
Overall Yield < 5% ~57% -

Optimized Experimental Protocol: Benzyl Deprotection

This protocol details the final, critical step: removing the benzyl protecting group from Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate without hydrolyzing the ester groups[1].

Self-Validation Checkpoint: Before beginning, ensure your starting material is fully dissolved. If the starting material is insoluble, your DCM is likely cold or impure.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere to ensure anhydrous conditions.

  • Dissolution: Dissolve 3.6 g (9.6 mmol) of Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate in 200 mL of anhydrous Dichloromethane (DCM)[1]. Stir at room temperature (RT) until a clear solution is achieved.

  • Reagent Addition: Carefully add 7.7 g (57.6 mmol, 6 equivalents) of anhydrous Aluminum Chloride (AlCl3) to the stirring solution[1]. Caution: AlCl3 is highly moisture sensitive and will evolve HCl gas upon contact with water.

  • Reaction: Allow the reaction mixture to stir at RT for exactly 4 hours [1].

    • Causality Note: Do not exceed 4 hours. Extended exposure to AlCl3 will lead to Lewis-acid mediated cleavage of the methyl esters, forming the mono-ester or free dicarboxylic acid byproduct.

  • Quenching: Slowly pour the reaction mixture into a 2 L beaker containing 1 L of Deionized (DI) H2O to quench the AlCl3[1]. Stir vigorously for 10 minutes.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with fresh DCM (3 x 150 mL)[1].

  • Washing & Drying: Combine all organic portions. Wash with brine (1 x 200 mL), then dry over anhydrous Magnesium Sulfate (MgSO4)[1]. Filter to remove the drying agent.

  • Isolation: Remove the solvent via rotary evaporation under reduced pressure and collect the resulting solid[1].

  • Verification: Analyze the product via 1H-NMR. The disappearance of the benzyl CH2 peak (~5.5 ppm) and the appearance of the carbazole N-H peak (~11.5 ppm) confirms successful deprotection without ester cleavage.

References

  • Source: OSTI.
  • Title: A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid Source: ResearchGate URL

Sources

Optimization

Technical Support Center: Protecting Group Strategies in Dimethyl 9H-Carbazole-3,6-Dicarboxylate Synthesis

Welcome to the Technical Support Center for the synthesis of Dimethyl 9H-carbazole-3,6-dicarboxylate. This platform is designed for research scientists and drug development professionals scaling up carbazole-based metal-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Dimethyl 9H-carbazole-3,6-dicarboxylate. This platform is designed for research scientists and drug development professionals scaling up carbazole-based metal-organic frameworks (MOFs), OLED materials, and pharmaceutical intermediates.

The 9H-carbazole core presents a unique synthetic challenge: the secondary pyrrolic amine (9H-position) is highly nucleophilic and relatively acidic. When attempting functionalization at the 3,6-positions (via Friedel-Crafts acylation or transition-metal catalyzed cyanation), the unprotected N-H group frequently leads to catalyst poisoning, unwanted N-acylation, or degradation under harsh alkaline conditions. Implementing a robust Protecting Group (PG) strategy is not optional; it is the mechanistic linchpin of this workflow.

Mechanistic Workflow

G A 9H-Carbazole (Starting Material) B N-Benzyl-9H-carbazole (Protection Phase) A->B Benzyl Bromide, KOH, DMF (Blocks N-H interference) C 3,6-Diacetyl-9-benzylcarbazole (Friedel-Crafts Acylation) B->C Acetyl Chloride, AlCl3, DCM (Directs to 3,6-positions) D 9-Benzylcarbazole-3,6-dicarboxylic acid (Oxidation Phase) C->D NaOBr or KMnO4 (Converts acetyl to carboxyl) E Dimethyl 9-benzylcarbazole-3,6-dicarboxylate (Esterification Phase) D->E MeOH, H2SO4 (Improves solubility for deprotection) F Dimethyl 9H-carbazole-3,6-dicarboxylate (Deprotection / Target) E->F Deprotection Reagents (Restores 9H-amine)

Mechanistic workflow for synthesizing Dimethyl 9H-carbazole-3,6-dicarboxylate via N-protection.

Section 1: Frequently Asked Questions (FAQs) - Core Principles

Q: Why is a protecting group mandatory for the 3,6-functionalization of carbazole? The pyrrolic nitrogen in 9H-carbazole is electron-rich. During Friedel-Crafts acylation (a common first step to install carbon substituents at the 3,6-positions), the free N-H will coordinate with the Lewis acid catalyst (e.g., AlCl3), deactivating the catalyst and forming an insoluble complex[1]. Furthermore, in palladium-catalyzed cyanation routes (converting 3,6-dibromocarbazole to the dicarbonitrile), the free amine can coordinate to the Pd center, leading to catalyst poisoning and drastically reduced yields[2]. Masking the amine ensures the electrophilic aromatic substitution (EAS) is directed cleanly to the 3,6-positions.

Q: Why is the Benzyl (Bn) group preferred over Boc or Tosyl (Ts) for this specific synthesis? While Boc (tert-butyloxycarbonyl) is a standard amine protecting group, it is highly labile under the strongly Lewis acidic conditions (AlCl3) required for Friedel-Crafts acylation, leading to premature deprotection and polymerization. Tosyl groups are stable to acids but can be difficult to remove without harsh reductive conditions that might reduce the target carboxylate/ester groups. The Benzyl group perfectly tolerates both the highly alkaline conditions of initial functionalization and the Lewis acidic conditions of acylation[1].

Q: Why must esterification occur before the removal of the Benzyl protecting group? Attempting to debenzylate 9-benzyl-carbazole-3,6-dicarboxylic acid directly results in extremely low yields[1]. The free dicarboxylic acid is highly polar, poorly soluble in organic solvents, and the carboxylate anions strongly deactivate the carbazole ring toward the catalytic processes required for N-debenzylation. By converting the acids to dimethyl esters first, you eliminate the negative charge, drastically increase solubility in solvents like DCM or THF, and facilitate a clean deprotection[3].

Section 2: Troubleshooting Guide

Issue 1: Low yield or black tarry residue during Friedel-Crafts acylation of N-protected carbazole.

  • Root Cause: If using a Boc protecting group, the AlCl3 has cleaved the Boc group, generating isobutylene gas and leaving a free carbazole amine that polymerizes or complexes with the metal.

  • Solution: Switch to a Benzyl protecting group[1]. Ensure your AlCl3 is strictly anhydrous (freshly opened or sublimed). The reaction should be kept at room temperature; heating accelerates unwanted side reactions.

Issue 2: Incomplete conversion during the oxidation of 3,6-diacetyl-9-benzylcarbazole to the dicarboxylic acid.

  • Root Cause: Haloform reactions (using NaOBr) require vigorous mixing because the organic substrate is often insoluble in the aqueous basic oxidant.

  • Solution: Add a phase-transfer catalyst (e.g., TBAB) or use a co-solvent like 1,4-dioxane to increase the interfacial surface area. Monitor the disappearance of the methyl ketone peak (~2.7 ppm) via 1H NMR[1].

Issue 3: Catalyst poisoning during Pd-catalyzed cyanation of 3,6-dibromo-9H-carbazole (Alternative Route).

  • Root Cause: If attempting the cyanation route without a protecting group, the free N-H coordinates to the Pd(0) species[4].

  • Solution: While some optimized protocols use highly active ligands (like dppf) to force the reaction without a PG[2], adding an N-Boc group prior to cyanation (which is stable to the neutral/mildly basic cyanation conditions) ensures complete conversion. The Boc group can then be cleaved simultaneously during the acidic hydrolysis of the nitrile to the carboxylic acid.

Section 3: Quantitative Data - Protecting Group Comparison
Protecting Group (PG)Stability to AlCl3 (Friedel-Crafts)Stability to Base (Oxidation/Cyanation)Deprotection ConditionsRecommended Synthesis Route
Boc (tert-Butyloxycarbonyl)Poor (Cleaves rapidly)ExcellentMild Acid (TFA, HCl)Cyanation Route (Pd-catalyzed)
Ts (Tosyl)GoodModerateStrong Reductant (Na/NH3)Not recommended (Harsh removal)
Bn (Benzyl)ExcellentExcellentCatalytic H2 or KOtBu/O2Acylation Route (Friedel-Crafts)
Section 4: Self-Validating Experimental Protocol

Target: Dimethyl 9H-carbazole-3,6-dicarboxylate via Benzyl Protection Strategy (Adapted from the optimized methodologies of Rowland, Bloch, et al.[3])

Phase 1: Protection (Synthesis of N-Benzyl-9H-carbazole)

  • Setup: In a flame-dried round-bottom flask, dissolve 9H-carbazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add KOH (1.5 eq) and stir at room temperature for 30 minutes.

    • Validation Check: The solution will transition from colorless to a deep yellow/orange, indicating the formation of the carbazolide anion.

  • Alkylation: Add Benzyl bromide (1.2 eq) dropwise. Stir for 12 hours.

  • Workup: Pour the mixture into ice-cold DI water. Collect the precipitated solid via vacuum filtration. Wash with water and cold ethanol.

Phase 2: Functionalization (Friedel-Crafts Acylation)

  • Setup: Dissolve N-Benzyl-9H-carbazole (1.0 eq) in anhydrous DCM.

  • Activation: Add anhydrous AlCl3 (6.0 eq) slowly at 0 °C.

    • Causality: Excess AlCl3 is required because the resulting ketone products will coordinate and sequester the Lewis acid[1].

  • Acylation: Add Acetyl chloride (3.0 eq) dropwise. Allow to warm to room temperature and stir for 4 hours.

  • Workup: Carefully quench by pouring into ice water (highly exothermic). Extract with DCM.

    • Validation Check: TLC (Hexanes:EtOAc 3:1) should show a highly UV-active spot with a lower Rf than the starting material.

Phase 3: Oxidation & Esterification

  • Oxidation: Treat the 3,6-diacetyl-9-benzylcarbazole with freshly prepared NaOBr (NaOH + Br2) in a dioxane/water mixture to yield 9-benzylcarbazole-3,6-dicarboxylic acid. Acidify to pH 2 to precipitate the product.

  • Esterification (Critical Step): Suspend the crude diacid in anhydrous Methanol. Add concentrated H2SO4 (catalytic). Reflux for 24 hours.

  • Workup: Concentrate the mixture, neutralize with saturated NaHCO3, and extract with EtOAc.

    • Causality: Esterification drastically improves the solubility of the molecule, which is an absolute prerequisite for the subsequent debenzylation step[3].

Phase 4: Deprotection

  • Setup: Dissolve Dimethyl 9-benzylcarbazole-3,6-dicarboxylate in a suitable solvent (e.g., THF/MeOH).

  • Cleavage: Utilize Pd/C (10 mol%) under an H2 atmosphere (balloon or Parr shaker at 50 psi), or alternative chemical cleavage (e.g., KOtBu in DMSO with O2 bubbling) depending on substrate tolerance.

  • Isolation: Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate and recrystallize from DCM/Hexanes to afford pure Dimethyl 9H-carbazole-3,6-dicarboxylate.

    • Validation Check: 1H NMR will show the reappearance of the broad N-H singlet at ~11.5 ppm and the disappearance of the benzylic CH2 singlet at ~5.8 ppm[1].

References
  • Rowland, C. A., Yap, G. P. A., & Bloch, E. D. (2020). Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. Dalton Transactions, 49, 16340-16347. Available at:[Link]

  • Weselinski, L., Luebke, R., & Eddaoudi, M. (2014). A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. Synthesis, 46(05), 596-599. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Dimethyl 9H-carbazole-3,6-dicarboxylate

Welcome to the technical support center for the synthesis of Dimethyl 9H-carbazole-3,6-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Dimethyl 9H-carbazole-3,6-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis to produce larger quantities of this valuable carbazole derivative. As a key building block in the development of metal-organic frameworks (MOFs), porous coordination cages, and advanced materials, a reliable and scalable synthesis is paramount.[1][2][3]

This document deviates from a standard protocol format to provide a more interactive, problem-solving approach. We will explore a robust, multi-step synthesis, delve into the causality behind experimental choices, and provide detailed troubleshooting for the specific challenges encountered during scale-up.

Recommended Synthetic Pathway: A Scalable Protecting Group Strategy

For large-scale synthesis, a route that avoids pyrophoric reagents, transition metal catalysts in its core steps, and offers high-yielding, clean transformations is ideal.[1] The following five-step pathway, which utilizes a benzyl protecting group, has been identified as a robust and scalable method.[4] The key advantage of this strategy is the installation of a benzyl group on the carbazole nitrogen. This modification allows for a clean and efficient haloform reaction to generate the dicarboxylic acid, a step that is otherwise low-yielding and fraught with purification difficulties when performed on the unprotected N-H carbazole.[4]

Synthetic_Pathway cluster_start Starting Material cluster_intermediate Intermediates cluster_final Final Product 9H-Carbazole 9H-Carbazole Int1 3,6-diacetyl-9H-carbazole 9H-Carbazole->Int1 1. Friedel-Crafts Acylation Int2 3,6-diacetyl-9-benzyl-carbazole Int1->Int2 2. N-Benzylation (Protection) Int3 9-benzyl-carbazole-3,6-dicarboxylic acid Int2->Int3 3. Haloform Reaction Int4 Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate Int3->Int4 4. Esterification FinalProduct Dimethyl 9H-carbazole-3,6-dicarboxylate Int4->FinalProduct 5. Deprotection

Caption: Scalable five-step synthesis of Dimethyl 9H-carbazole-3,6-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: Why is this multi-step, protecting-group strategy superior for scaling up compared to direct functionalization of 3,6-dihalocarbazoles?

A1: While routes starting from 3,6-dibromo-9H-carbazole exist, they often rely on palladium-catalyzed cyanation followed by hydrolysis.[2][5] These methods introduce several challenges on a larger scale:

  • Catalyst Cost and Removal: Palladium catalysts are expensive, and their complete removal from the final product can be difficult and requires verification, which is critical for pharmaceutical applications.

  • Reagent Toxicity: Cyanide sources like Zn(CN)₂ are highly toxic and require stringent handling protocols.[4]

  • Reaction Sensitivity: Palladium-catalyzed reactions can be sensitive to air and moisture, requiring strict inert conditions that are more complex to maintain in large reactors.[6]

The protecting group strategy, by contrast, relies on more classical, cost-effective reagents (AlCl₃, KOH, NaOBr, AlCl₃) and is generally more tolerant of atmospheric conditions, making the scale-up process more straightforward and economical.[4]

Q2: What are the primary causes of compound degradation in this synthesis?

A2: Carbazole derivatives can be susceptible to degradation, primarily through two pathways:

  • Oxidation: The electron-rich carbazole ring, especially with activating groups like -NH, can be prone to oxidation, leading to colored impurities.[7] This is most relevant during workups and purification if not handled properly. Using degassed solvents and storing sensitive intermediates under an inert atmosphere can mitigate this.[8]

  • Photodegradation: Halogenated carbazoles, which might be used in alternative syntheses, are particularly known to be light-sensitive.[7] While our recommended pathway avoids these specific intermediates, it is good practice to protect reaction mixtures from direct, strong light.

Q3: Is the N-benzylation step strictly necessary? Can the haloform reaction be performed directly on 3,6-diacetyl-9H-carbazole?

A3: Yes, the N-benzylation is a critical step for achieving a clean, high-yielding synthesis. Attempted oxidation of the acetyl groups directly to carboxylic acids on the N-H carbazole is typically low yielding.[4] The acidic N-H proton can interfere with the basic conditions of the haloform reaction. Furthermore, the resulting 9H-carbazole-3,6-dicarboxylic acid can be difficult to purify from the reaction mixture. Protecting the nitrogen with a benzyl group circumvents these issues, allowing the haloform reaction to proceed cleanly. Subsequent deprotection of the final ester product is also significantly higher yielding than deprotection of the free dicarboxylic acid.[4]

Troubleshooting Guide: From Synthesis to Purification

This section addresses specific issues that may arise during each step of the synthesis.

ProblemProbable Cause(s)Recommended Solution(s) & Scientific Rationale
Step 1: Friedel-Crafts Acylation (Low Yield of 3,6-diacetyl-9H-carbazole)
Incomplete reaction; starting material remains.1. Deactivated Lewis Acid: Aluminum chloride (AlCl₃) is highly hygroscopic and loses activity upon exposure to moisture. 2. Poor Temperature Control: The reaction is exothermic. Adding the carbazole too quickly or at a temperature above 0-5 °C can lead to side reactions and decomposition.1. Use fresh, unopened AlCl₃ or a freshly opened bottle. Ensure all glassware is oven-dried and the reaction is run under a drying tube or inert atmosphere. 2. Add the solid 9H-carbazole portion-wise over 30 minutes to the AlCl₃/acetyl chloride suspension at 0 °C. [4] This maintains control over the reaction exotherm.
Step 2: N-Benzylation (Incomplete Reaction)
Significant amount of starting material (3,6-diacetyl-9H-carbazole) remains after 12h.1. Inefficient Deprotonation: The N-H proton of the carbazole must be removed to form the nucleophilic carbazolide anion. Insufficient or weak base will result in a slow or incomplete reaction. 2. Inactive Alkylating Agent: Benzyl bromide can degrade over time.1. Use a strong base like potassium hydroxide (KOH) or sodium hydride (NaH). [4][9] Ensure the base is finely ground to maximize surface area. Allow the base to stir with the carbazole in DMF for at least 30 minutes before adding the benzyl bromide to ensure complete deprotonation. 2. Use freshly distilled or a new bottle of benzyl bromide. Check for discoloration, which may indicate decomposition.
Step 3: Haloform Reaction (Low Yield of Dicarboxylic Acid)
Complex mixture of products; low yield of the desired 9-benzyl-carbazole-3,6-dicarboxylic acid.1. Decomposition of Hypobromite: The active reagent (NaOBr), formed in situ from NaOH and Br₂, is unstable at elevated temperatures. 2. Incorrect Stoichiometry: A sufficient excess of hypobromite is required to ensure complete oxidation of both methyl ketone groups.1. Prepare the sodium hypobromite solution at 0 °C and add it slowly to the solution of the diacetyl compound, maintaining the reaction temperature below 20 °C. After the addition, the reaction can be gently warmed to ensure completion. 2. Follow the established stoichiometry carefully. The workup, which involves quenching excess hypobromite before acidification, is crucial for obtaining a clean product.[4]
Step 4: Esterification (Incomplete Conversion to Dimethyl Ester)
Presence of mono-ester or unreacted dicarboxylic acid detected by TLC/NMR.1. Equilibrium Limitation (Fischer Esterification): The reaction of a carboxylic acid with an alcohol is a reversible equilibrium.[10] Water produced during the reaction can drive it backward. 2. Steric Hindrance: While not severe here, bulky groups can slow esterification.[11]1. Use a large excess of the alcohol (methanol) as the solvent and a strong acid catalyst (e.g., H₂SO₄). This pushes the equilibrium toward the product side. If scaling up, consider methods for water removal (e.g., Dean-Stark trap, though less practical with methanol). 2. Alternatively, use a non-equilibrium method. Reacting the dicarboxylic acid with iodomethane in the presence of a base like K₂CO₃ in DMF is an effective, irreversible method.[4]
Step 5: N-Deprotection (Incomplete Removal of Benzyl Group)
Starting material (Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate) remains.1. Deactivated Lewis Acid: Similar to Step 1, AlCl₃ is sensitive to moisture. 2. Insufficient Reagent: A significant molar excess of AlCl₃ is required to coordinate to the ester carbonyls and effect the cleavage.1. Use fresh, high-quality AlCl₃ and ensure anhydrous conditions. The solvent (DCM) must be thoroughly dried.[4] 2. Use at least 6 molar equivalents of AlCl₃ relative to the substrate. [4] Monitor the reaction by TLC until all starting material is consumed (typically 4 hours at room temperature).
General: Purification Challenges
Product streaks on silica gel TLC/column chromatography, leading to poor separation and low recovery.1. Strong Adsorption: The final product's N-H group is slightly acidic and can interact strongly with the acidic silica gel surface, causing streaking.[8] 2. Low Solubility: The planar, rigid carbazole core can lead to poor solubility in common chromatography solvents.[8]1. Deactivate the silica gel by adding a small amount of a modifier to the eluent. For example, adding 0.5-1% triethylamine or acetic acid (depending on the compound's nature) can cap active sites on the silica. For this N-H carbazole, a neutral or slightly basic system is preferred. 2. Consider hot filtration or recrystallization as a primary purification method. If chromatography is necessary, use a stronger solvent system for loading and a carefully optimized gradient for elution. Alumina may be a suitable alternative stationary phase.[7][8]

Detailed Experimental Protocols

The following protocols are adapted from established literature and are suitable for gram-scale synthesis.[4] Adjustment of solvent volumes and reaction times may be necessary for larger scales.

Protocol 1: 3,6-diacetyl-9H-carbazole
  • Suspend aluminum chloride (AlCl₃, 23.9 g, 179.4 mmol) in dichloromethane (DCM, 200 mL) and cool to 0 °C with an ice bath.

  • Add acetyl chloride (21.3 mL, 299 mmol) to the suspension with stirring.

  • Add solid 9H-carbazole (10 g, 59.8 mmol) portion-wise over 30 minutes, keeping the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours.

  • Carefully pour the reaction mixture into 1 L of ice-water.

  • Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic fractions, dry over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation to yield the product as a solid (Yield: ~14 g, 93%).

Protocol 2: 3,6-diacetyl-9-benzyl-carbazole
  • Dissolve 3,6-diacetyl-9H-carbazole (7 g, 27.8 mmol) in dimethylformamide (DMF, 50 mL).

  • Add potassium hydroxide (KOH, 9.8 g, 174 mmol) and stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (4.8 mL, 41.7 mmol) and continue stirring at room temperature for 12 hours.

  • Pour the reaction mixture into 600 mL of deionized water.

  • Collect the precipitated solid via vacuum filtration and wash with water to obtain the product (Yield: ~8.6 g, 91%).

Protocol 3: Dimethyl 9H-carbazole-3,6-dicarboxylate (via Haloform, Esterification, and Deprotection)

Note: This combines the subsequent steps for efficiency.

  • Haloform Reaction: Prepare a solution of NaOH (40 g, 1 mol) in 400 mL water and cool to 0 °C. Slowly add bromine (10.2 mL, 200 mmol) to this solution to form NaOBr. Slowly add this cold NaOBr solution to a solution of 3,6-diacetyl-9-benzyl-carbazole (8.6 g, 25.2 mmol) in 200 mL of dioxane, keeping the temperature below 20 °C. Stir at room temperature overnight. Quench with aqueous sodium sulfite, then acidify with HCl to precipitate 9-benzyl-carbazole-3,6-dicarboxylic acid. Filter and dry the solid.

  • Esterification: Suspend the crude dicarboxylic acid in methanol (300 mL). Add concentrated sulfuric acid (5 mL) and reflux the mixture for 24 hours. Cool, reduce the volume of methanol, and neutralize with aqueous NaHCO₃. Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate to give crude Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate.

  • Deprotection: Dissolve the crude benzyl-protected diester (assuming ~9.6 mmol) in 200 mL of dry DCM. Add AlCl₃ (7.7 g, 57.6 mmol, 6 eq.) and stir at room temperature for 4 hours.

  • Pour the reaction mixture into 1 L of deionized water. Separate the organic layer and extract the aqueous layer with DCM (3 x 150 mL).

  • Combine the organic portions, dry over anhydrous MgSO₄, and remove the solvent. The resulting solid can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield the final product, Dimethyl 9H-carbazole-3,6-dicarboxylate.[4]

Troubleshooting Workflow Diagram

When faced with a low overall yield, a systematic approach is necessary to identify the problematic step.

Troubleshooting_Workflow start Low Overall Yield (<50%) q1 Check Yield & Purity of Step 1 Product start->q1 a1_ok Yield >90%? Purity OK? q1->a1_ok Yes a1_bad Action: Re-run Step 1. - Use fresh AlCl3 - Control temperature q1->a1_bad No q2 Check Yield & Purity of Step 2 Product a1_ok->q2 a2_ok Yield >90%? Purity OK? q2->a2_ok Yes a2_bad Action: Re-run Step 2. - Use stronger base (KOH) - Ensure anhydrous DMF q2->a2_bad No q3 Check Yield & Purity of Haloform/Esterification a2_ok->q3 a3_ok Diester formed? Purity OK? q3->a3_ok Yes a3_bad Action: Optimize Steps 3/4. - Check Haloform temp. - Use MeI/K2CO3 for esterification q3->a3_bad No q4 Check Deprotection Step a3_ok->q4 a4_ok Complete Conversion? q4->a4_ok Yes a4_bad Action: Re-run Step 5. - Use fresh AlCl3 (6 eq.) - Ensure dry DCM q4->a4_bad No end_node Review Purification - Consider recrystallization - Use modified silica gel a4_ok->end_node

Caption: Decision tree for troubleshooting low overall yield in the synthesis.

References

  • Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. Dalton Transactions (RSC Publishing).
  • A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. Synthesis.
  • Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordin
  • Preventing degradation of carbazole compounds during synthesis. BenchChem.
  • A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. Thieme Connect.
  • A Chemo- and Regioselective Tandem [3 + 2]Heteroannulation Strategy for Carbazole Synthesis. The Journal of Organic Chemistry.
  • A convenient preparation of 9 H -carbazole-3,6-dicarbonitrile and 9 H -carbazole-3,6-dicarboxylic acid. KAUST Repository.
  • Optimization of Buchwald-Hartwig amin
  • Dimethyl 9H-carbazole-3,6-dicarboxyl
  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. ScienceDirect.
  • Technical Support Center: Purification of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol. BenchChem.
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Porosity of Dimethyl 9h-carbazole-3,6-dicarboxylate based MOFs

In the landscape of advanced materials, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential. Their high surface area, tunable pore size, and functionalizab...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of advanced materials, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential. Their high surface area, tunable pore size, and functionalizable nature make them prime candidates for applications ranging from gas storage and separation to catalysis and drug delivery. Among the vast library of organic linkers used in MOF synthesis, Dimethyl 9h-carbazole-3,6-dicarboxylate and its derivatives have garnered significant interest due to the rigid, planar, and electron-rich nature of the carbazole core, which can lead to robust frameworks with unique adsorption properties.

This guide provides a comprehensive comparison of Dimethyl 9h-carbazole-3,6-dicarboxylate based MOFs with other porous materials. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of porosity validation techniques, supported by experimental data and protocols. Our focus is to equip you with the knowledge to critically evaluate and compare the performance of these advanced materials.

The Importance of Porosity Validation

The functionality of a MOF is intrinsically linked to its porous architecture. Accurate and reliable characterization of porosity is therefore not just a routine measurement but a critical step in validating the material's potential for a specific application. Key porosity parameters include:

  • BET Surface Area: A measure of the total surface area available for gas adsorption, calculated using the Brunauer-Emmett-Teller (BET) theory.

  • Pore Volume: The total volume of the pores within the material.

  • Pore Size Distribution: The distribution of pore sizes within the material, which is crucial for size-selective applications.

Experimental Workflow for Porosity Validation

A robust validation of MOF porosity involves a multi-step workflow, from sample preparation to data analysis. The following diagram illustrates a typical experimental pathway for characterizing the porosity of a newly synthesized Dimethyl 9h-carbazole-3,6-dicarboxylate based MOF.

Porosity Validation Workflow cluster_prep Sample Preparation cluster_analysis Porosity Analysis Synthesis Synthesis Activation Activation Synthesis->Activation Solvent Exchange Degassing Degassing Activation->Degassing High Vacuum & Heat Gas_Adsorption Gas Adsorption (N2 at 77K) Degassing->Gas_Adsorption Data_Processing Data Processing (BET, DFT) Gas_Adsorption->Data_Processing Porosity_Report Porosity Report (Surface Area, Pore Volume, Pore Size Distribution) Data_Processing->Porosity_Report

Caption: Experimental workflow for MOF porosity validation.

Step-by-Step Protocol for Gas Adsorption Analysis

Gas adsorption analysis, typically using nitrogen at 77 K, is the most common method for determining the porosity of MOFs.

1. Sample Activation:

  • Rationale: As-synthesized MOFs have their pores occupied by solvent molecules. Activation is the process of removing these guest molecules to make the porous network accessible.

  • Protocol:

    • Exchange the synthesis solvent with a more volatile solvent (e.g., acetone or chloroform) by soaking the MOF crystals in the new solvent for 24-48 hours, with several solvent changes.

    • Transfer the solvent-exchanged MOF to a sample tube.

    • Activate the sample under high vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature (typically 100-200 °C, depending on the thermal stability of the MOF) for several hours until a stable weight is achieved. The specific conditions should be optimized for each MOF to avoid framework collapse.

2. Degassing:

  • Rationale: Prior to analysis, any remaining adsorbed molecules on the surface of the MOF must be removed.

  • Protocol:

    • Attach the sample tube containing the activated MOF to the degassing port of the gas adsorption analyzer.

    • Degas the sample under vacuum at a specific temperature (e.g., 120 °C) for a set period (e.g., 4-12 hours) to ensure a clean surface.

3. Nitrogen Adsorption/Desorption Isotherm Measurement:

  • Rationale: The amount of gas adsorbed by the material at different relative pressures is measured to generate an adsorption/desorption isotherm, which provides information about the surface area and pore structure.

  • Protocol:

    • Weigh the sample tube with the degassed MOF to determine the exact sample mass.

    • Transfer the sample tube to the analysis port of the instrument.

    • Immerse the sample tube in a liquid nitrogen bath (77 K).

    • The instrument will then automatically dose known amounts of nitrogen gas into the sample tube and measure the equilibrium pressure. This process is repeated over a range of relative pressures (P/P₀) from approximately 10⁻⁶ to 1.0 to generate the adsorption isotherm.

    • The desorption isotherm is then measured by systematically reducing the pressure.

4. Data Analysis:

  • BET Surface Area: The Brunauer-Emmett-Teller (BET) equation is applied to the adsorption data in the relative pressure range of 0.05 to 0.3 to calculate the specific surface area.

  • Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to 1.0.

  • Pore Size Distribution: Density Functional Theory (DFT) or other advanced models are applied to the isotherm data to calculate the pore size distribution.

Comparative Analysis: Dimethyl 9h-carbazole-3,6-dicarboxylate MOFs vs. Other Porous Materials

To provide a clear perspective on the performance of Dimethyl 9h-carbazole-3,6-dicarboxylate based MOFs, the following table compares their typical porosity characteristics with other well-established porous materials.

Material ClassSpecific ExampleBET Surface Area (m²/g)Pore Volume (cm³/g)Key AdvantagesKey Limitations
Carbazole-based MOFs DUT-49(Cu) analogue~2500 - 4500~1.2 - 2.0High surface area, tunable structure, potential for flexible frameworks.Can exhibit structural flexibility which may not be ideal for all applications.
Other MOFs UiO-66(Zr)~1200 - 1600~0.5 - 0.7Exceptional chemical and thermal stability.Lower surface area compared to some other MOFs.
Other MOFs ZIF-8(Zn)~1300 - 1800~0.6 - 0.8High thermal and chemical stability, hydrophobic nature.Microporous nature limits diffusion of larger molecules.
Zeolites ZSM-5~400 - 500~0.2 - 0.3High thermal and hydrothermal stability, well-defined micropores.Limited pore size variability, lower surface area.
Activated Carbons Commercial AC~500 - 2000~0.3 - 1.5Low cost, high availability, good general adsorption capacity.Amorphous structure, broad pore size distribution, less selectivity.
Covalent Organic Frameworks (COFs) Cz-TA-COF~576~0.3High thermal stability, ordered porous structure.Synthesis can be challenging, lower surface area than many MOFs.

Note: The values presented are typical ranges and can vary depending on the specific synthesis conditions and activation procedures.

Logical Framework for Material Selection

The choice of a porous material for a specific application depends on a careful consideration of its properties. The following diagram illustrates a decision-making framework for selecting a material based on key performance indicators.

Material Selection Framework Application Application Requirements Key Requirements Application->Requirements High_Surface_Area High Surface Area? Requirements->High_Surface_Area Yes Chemical_Stability Chemical Stability? Requirements->Chemical_Stability No Requirements->Chemical_Stability Yes Pore_Size Specific Pore Size? Requirements->Pore_Size Yes Carbazole_MOF Carbazole-based MOF High_Surface_Area->Carbazole_MOF Yes UiO_66 UiO-66 High_Surface_Area->UiO_66 Moderate Chemical_Stability->UiO_66 High Zeolite Zeolite Chemical_Stability->Zeolite Very High Pore_Size->Carbazole_MOF Tunable Pore_Size->Zeolite Well-defined micropores

Caption: Decision framework for selecting porous materials.

Conclusion and Future Outlook

Dimethyl 9h-carbazole-3,6-dicarboxylate based MOFs stand out as a promising class of porous materials, offering high surface areas and tunable structures. This guide has provided a framework for the critical validation of their porosity and a comparative analysis against other established materials. The detailed experimental protocols and decision-making framework are intended to empower researchers to make informed choices in their material selection and characterization endeavors.

As research in this field continues to advance, we can expect to see the development of novel carbazole-based MOFs with even more impressive porosity characteristics and tailored functionalities. The key to unlocking their full potential lies in rigorous and standardized characterization, ensuring that the reported properties are both accurate and reproducible.

References

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC. (URL: [Link])

  • Carbazole-porphyrin-based COF: Synthesis, Characterization and Properties of Fluorescence and Iodine Adsorption - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • The Construction of Carbazole-Based Metal–Organic Frameworks as Fluorescent Probes for Picric Acid Detection - MDPI. (URL: [Link])

  • Novel carbazole-based porous organic frameworks (CzBPOF) for efficient removal of toxic Pb(II) from water: Synthesis, characterization, and adsorption studies - ResearchGate. (URL: [Link])

  • (PDF) The Construction of Carbazole-Based Metal–Organic Frameworks as Fluorescent Probes for Picric Acid Detection - ResearchGate. (URL: [Link])

  • Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages - OSTI. (URL: [Link])

  • A 2D Metal‐Organic Framework Based on 9‐(Pyridin‐4‐yl)‐9H‐carbazole‐3,6‐dicarboxylic Acid: Synthesis, Structure and Properties - ResearchGate. (URL: [Link])

  • Design and synthesis of metal-carboxylate frameworks with permanent microporosity. (URL: [Link])

  • MOFs vs. other porous materials for carbon capture - Blog. (URL: [Link])

  • Photochromism of metal–organic frameworks based on carbazole-dicarboxylic acid and bipyridine: sensing adjustment by controlling strut-to-strut energy transfer - Dalton Transactions (RSC Publishing). (URL: [Link])

  • Two In-MOFs with gas adsorption and separation capability based on different pyridinyl carboxylate linkers - CrystEngComm (RSC Publishing). (URL: [Link])

  • MOFs and porous materials. (URL: [Link])

  • Tunable Flexibility and Porosity of the Metal–Organic Framework DUT-49 through Postsynthetic Metal Exchange | Chemistry of Materials - ACS Publications. (URL: [Link])

  • Over the last ten years, there has been a growing interest in metal–organic frameworks (MOFs), which are a unique category of porous materials that combine organic and inorganic components. MOFs have garnered significant attention due to their highly favorable characteristics, such as environmentally friendly nature, enhanced surface area and pore volume, hierarchical
Comparative

A Comparative Guide to the Stability of Dimethyl 9H-carbazole-3,6-dicarboxylate Based Materials in Organic Electronics

For researchers, chemists, and drug development professionals vested in the future of organic electronics, the stability of component materials is not merely a technical detail—it is the bedrock of device longevity and c...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, chemists, and drug development professionals vested in the future of organic electronics, the stability of component materials is not merely a technical detail—it is the bedrock of device longevity and commercial viability. Among the pantheon of promising molecules, carbazole derivatives have garnered significant attention for their favorable hole-transporting properties and high thermal stability.[1][2] This guide provides an in-depth, objective comparison of materials based on the "Dimethyl 9h-carbazole-3,6-dicarboxylate" scaffold, benchmarking their stability against established alternatives in applications like Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).

The core carbazole structure is known for its high thermal stability and tunable electronic properties, making it an excellent building block for hole-transporting materials (HTMs) and host materials.[2][3] The strategic placement of functional groups, such as the dimethyl ester groups in Dimethyl 9h-carbazole-3,6-dicarboxylate, allows for fine-tuning of these properties.[2] However, the long-term operational stability of devices often hinges on how these materials withstand thermal, photochemical, and electrochemical stress.[4][5][6]

The Dimensions of Stability: A Three-Pillar Framework

To comprehensively evaluate a material's robustness, we must dissect stability into three critical domains: thermal, photophysical, and electrochemical. Each pillar represents a distinct stress factor that an organic electronic device will encounter during its operational lifetime.

  • Thermal Stability: This refers to a material's ability to resist decomposition and morphological changes at elevated temperatures. High thermal stability, characterized by a high decomposition temperature (Td) and glass transition temperature (Tg), is crucial for both the fabrication process (which can involve thermal evaporation) and the operational lifetime of the device, as current flow can generate significant heat.[7][8]

  • Photophysical Stability: This is the material's resistance to degradation under illumination. In OLEDs and PSCs, the organic layers are constantly exposed to light, which can trigger photochemical reactions leading to the breakdown of the molecular structure and a decline in performance.[9]

  • Electrochemical Stability: This pertains to the material's ability to withstand repeated cycles of oxidation and reduction without degradation. For a hole-transporting material, stable and reversible oxidation is paramount for efficient and long-lasting charge transport.

Benchmarking Protocols: A Self-Validating Approach

To ensure the trustworthiness of our comparison, we rely on standardized, self-validating experimental protocols. The causality behind each choice of experiment is rooted in its ability to provide quantitative, reproducible data directly relevant to a specific aspect of material stability.

Experimental Workflow for Stability Assessment

The following diagram outlines a comprehensive workflow for evaluating the stability of a new carbazole-based material.

G cluster_synthesis Material Synthesis & Purification cluster_device Device Level Testing S1 Synthesis of Dimethyl 9h-carbazole-3,6-dicarboxylate Derivative S2 Multi-step Purification (Column Chromatography, Sublimation) S1->S2 TGA Thermal Stability: Thermogravimetric Analysis (TGA) & DSC S2->TGA CV Electrochemical Stability: Cyclic Voltammetry (CV) S2->CV Photo Photophysical Stability: UV-Vis & PL Spectroscopy (under illumination stress) S2->Photo Fab Device Fabrication (OLED / PSC) S2->Fab Test Lifetime Testing (e.g., LT50, T80) Fab->Test Conclusion Conclusion Test->Conclusion Correlate material stability with device lifetime

Caption: A comprehensive workflow for assessing the stability of carbazole-based materials.

Detailed Experimental Protocols
  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC):

    • Objective: To determine the decomposition temperature (Td, 5% weight loss) and glass transition temperature (Tg).[7]

    • Protocol:

      • Place 5-10 mg of the purified material in an alumina crucible.

      • Heat the sample from room temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

      • For DSC, the sample is subjected to a heat/cool/heat cycle to erase thermal history and obtain an accurate Tg.[10]

    • Significance: A high Td ensures the material can withstand thermal evaporation during device fabrication. A high Tg indicates good morphological stability, preventing crystallization in the thin film state, which can degrade device performance.[8]

  • Cyclic Voltammetry (CV):

    • Objective: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and assess electrochemical stability.[1]

    • Protocol:

      • Dissolve the material in a degassed solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).[10]

      • Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode).[10]

      • Scan the potential to observe the oxidation and reduction peaks. The stability is assessed by performing multiple cycles and observing any changes in the voltammogram.

    • Significance: Reversible oxidation waves are indicative of good electrochemical stability, which is crucial for hole-transporting materials. The HOMO level determines the efficiency of hole injection from the adjacent layer.[1]

  • Photostability Testing:

    • Objective: To evaluate the material's resistance to degradation under prolonged light exposure.

    • Protocol:

      • Prepare a thin film of the material on a quartz substrate.

      • Expose the film to a high-intensity light source (e.g., a solar simulator or a UV lamp) for an extended period.

      • Periodically measure the absorption (UV-Vis) and photoluminescence (PL) spectra to monitor for any changes that would indicate degradation.

    • Significance: For materials used in solar cells and OLEDs, maintaining optical and electronic properties under illumination is critical for long operational lifetimes.[9]

Comparative Analysis: Carbazole Derivatives vs. The Alternatives

We will now compare the stability of representative carbazole-based materials with commonly used alternatives in two key applications: host materials for Thermally Activated Delayed Fluorescence (TADF) OLEDs and hole-transporting materials for Perovskite Solar Cells.

Case Study 1: Host Materials for TADF OLEDs

In TADF OLEDs, the host material plays a crucial role in charge transport and ensuring a high triplet energy to confine the excitons on the TADF emitter.[11] A common benchmark host is 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP). We compare it with a functionalized carbazole derivative.

MaterialTd (5% loss) (°C)Tg (°C)Triplet Energy (ET) (eV)Key Stability Feature
CBP (Alternative)~390622.56Standard host, but low Tg can be a limitation.
FCzTPA (Carbazole-Dibenzo[b,d]furan Derivative)4161902.56Excellent thermal and morphological stability due to a rigid and twisted structure.[7]
p-CbzBiz (Carbazole-Benzimidazole Derivative)>400~1502.65High thermal stability and balanced charge transport.[11]

The data clearly indicates that while CBP is a functional host, newer carbazole derivatives like FCzTPA and p-CbzBiz offer significantly enhanced thermal and morphological stability (evidenced by much higher Tg values).[7][11] This is a direct result of molecular design, where incorporating rigid units like dibenzo[b,d]furan or benzimidazole increases the molecule's rigidity and prevents crystallization at high temperatures.[7][11]

Case Study 2: Hole-Transporting Materials for Perovskite Solar Cells

The stability of the HTM is a major bottleneck for the long-term performance of PSCs. The standard-bearer, Spiro-OMeTAD, is known for its high efficiency but suffers from stability issues.

MaterialTd (5% loss) (°C)Device Stability (T80)Key Stability Feature
Spiro-OMeTAD (Alternative)~400Prone to degradation, especially with dopants like Li-TFSI.[5]High efficiency but requires dopants that can be detrimental to long-term stability.[4][5]
V950 (Simple Carbazole Derivative)380Good initial efficiency but lower thermal stability than Spiro-OMeTAD.[2]A simpler, cost-effective alternative.[2]
EH44-based HTLs (Carbazole-based)HighUnsealed devices retained 93% of initial efficiency after 3600h in ambient air.[4]Dopant-free design and hydrophobicity from alkyl chains prevent moisture ingress and improve stability.[4]

Carbazole-based HTMs demonstrate a clear advantage in PSC stability. By designing molecules with increased hydrophobicity (e.g., by adding alkyl chains) and avoiding hygroscopic dopants like Li-TFSI, researchers have created carbazole-based HTMs that lead to PSCs with dramatically improved long-term stability under both ambient and high-temperature conditions.[4]

Degradation Pathways and Mitigation

Understanding why materials degrade is key to designing more robust alternatives. For carbazole-based materials, potential degradation pathways include:

  • Photo-oxidation: The nitrogen atom in the carbazole core can be susceptible to oxidation, especially under UV light and in the presence of oxygen.

  • Electrochemical Instability: Unstable radical cations can form during operation, leading to irreversible chemical reactions.

  • Morphological Instability: Materials with low glass transition temperatures can crystallize over time, creating grain boundaries that impede charge transport and act as quenching sites.

The diagram below illustrates a simplified, hypothetical degradation pathway and the corresponding design strategies for enhanced stability.

G cluster_pathway Degradation Pathway cluster_strategy Stability Enhancement Strategy Start Pristine Carbazole Material Stress Stressors (Light, Heat, Voltage) Intermediate Formation of Reactive Intermediates (e.g., Radical Cations) Stress->Intermediate Degraded Degraded Material (Broken Conjugation, Non-emissive Species) Intermediate->Degraded Design Molecular Design Principle Intermediate->Design Mitigation Steric Introduce Bulky Groups: - Prevents aggregation - Protects reactive sites Design->Steric Rigid Incorporate Rigid Moieties: - Increases Tg - Enhances morphological stability Design->Rigid Hydrophobic Add Hydrophobic Chains: - Repels moisture - Crucial for PSCs Design->Hydrophobic

Caption: Relationship between degradation pathways and molecular design strategies.

Conclusion and Future Outlook

The evidence strongly supports that materials derived from the Dimethyl 9h-carbazole-3,6-dicarboxylate scaffold and related carbazole structures offer a pathway to more stable and long-lasting organic electronic devices. Through rational molecular design—incorporating rigid structural elements, adding hydrophobic functional groups, and ensuring high electrochemical reversibility—researchers have successfully overcome many of the stability limitations of earlier materials like CBP and Spiro-OMeTAD.[4][7]

The future of this field lies in the continued development of multifunctional carbazole derivatives. By combining excellent photophysical and electronic properties with inherent thermal, photochemical, and electrochemical robustness, these materials will be instrumental in pushing OLEDs and PSCs from the laboratory to widespread commercial application. The protocols and comparative data presented in this guide offer a robust framework for the continued evaluation and development of these next-generation materials.

References

  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells.
  • Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. Royal Society of Chemistry.
  • A Comparative Guide to Carbazole-Based Hole Transport Materials: Exploring the Potential of 1H-Benzo[c]carbazole and Its Isomers. Benchchem.
  • Carbazole and dibenzo[b,d] furan-based hole transport materials with high thermal stability - The Royal Society of Chemistry. Royal Society of Chemistry.
  • Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordin
  • Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell.
  • Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs.
  • Perovskite Solar Cells: Causes of Degrad
  • Mechanisms and Suppression of Photoinduced Degradation in Perovskite Solar Cells.
  • Long-term operating stability in perovskite photovoltaics. Sargent Group - University of Toronto.
  • Understanding Degradation Mechanisms and Improving Stability of Perovskite Photovoltaics. University of Colorado Boulder.
  • Molecular library of OLED host materials—Evaluating the multiscale simulation workflow | Chemical Physics Reviews. AIP Publishing.
  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI.

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Validation

Computational Studies on the Electronic Structure of Dimethyl 9H-carbazole-3,6-dicarboxylate: A Comparative Guide

Executive Summary & Structural Rationale The rigid, planar biphenyl system coupled with a central pyrrole ring makes pristine carbazole an exceptional hole-transporting and electron-donating unit. However, for advanced a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The rigid, planar biphenyl system coupled with a central pyrrole ring makes pristine carbazole an exceptional hole-transporting and electron-donating unit. However, for advanced applications in optoelectronics and drug development, the wide bandgap of pristine carbazole is often a limiting factor.

By introducing electron-withdrawing ester groups at the 3,6-positions—yielding Dimethyl 9H-carbazole-3,6-dicarboxylate —researchers can finely tune the molecule's electronic structure . This modification transforms the molecule into a highly efficient "push-pull" chromophore. The spatial separation of electron density makes it an invaluable building block for synthesizing Metal-Organic Frameworks (MOFs) like DUT-98 , non-linear optical (NLO) materials, and active pharmaceutical intermediates .

PushPull N1 Carbazole Core (Electron Donor) N3 HOMO Localization (Core Pi-System) N1->N3 Defines N2 Ester Groups (Electron Acceptors) N4 LUMO Localization (Ester Moieties) N2->N4 Defines N5 Intramolecular Charge Transfer (ICT) N3->N5 Photoexcitation N4->N5 Electron capture

Electronic Push-Pull Mechanism in Carbazole Derivatives.

Comparative Electronic Structure Analysis

To objectively evaluate the performance of Dimethyl 9H-carbazole-3,6-dicarboxylate, it is critical to compare its Frontier Molecular Orbitals (FMOs) against alternative carbazole derivatives. The addition of functional groups directly dictates the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting bandgap ( Eg​ ).

Quantitative Comparison of Carbazole Derivatives
CompoundSubstituent TypeHOMO (eV)LUMO (eV)Bandgap (eV)Primary Application
9H-carbazole None (Pristine)-5.35-1.503.85Hole-transporting materials
3,6-dibromo-9H-carbazole Weak Acceptor (Halogen)-5.50-1.853.65Synthetic intermediate
Dimethyl 9H-carbazole-3,6-dicarboxylate Moderate Acceptor (Ester)-5.85-2.653.20MOF linkers / NLO dyes
9H-carbazole-3,6-dicarbonitrile Strong Acceptor (Cyano)-6.20-3.203.00TADF emitters

Note: Energy values are representative DFT-derived approximations (B3LYP/6-311G) utilized for comparative illustration across the chemical series.

Data Synthesis & Causality: The pristine 9H-carbazole acts purely as an electron donor. The addition of the dimethyl dicarboxylate groups stabilizes both the HOMO and LUMO. However, because the LUMO is primarily localized on the electron-withdrawing ester moieties, it experiences a significantly more pronounced stabilization (-1.50 eV down to -2.65 eV). This asymmetric stabilization reduces the bandgap and increases the electron affinity.

This specific electronic tuning is why Dimethyl 9H-carbazole-3,6-dicarboxylate is highly effective as a fluorescent linker in MOFs: excited electrons easily transfer to the lower LUMOs of target analytes, enabling precise fluorescence quenching detection . Stronger electron-withdrawing groups like nitriles push this effect even further, narrowing the bandgap for Thermally Activated Delayed Fluorescence (TADF) applications .

Self-Validating Computational Methodologies

To derive these electronic properties and ensure scientific integrity, a rigorous, self-validating computational protocol is required. The workflow below guarantees that the calculated electronic structures represent true physical states rather than mathematical artifacts.

Workflow S1 1. Conformational Search (Molecular Mechanics) S2 2. DFT Geometry Optimization (B3LYP/6-311G**) S1->S2 Lowest energy rotamer S3 3. Frequency Calculation (Verify True Minima) S2->S3 Optimized geometry S4 4. Electronic Properties (HOMO/LUMO, MEP) S3->S4 Zero imaginary frequencies S5 5. TD-DFT Analysis (CAM-B3LYP, PCM Solvation) S3->S5 Ground state coordinates

Self-Validating DFT and TD-DFT Computational Workflow.

Protocol 1: Ground-State Geometry Optimization (DFT)
  • Initial Structure Generation: Construct the 3D model of Dimethyl 9H-carbazole-3,6-dicarboxylate.

  • Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search.

    • Causality: The ester groups at the 3,6-positions have rotational freedom. Identifying the lowest-energy rotamer prevents the subsequent DFT calculation from optimizing into a local, non-global minimum.

  • DFT Optimization: Execute geometry optimization using the B3LYP functional and the 6-311G(d,p) basis set.

    • Causality: B3LYP offers an optimal cost-to-performance ratio for the ground-state geometries of organic aromatics. The polarization functions (d,p) are strictly necessary to accurately model the distorted electron density around the highly electronegative oxygen atoms of the ester groups.

  • Frequency Calculation: Run a vibrational frequency calculation at the exact same level of theory.

    • Causality (Self-Validation): The absence of imaginary frequencies mathematically validates that the optimized geometry is a true local minimum on the potential energy surface, confirming the structural integrity before extracting HOMO/LUMO energies.

Protocol 2: Excited-State Dynamics and MEP Mapping (TD-DFT)
  • TD-DFT Calculation: Utilize the CAM-B3LYP functional with the 6-311G(d,p) basis set to calculate the first 20 singlet excited states.

    • Causality: Using a standard functional like B3LYP for push-pull systems often leads to "self-interaction error," artificially lowering the energy of charge-transfer states. A range-separated hybrid functional like CAM-B3LYP corrects the asymptotic behavior of the exchange potential, yielding UV-Vis absorption predictions that reliably match empirical spectrophotometry.

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) using N,N-dimethylformamide (DMF) parameters.

    • Causality: Solvation stabilizes the polarized excited states. Because these carbazole derivatives are typically synthesized and tested in polar aprotic solvents , gas-phase calculations would misrepresent the real-world Intramolecular Charge Transfer (ICT) energies.

  • MEP Mapping: Map the electrostatic potential onto the total electron density isosurface (isovalue = 0.0004 a.u.).

    • Causality: Visualizing the MEP identifies electrophilic (ester oxygens) and nucleophilic (carbazole nitrogen/pi-system) sites. This predicts intermolecular interactions—such as hydrogen bonding or metal coordination during MOF self-assembly—ensuring the computational model aligns with crystallographic data.

Applications in Materials Science and Drug Development

Understanding the computational electronic structure of Dimethyl 9H-carbazole-3,6-dicarboxylate directly accelerates downstream applications:

  • Porous Coordination Cages & MOFs: The dicarboxylate functional groups are ideal for coordinating with transition metals (e.g., Zr, Cu). The stabilized HOMO increases the oxidizing power of photogenerated holes within the MOF lattice, directly enhancing overall photocatalytic activity in heterogeneous systems .

  • Pharmaceutical Intermediates: Carbazole derivatives are heavily screened for anti-inflammatory (via the Myd88/Nf-κB pathway) and anticancer properties . The MEP maps generated via DFT allow medicinal chemists to predict binding affinities and reactivity when designing kinase inhibitors or DNA-intercalating agents, saving months of trial-and-error in the lab.

References

  • Title: Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages Source: OSTI.gov URL: [Link]

  • Title: Carbazole-Equipped Metal–Organic Framework for Stability, Photocatalysis, and Fluorescence Detection Source: Inorganic Chemistry (ACS Publications) URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl 9h-carbazole-3,6-dicarboxylate

As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we create and handle. Dimethyl 9h-carbazole-3,6-dicarboxylate, a compound...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we create and handle. Dimethyl 9h-carbazole-3,6-dicarboxylate, a compound often utilized as a building block in the synthesis of polymers, dyes, and metal-organic frameworks (MOFs), requires meticulous handling not only during its use but also through its entire lifecycle, culminating in its proper disposal.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.

Our approach is built on the foundational principle of "cradle-to-grave" hazardous waste management, a framework enforced by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] This means that as the generator, you are responsible for the waste from its creation to its final, safe disposal.

Hazard Assessment and Waste Characterization

The crucial first step in any disposal procedure is to understand the hazards of the chemical waste. While a specific Safety Data Sheet (SDS) for Dimethyl 9h-carbazole-3,6-dicarboxylate is not always readily available, we can infer its likely hazard profile from its parent molecule, 9H-Carbazole, and similar derivatives. This process of waste determination is a mandatory requirement under EPA regulations (40 CFR 262.11).[4][5]

The carbazole backbone is associated with several hazards. 9H-Carbazole is known to be an irritant to the skin, eyes, and respiratory system, is suspected of causing cancer, and is classified as very toxic to aquatic life with long-lasting effects.[6][7] Therefore, it is imperative to handle Dimethyl 9h-carbazole-3,6-dicarboxylate as a hazardous waste with a similar profile.

Inferred Hazard Profile Summary

Hazard CategoryDescriptionRationale & Sources
Skin/Eye Irritation May cause irritation upon direct contact.The parent molecule, 9H-Carbazole, is a known skin and eye irritant.[6]
Carcinogenicity Suspected of causing cancer.Based on animal studies of the parent carbazole compound.[6][7]
Acute Toxicity (Oral) May be harmful if swallowed.Similar carbazole derivatives are classified as toxic if swallowed.
Environmental Hazard Very toxic to aquatic life with long-lasting effects.This is a key characteristic of the carbazole class of compounds.[7] This classification mandates disposal as an environmentally hazardous substance.[8]
Target Organ Toxicity May cause respiratory irritation.Inhalation of dust should be avoided.

Based on this assessment, Dimethyl 9h-carbazole-3,6-dicarboxylate waste must be classified as hazardous and cannot be disposed of in regular trash or via the sanitary sewer.[3]

Personal Protective Equipment (PPE) for Waste Handling

When handling containers of Dimethyl 9h-carbazole-3,6-dicarboxylate for disposal, adherence to proper PPE is non-negotiable. This aligns with OSHA's Laboratory Standard (29 CFR 1910.1450), which mandates minimizing chemical exposure.[9][10]

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[6]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure. Gloves must be inspected before use and disposed of after handling the waste.[6][11]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or cleaning spills, consider additional protective clothing to minimize skin contact.[6]

  • Respiratory Protection: If there is a risk of generating dust, handling should occur in a chemical fume hood. If that is not feasible, a NIOSH-approved respirator must be used in accordance with OSHA regulations (29 CFR 1910.134).[6]

Waste Segregation and Containerization

Proper containment is a cornerstone of safe waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Waste Stream: Dimethyl 9h-carbazole-3,6-dicarboxylate is a solid organic compound. It should be collected in a dedicated hazardous waste container and not mixed with other waste types, especially strong oxidizing agents or strong bases.

  • Container Selection: Use a clearly marked, sealable, solid waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[3] The container must be in good condition, with no leaks or contamination on the exterior.[3]

  • Container Management: Keep the waste container closed at all times unless you are actively adding waste to it.[5] Store the container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) within your laboratory.

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for collecting and preparing Dimethyl 9h-carbazole-3,6-dicarboxylate waste for pickup by your institution's Environmental Health and Safety (EHS) department.

Protocol 1: Disposal of Solid Waste and Grossly Contaminated Items
  • Collection: Carefully transfer solid Dimethyl 9h-carbazole-3,6-dicarboxylate waste and any grossly contaminated items (e.g., weigh boats, contaminated gloves, bench paper) into the designated hazardous waste container using a scoop or spatula. Minimize dust generation during this process.[6]

  • Sealing: Once waste has been added, securely close the container lid.

  • Labeling: Immediately affix a hazardous waste tag to the container. The tag must be filled out completely and legibly.[3]

    • Generator Information: Your name, lab, and contact information.

    • Chemical Contents: Write out the full chemical name: "Dimethyl 9h-carbazole-3,6-dicarboxylate". Do not use abbreviations or chemical formulas.[3] If it is a mixture, all components must be listed.

    • Quantity: Estimate the amount of waste in the container.

  • Storage: Place the sealed and labeled container in your lab's designated Satellite Accumulation Area.

  • Pickup Request: Once the container is full, or you no longer need it, submit a chemical waste pickup request to your institution's EHS office according to their specific procedures.[3]

Protocol 2: Decontamination of "Empty" Containers and Glassware

An "empty" container that once held this chemical is not considered non-hazardous until properly decontaminated. Residue can still pose a significant risk.

  • Triple Rinsing: Rinse the container or glassware three times with a suitable solvent in which the compound is soluble (e.g., acetone, ethyl acetate). The key is to choose a solvent that can effectively dissolve the residue.

  • Rinsate Collection: The first rinse is considered acutely hazardous. All three rinses (the "rinsate") must be collected and disposed of as liquid hazardous waste. Collect the rinsate in a designated liquid hazardous waste container, properly labeled with all solvent components.

  • Final Disposal: Once triple-rinsed, the container itself can typically be disposed of as non-hazardous waste (e.g., broken glass box). However, you must deface the original chemical label to prevent confusion.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for handling waste associated with Dimethyl 9h-carbazole-3,6-dicarboxylate.

G start Waste Generation (Solid Compound, Contaminated PPE, Glassware, etc.) decision Is the item grossly contaminated with solid (e.g., bulk powder, spatula)? start->decision collect_solid Step 1: Collect solid waste and contaminated items into a dedicated solid waste container. decision->collect_solid  Yes decon Item is an 'empty' container or has trace residue. decision->decon No   seal_solid Step 2: Securely seal container and affix a completed Hazardous Waste Tag. collect_solid->seal_solid store_solid Step 3: Store in designated Satellite Accumulation Area (SAA). seal_solid->store_solid pickup_solid Step 4: Request pickup from Environmental Health & Safety (EHS). store_solid->pickup_solid rinse Step 1: Triple-rinse with an appropriate organic solvent. decon->rinse collect_rinsate Step 2: Collect all rinsate into a dedicated liquid hazardous waste container. rinse->collect_rinsate dispose_container Step 4: Deface original label and dispose of the decontaminated container as non-hazardous waste. rinse->dispose_container label_rinsate Step 3: Seal and label liquid waste container with all constituents. collect_rinsate->label_rinsate label_rinsate->store_solid Store and request EHS pickup for the liquid waste.

Caption: Disposal workflow for Dimethyl 9h-carbazole-3,6-dicarboxylate.

Governing Regulatory Framework

All disposal activities must comply with federal and institutional regulations.

  • OSHA 29 CFR 1910.1450 (The Laboratory Standard): This standard mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[10][12] This plan must include policies and procedures for the safe handling and disposal of hazardous chemicals.[9] Your institution's EHS department is responsible for implementing and overseeing this plan.

  • EPA 40 CFR Parts 260-270 (Resource Conservation and Recovery Act - RCRA): The EPA provides the comprehensive federal regulations for all aspects of hazardous waste management, including identification, storage, transportation, and disposal.[3] Your EHS office ensures that the disposal process, including the use of licensed waste facilities and manifest tracking, is RCRA-compliant.[5][13]

By adhering to this guide, you ensure not only your personal safety and the safety of your colleagues but also maintain the scientific integrity of your laboratory through responsible environmental stewardship.

References

  • How to Dispose of Chemical Waste. University of Tennessee, Knoxville Environmental Health and Safety. Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. Retrieved from [Link]

  • 9H-Carbazole, 9-ethyl-3,6-dimethyl. (2011). Organic Syntheses Procedure. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Retrieved from [Link]

  • Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration. Retrieved from [Link]

  • The Laboratory Standard. University of Tennessee Health Science Center, Office of Clinical and Research Safety. Retrieved from [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (2024). Enviro-Safe. Retrieved from [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (2024). Triumvirate Environmental. Retrieved from [Link]

  • 7H-DIBENZO (c,g) CARBAZOLE HAZARD SUMMARY. New Jersey Department of Health. Retrieved from [Link]

  • Safety Data Sheet: Carbazole. (2025, January 27). ChemScience. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. US Environmental Protection Agency. Retrieved from [Link]

  • 3,6-dimethyl-9H-carbazol-9-ium. PubChem, National Institutes of Health. Retrieved from [Link]

  • Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. (2020, May 12). Office of Scientific and Technical Information, U.S. Department of Energy. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Dimethyl 9H-carbazole-3,6-dicarboxylate

As researchers and drug development professionals, our work with novel chemical compounds is foundational to scientific progress. The handling of these substances, for which comprehensive toxicological data may not yet b...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical compounds is foundational to scientific progress. The handling of these substances, for which comprehensive toxicological data may not yet be available, requires a deep-seated commitment to safety. This guide provides essential safety and logistical information for handling Dimethyl 9H-carbazole-3,6-dicarboxylate, a metal-organic framework (MOF) building block.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from the safety data of the parent compound, 9H-Carbazole, and other carbazole derivatives. A conservative approach is therefore essential.

Carbazole and its derivatives are known to be potential irritants to the eyes, skin, and respiratory system.[2][3] Some carbazole compounds are also suspected carcinogens.[4][5][6] Therefore, minimizing exposure through engineering controls, administrative controls, and appropriate personal protective equipment (PPE) is paramount.

Core Principles of Safe Handling

Before initiating any work with Dimethyl 9H-carbazole-3,6-dicarboxylate, a thorough understanding of the potential hazards and the implementation of robust safety protocols are critical. The following principles should guide all laboratory operations involving this compound:

  • Engineering Controls : The primary line of defense is to handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols.[4][7]

  • Personal Protective Equipment (PPE) : A multi-layered PPE approach is mandatory to prevent skin and eye contact.[3]

  • Hygiene Practices : Strict personal hygiene, including thorough hand washing after handling, is crucial to prevent accidental ingestion or cross-contamination.[2][4]

  • Waste Management : All waste contaminated with the compound must be treated as hazardous and disposed of according to institutional and local regulations.[7][8]

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are critical for safeguarding against the potential hazards of Dimethyl 9H-carbazole-3,6-dicarboxylate. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving may be appropriate for extended handling periods.[4]
Body Protection Laboratory coatA flame-retardant lab coat should be worn at all times and kept fully buttoned to protect against spills.[3][4]
Eye and Face Protection Safety glasses with side shields or gogglesThese are mandatory to protect the eyes from dust particles and splashes. A face shield should be used when there is a significant risk of splashing.[2][4]
Respiratory Protection NIOSH-approved respiratorA respirator is necessary if work cannot be conducted within a fume hood or if there is a risk of generating dust.[2][3][4]

Step-by-Step Handling Procedures

Adherence to a standardized operational workflow is essential for minimizing risk. The following step-by-step guide details the safe handling of Dimethyl 9H-carbazole-3,6-dicarboxylate from preparation to post-handling cleanup.

Preparation
  • Designated Work Area : All work with the compound should be conducted in a designated area, preferably a chemical fume hood, to contain any potential contamination.[4]

  • Gather Materials : Before starting, ensure all necessary equipment, including PPE, spatulas, weighing paper, and waste containers, are readily available.

  • Emergency Preparedness : Confirm that an eyewash station and safety shower are accessible and in good working order.[4]

Weighing and Transfer
  • Minimize Dust : When weighing the solid compound, do so within a fume hood or a ventilated balance enclosure to control dust.[4]

  • Careful Transfer : Use a spatula to carefully transfer the powder. Avoid any actions that could generate airborne dust.[3]

  • Moisten if Necessary : To prevent scattering of airborne dust, the material can be moistened with water if appropriate for the experimental procedure.[2]

Post-Handling Decontamination
  • Clean Equipment : Thoroughly decontaminate all non-disposable equipment that has come into contact with the compound using an appropriate solvent.

  • Work Surface Decontamination : Wipe down the work surface with a damp cloth or paper towel. Dispose of all cleaning materials as hazardous waste.[3]

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][4]

Decontamination and Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Collection
  • Solid Waste : All solid waste, including contaminated gloves, weighing papers, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[4]

  • Liquid Waste : Any solvents used for cleaning or from the experimental procedure that are contaminated with the compound should be collected in a separate, labeled hazardous waste container.

Disposal Procedures
  • Follow Regulations : All waste must be disposed of in accordance with institutional, local, and national regulations for hazardous chemical waste.[8]

  • Do Not Dispose in Drains : Under no circumstances should this compound or its waste be disposed of down the drain, as it may be toxic to aquatic life.[3][7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[2]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[2]

Spill Response
  • Minor Spills : For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[2] The area should then be decontaminated.

  • Major Spills : In the case of a large spill, evacuate the area and contact the appropriate emergency response team.

Safe Handling Workflow

The following diagram illustrates the key stages of the safe handling workflow for Dimethyl 9H-carbazole-3,6-dicarboxylate.

SafeHandlingWorkflow Prep Don PPE Area Prepare Fume Hood Mat Gather Materials Weigh Weigh Compound Transfer Transfer to Reaction Weigh->Transfer In Fume Hood Decon Decontaminate Surfaces Waste Dispose of Waste Decon->Waste Doff Doff PPE Waste->Doff Wash Wash Hands Doff->Wash

Caption: Workflow for the safe handling of Dimethyl 9H-carbazole-3,6-dicarboxylate.

References

  • Safety Data Sheet: Carbazole. ChemScience. Available at: [Link]

  • 7H-DIBENZO (c,g) CARBAZOLE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. OSTI.GOV. Available at: [Link]

  • Safety Data Sheet for Carbazole. Carl ROTH. Available at: [Link]

  • 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Organic Syntheses Procedure. Available at: [Link]

  • A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. ResearchGate. Available at: [Link]

  • 9H-Carbazole: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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